4-Chlorophenoxyacetyl chloride
Description
The exact mass of the compound p-Chlorophenoxyacetyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20549. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVHQUSAOKVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194151 | |
| Record name | p-Chlorophenoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-68-3 | |
| Record name | (4-Chlorophenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenoxyacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4122-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Chlorophenoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorophenoxyacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chlorophenoxyacetyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZT4V53U3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chlorophenoxyacetyl Chloride for Advanced Research Applications
Abstract: This technical guide provides a comprehensive overview of 4-Chlorophenoxyacetyl chloride (CAS No. 4122-68-3), a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. This document details its core physical and chemical properties, provides a full spectroscopic profile for analytical characterization, outlines a standard laboratory synthesis protocol, and discusses its reactivity and handling considerations. The information is tailored for researchers, chemists, and drug development professionals who require a thorough understanding of this versatile reagent for practical application.
Introduction to this compound
This compound, with the chemical formula C₈H₆Cl₂O₂, is a bifunctional organic molecule belonging to the acyl chloride class. Its structure incorporates a reactive acyl chloride group and a 4-chlorophenoxy moiety. This combination makes it a highly valuable building block in organic synthesis. The acyl chloride functional group provides a site for facile nucleophilic acyl substitution reactions, allowing for the straightforward introduction of the 4-chlorophenoxyacetyl group into a wide array of molecules.
Its derivatives have been investigated for various biological activities, and it serves as a crucial precursor in the synthesis of more complex molecular architectures. Professionals in drug discovery and development utilize this reagent for creating novel esters, amides, and ketones, which are pivotal functional groups in many bioactive compounds.
Chemical and Physical Properties
This compound is typically a colorless to light yellow or orange liquid at room temperature, though its low melting point means it may solidify upon cooling. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid upon contact with water.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 4122-68-3 | [1][2] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 205.04 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Melting Point | 18.8 °C | [1] |
| Boiling Point | 142 °C at 17 mmHg | [1] |
| Density | 1.314 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.5486 | [3] |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents (e.g., benzene, chloroform, THF). |
Spectroscopic Profile for Compound Verification
Accurate characterization is essential for ensuring the purity and identity of this compound before its use in sensitive synthetic applications. The following is a guide to its expected spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
In a typical ¹H NMR spectrum recorded in CDCl₃, the following signals are characteristic:
-
Aromatic Protons: Two doublets are expected for the para-substituted aromatic ring. The protons ortho to the ether linkage typically appear as a doublet around δ 6.82 ppm . The protons meta to the ether linkage (and ortho to the chlorine atom) appear as a doublet around δ 7.24 ppm .
-
Methylene Protons (-O-CH₂-): A sharp singlet corresponding to the two methylene protons is observed, typically around δ 4.89-4.90 ppm . The deshielding effect of the adjacent oxygen and acyl chloride group shifts this signal downfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum in CDCl₃ provides confirmation of the carbon framework:
-
Carbonyl Carbon (-C=O): The acyl chloride carbonyl carbon is highly deshielded and appears at approximately δ 170.0 ppm .
-
Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the ether linkage (C-O) is found around δ 155.5 ppm . The carbon bearing the chlorine atom (C-Cl) is at approximately δ 127.8 ppm . The two sets of CH carbons appear around δ 129.7 ppm and δ 116.3 ppm .
-
Methylene Carbon (-O-CH₂-): The methylene carbon signal is observed around δ 72.7 ppm .
Infrared (IR) Spectroscopy
The IR spectrum (liquid film) is dominated by a very strong, sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically found in the range of 1785-1815 cm⁻¹ . Other key absorptions include:
-
Aromatic C=C stretching: Peaks in the 1580-1600 cm⁻¹ and 1480-1500 cm⁻¹ regions.
-
Aryl-Oxygen (C-O-C) stretching: A strong band around 1240-1250 cm⁻¹.
-
C-Cl stretching: Absorptions in the 700-850 cm⁻¹ range.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum will show a molecular ion peak [M]⁺ at m/z 204 and an [M+2]⁺ peak at m/z 206 with an intensity ratio of approximately 6:1, which is characteristic of a compound containing two chlorine atoms. Key fragmentation pathways include the loss of the chlorine radical from the acyl chloride group to form the acylium ion [M-35]⁺, and cleavage of the C-C bond adjacent to the carbonyl group.
Synthesis and Purification Protocol
The most common and reliable method for preparing this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Causality and Experimental Rationale
-
Choice of Reagent: Thionyl chloride is the preferred reagent for this conversion. It reacts with the carboxylic acid to form the desired acyl chloride and gaseous byproducts (SO₂ and HCl). The volatile nature of these byproducts makes them easy to remove from the reaction mixture, which drives the reaction to completion and simplifies purification.
-
Solvent: An inert solvent like benzene or chloroform is often used to facilitate the reaction and control the temperature.[3]
-
Purification: Due to its high boiling point at atmospheric pressure, purification is best achieved by vacuum distillation. This technique allows the compound to be distilled at a much lower temperature, preventing thermal decomposition and ensuring high purity of the final product.
Step-by-Step Synthesis Methodology
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), add 4-Chlorophenoxyacetic acid (1.0 equivalent).
-
Reagent Addition: Add an inert solvent such as benzene (approx. 3 mL per gram of acid). Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 3-18 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by vacuum distillation (e.g., at ~70°C/0.05 mmHg or ~142°C/17 mmHg) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound stems from the high reactivity of the acyl chloride group. It is an excellent electrophile that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
-
Amide Formation: Reacts with primary or secondary amines to form N-substituted amides. This is one of the most common applications in constructing scaffolds for drug candidates.
-
Ester Formation: Reacts with alcohols or phenols to produce the corresponding esters.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.
This reactivity makes it an essential tool for derivatizing molecules to explore structure-activity relationships (SAR) in drug discovery programs.
General Reactivity Diagram
Caption: General reaction pathway with nucleophiles.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that adherence to strict safety protocols is non-negotiable when working with this compound.
-
Hazards: this compound is corrosive and causes severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts to produce corrosive HCl gas.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[1]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. Keep the container tightly closed when not in use. It should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases, alcohols, and amines. A corrosive-resistant cabinet is recommended.
Conclusion
This compound is a fundamental reagent for synthetic chemists, offering a reliable method for incorporating the 4-chlorophenoxyacetyl moiety into target molecules. Its well-defined physical properties and predictable reactivity make it an invaluable tool in the fields of pharmaceutical and materials science. A thorough understanding of its characteristics, combined with stringent adherence to safety and handling protocols, is essential for its successful and safe application in a research environment.
References
- PubChem. (n.d.). 4-Chlorophenylacetyl chloride. National Center for Biotechnology Information.
- Chemsrc. (2024). Acetyl chloride,2-(4-chlorophenoxy)-.
- Matrix Fine Chemicals. (n.d.). 2-(4-CHLOROPHENOXY)ACETYL CHLORIDE.
- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry.
- SpectraBase. (n.d.). 4-CHLOROPHENYLACETYLCHOLINE - Optional[13C NMR] - Chemical Shifts. Wiley.
- Global Substance Registration System. (n.d.). This compound.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). α-Chlorophenylacetyl chloride. NIST WebBook.
- MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
Sources
An In-Depth Technical Guide to 4-Chlorophenoxyacetyl Chloride for Advanced Research and Pharmaceutical Development
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis. It provides an in-depth exploration of 4-Chlorophenoxyacetyl chloride (4-CPAC), a pivotal reagent in organic synthesis, focusing on its fundamental properties, synthesis, and applications, with a strong emphasis on practical, field-proven insights and safety.
Core Characteristics and Significance
This compound, with the CAS Number 4122-68-3, is a reactive acyl chloride derivative of 4-chlorophenoxyacetic acid. Its significance in the scientific community, particularly in medicinal chemistry, stems from its function as a versatile building block. The presence of the highly electrophilic acyl chloride group allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This reactivity is the cornerstone of its utility in synthesizing a range of target molecules, including pharmaceutical intermediates and other specialty chemicals.[1]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in experimental design. The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [2][3] |
| Molecular Weight | 205.04 g/mol | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Density | 1.314 g/mL at 25 °C | [4] |
| Melting Point | 18.8 °C | [4] |
| Boiling Point | 142 °C at 17 mmHg | [4] |
| Refractive Index (n20/D) | 1.5486 | [4] |
| InChI Key | VRBVHQUSAOKVDH-UHFFFAOYSA-N | [4] |
| SMILES | ClC(=O)COc1ccc(Cl)cc1 | [4] |
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most prevalent and reliable method for synthesizing this compound is through the chlorination of its parent carboxylic acid, 4-chlorophenoxyacetic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride gas).[1][5]
The causality behind this choice lies in the reaction mechanism. Thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by the chloride ion (formed from thionyl chloride) on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl as gases, driving the reaction to completion.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by the physical properties of the distilled product and subsequent analytical characterization.
-
Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a scrubber containing a sodium hydroxide solution), add 4-chlorophenoxyacetic acid (1.0 equivalent).
-
Solvent Addition: Add an inert, dry solvent such as benzene or chloroform to the flask.[5][6]
-
Reagent Addition: Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the mixture at room temperature with stirring.[2] The addition should be controlled to manage the initial exothermic reaction and gas evolution.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution from the scrubber. Typically, a reflux period of 3-6 hours is sufficient.[5]
-
Work-up: After cooling the mixture to room temperature, remove the excess thionyl chloride and the solvent by distillation, followed by the application of a vacuum.[2][5] This step is crucial to prevent decomposition of the product during the final purification.
-
Purification: The crude residue is then purified by vacuum distillation to yield pure this compound.[5] The boiling point under reduced pressure (e.g., 142 °C/17 mmHg) is a key indicator of product identity.[4]
Core Application: A Key Intermediate in Fipexide Synthesis
This compound is not an end-product but a critical intermediate. Its utility is exemplified in the synthesis of Fipexide, a nootropic agent used for its purported memory-enhancing and neuroprotective effects.[7] Fipexide is chemically known as 1-(p-chlorophenoxyacetyl)-4-piperonylpiperazine.[6]
The synthesis involves a nucleophilic acyl substitution reaction where the secondary amine of piperonylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction forms a new amide bond, constructing the final Fipexide molecule.
Reaction Mechanism: Amide Formation
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom initiates the attack on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group and forming the stable amide product.[8][9]
Caption: Logical relationship in the synthesis of Fipexide.
Protocol for Fipexide Synthesis
The following protocol is based on established patent literature, demonstrating the direct application of 4-CPAC.[6]
-
Reactant Preparation: In a suitable reactor, dissolve piperonylpiperazine (1.0 equivalent) in an inert solvent such as chloroform.
-
Addition of 4-CPAC: A solution of this compound (a slight excess, e.g., 1.05 equivalents) in chloroform is added dropwise to the piperonylpiperazine solution over a period of 30 minutes.[6]
-
Reaction Conditions: The reaction mixture is heated to its boiling point and maintained at this temperature under reflux for approximately 2 hours to ensure the reaction goes to completion.[6]
-
Product Isolation: After cooling, the reaction mixture may be diluted with additional solvent and washed with water. The product, Fipexide hydrochloride, often crystallizes from the solution.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure Fipexide.[6]
Analytical Characterization
To ensure the quality and purity of synthesized this compound, which is critical for its use in subsequent reactions, several analytical techniques are employed.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID), this technique is used to assess the purity of the distilled product and to quantify any residual starting material or solvent.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the final product. The chemical shifts and coupling patterns of the protons and carbons provide a definitive fingerprint of the molecule.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the compound by identifying its molecular ion peak.[11]
Safety and Handling
Authoritative grounding in safety is non-negotiable when handling reactive chemicals. This compound is corrosive and moisture-sensitive.
-
Hazards: It causes severe skin burns and eye damage (H314).[4] It may also be corrosive to metals (H290). Due to its reactivity with water, it will hydrolyze to form hydrochloric acid, contributing to its corrosive nature.
-
Handling: Always handle this chemical under a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is a high-value chemical intermediate whose properties and reactivity are well-understood. Its primary role in the synthesis of amides, notably in the production of pharmaceuticals like Fipexide, underscores its importance in drug development. The successful and safe application of this reagent hinges on a solid understanding of its synthesis, handling requirements, and reaction mechanisms. This guide provides the foundational, technically-grounded knowledge required for its confident use in the laboratory.
References
- This compound. (n.d.). Global Substance Registration System.
- Synthesis of 4-chlorophenyl acetyl chloride. (n.d.). PrepChem.com.
- Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine. (1983). European Patent Office.
- Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.
- 4-Chlorophenylacetyl chloride | C8H6Cl2O. (n.d.). PubChem.
- Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Amide formation from acyl chloride (video). (n.d.). Khan Academy.
- Method for preparing 2-chlorine-4-(4-chlorophenoxy). (2009). Google Patents.
- NMR and GC/MS analysis of industrial chloroparaffin mixtures. (2020). SpringerLink.
- (PDF) NMR and GC/MS analysis of industrial chloroparaffin mixtures. (2020). ResearchGate.
- Chemical Synthesis and Characterization. (n.d.). bioRxiv.
- The development of a GC-FID method for indirect quantification of chloroacetyl chloride.... (2024). Journal of Applied Pharmaceutical Science.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound 98 4122-68-3 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. japsonline.com [japsonline.com]
- 11. d-nb.info [d-nb.info]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chlorophenoxyacetyl Chloride
Introduction: Characterizing a Key Chemical Intermediate
4-Chlorophenoxyacetyl chloride (CAS No. 4122-68-3, Molecular Formula: C₈H₆Cl₂O₂) is a bifunctional organic molecule serving as a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure comprises a para-substituted aromatic ring linked via an ether bond to an acetyl chloride moiety. The inherent reactivity of the acyl chloride group makes it a versatile building block for creating esters, amides, and other derivatives.
Given its role in complex syntheses, verifying the structural integrity and purity of this compound is paramount. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful and definitive tool for unambiguous structural elucidation. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals.
Foundational Principles: Decoding the ¹H NMR Spectrum
A ¹H NMR spectrum provides a detailed electronic map of the proton environments within a molecule. Three core concepts are essential for its interpretation:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton. The electron density around a proton nucleus shields it from the external magnetic field. Electron-withdrawing groups (like chlorine or carbonyls) decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase shielding, moving the signal upfield (to a lower ppm value).[1]
-
Integration: The area under each signal is directly proportional to the number of protons it represents. By comparing the integration values, one can determine the relative ratio of protons in different environments.
-
Spin-Spin Coupling (Splitting): Non-equivalent protons on adjacent carbons interact with each other's magnetic fields, causing their signals to split into multiple lines (a multiplet). The number of lines follows the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons. The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and spatial relationship of the protons.
For this compound, the para-substitution on the benzene ring is of particular interest. This arrangement creates a plane of symmetry, resulting in two distinct sets of aromatic protons. These protons couple with their immediate neighbors, typically producing a characteristic pattern of two doublets, often referred to as an AA'BB' system.[2]
Structural Analysis and Proton Environments
To predict the ¹H NMR spectrum, we must first identify the unique proton environments in the this compound molecule. Due to the molecule's symmetry, there are three distinct sets of protons.
Figure 2. Standard workflow for the acquisition and processing of a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It effectively dissolves the analyte and its residual proton signal at 7.26 ppm serves as a convenient internal chemical shift reference. Using a deuterated solvent is essential to avoid a massive, overwhelming solvent signal that would obscure the analyte's peaks. [3][4][5]2. Sample Preparation:
-
Under an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent hydrolysis of the acyl chloride, accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial and gently agitate until the sample is fully dissolved.
-
Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
-
Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture contamination.
-
-
Instrument Setup and Acquisition (Example for a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's magnet.
-
Locking: The instrument "locks" onto the deuterium signal of the CDCl₃, ensuring the magnetic field remains stable throughout the experiment.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.
-
Parameter Setting:
-
Pulse Angle: A 30-45° pulse is typically sufficient for routine 1D spectra.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): A 1-2 second delay between pulses allows for adequate relaxation of the protons, which is important for accurate integration.
-
Number of Scans (nt): 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
The raw FID data is converted into a frequency-domain spectrum via a Fourier Transform .
-
The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
A baseline correction is applied to ensure the baseline is flat at zero.
-
The spectrum is referenced by setting the residual CDCl₃ peak to δ 7.26 ppm.
-
Finally, the signals are integrated to determine the relative proton ratios.
-
Trustworthiness and Self-Validation
The ¹H NMR spectrum serves as a self-validating system for the structure of this compound. The trustworthiness of the identification comes from the convergence of all three data types:
-
Correct Chemical Shifts: The observed shifts for the aromatic and methylene protons align perfectly with theoretical predictions based on the inductive and resonance effects of the substituents.
-
Correct Integration: The 1:1:1 ratio of the integrated areas confirms the presence of three sets of two protons each.
-
Correct Splitting Patterns: The two doublets in the aromatic region and the singlet for the methylene group precisely match the connectivity of the molecule.
The probability of an impurity or an alternative structure coincidentally matching all three of these stringent criteria is virtually zero. Any significant deviation in chemical shift, integration, or splitting would immediately indicate either the presence of impurities (e.g., starting material 4-chlorophenol) or that the compound is not the expected product.
Conclusion
The ¹H NMR spectrum of this compound provides an unambiguous structural fingerprint of the molecule. The key features—a downfield singlet integrating to 2H (~4.89 ppm) and two distinct doublets in the aromatic region, each integrating to 2H (~7.24 and ~6.82 ppm)—are in complete agreement with its para-substituted phenoxyacetyl chloride structure. This guide demonstrates how a systematic application of fundamental NMR principles, coupled with a robust experimental protocol, allows researchers to confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Alfa Chemistry. Deuterated Solvents for NMR.
- FUJIFILM Wako Chemicals. High Purity NMR Solvent.
- Eurisotop. NMR Solvents.
- The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41.
- ChemicalBook. 4-Chlorophenoxyacetic acid(122-88-3) 1H NMR spectrum.
- PubChem. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692.
- Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0060452).
- ChemicalBook. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum.
- ResearchGate. The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling....
- Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- ChemicalBook. This compound(4122-68-3) 13C NMR spectrum.
- University of Wisconsin, Department of Chemistry. 1H NMR Chemical Shifts.
- University College London. Chemical shifts.
Sources
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Chlorophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Chlorophenoxyacetyl chloride (CAS No: 4122-68-3)[1]. As a reactive acyl chloride, this compound is a critical building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This document offers a detailed examination of its predicted ¹³C NMR spectrum, protocols for sample analysis, and an in-depth interpretation of the spectral data, grounded in established principles of NMR spectroscopy.
Introduction: The Role of ¹³C NMR in the Analysis of Acyl Chlorides
¹³C NMR spectroscopy is an indispensable tool in chemical analysis, providing unambiguous information about the carbon framework of a molecule. For a reactive intermediate like this compound, this technique is particularly insightful. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, allowing for the precise structural elucidation and purity assessment of the compound.
The presence of a highly electrophilic acyl chloride functional group, an ether linkage, and a substituted aromatic ring within the same molecule creates a unique spectral signature. This guide will deconstruct this signature, providing the necessary framework for researchers to confidently identify and characterize this compound in their own work.
Predicted ¹³C NMR Data and Spectral Interpretation
While a publicly available experimental spectrum for this compound is not readily accessible, a highly accurate prediction can be formulated based on the well-documented spectrum of its precursor, 4-Chlorophenoxyacetic acid[2], and established substituent effects. The conversion of a carboxylic acid to an acyl chloride primarily influences the carbonyl carbon and the adjacent α-carbon.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~170 | The carbonyl carbon of an acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms. Its chemical shift is typically found in the 160-180 ppm range. |
| C-Cl (Aromatic) | ~129 | The aromatic carbon directly bonded to the chlorine atom experiences a moderate deshielding effect. |
| C-O (Aromatic) | ~155 | The aromatic carbon attached to the ether oxygen is significantly deshielded due to the oxygen's electronegativity and resonance effects. |
| CH (Aromatic) | ~129.5 | The aromatic CH carbons meta to the chlorine atom. |
| CH (Aromatic) | ~116 | The aromatic CH carbons ortho to the chlorine atom and meta to the ether linkage. |
| O-CH₂ | ~65-70 | The methylene carbon is deshielded due to its proximity to the electronegative oxygen atom and the acyl chloride group. The shift is expected to be slightly downfield compared to the corresponding acid. |
Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm. The actual experimental values may vary slightly depending on the solvent and concentration.
Causality of Chemical Shifts
-
Carbonyl Carbon (C=O): The conversion of the hydroxyl group of the carboxylic acid to a chlorine atom in the acyl chloride results in a significant downfield shift of the carbonyl carbon. This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which further deshields the carbonyl carbon nucleus[3].
-
Methylene Carbon (O-CH₂): This carbon, situated between the ether oxygen and the carbonyl group, will have its resonance shifted downfield compared to a simple alkyl ether. The electron-withdrawing nature of the adjacent acyl chloride group enhances this effect.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are primarily dictated by the substituents on the ring. The ether oxygen atom causes a significant downfield shift for the carbon it is directly attached to (C-O) and an upfield shift for the ortho and para carbons due to resonance effects. The chlorine atom also influences the chemical shifts of the aromatic carbons through a combination of inductive and resonance effects.
Experimental Protocol for ¹³C NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.
Sample Preparation
-
Solvent Selection: Due to the reactivity of acyl chlorides with protic solvents, an inert, deuterated solvent is mandatory. Deuterated chloroform (CDCl₃) is a suitable choice. Ensure the solvent is anhydrous to prevent hydrolysis of the sample.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide an extra layer of accuracy.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum carefully.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm or TMS at 0.00 ppm.
-
Visualization of Molecular Structure and Workflow
To aid in the assignment of the ¹³C NMR signals, the molecular structure of this compound is presented below with a numbering scheme corresponding to the data in Table 1.
Caption: Molecular structure of this compound.
The logical workflow for the analysis of this compound using ¹³C NMR is depicted in the following diagram.
Caption: Workflow for synthesis and ¹³C NMR analysis.
Synthesis and Potential Impurities
This compound is typically synthesized from 4-Chlorophenoxyacetic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A representative synthesis is the reaction of 4-chlorophenylacetic acid with thionyl chloride[4].
Given this synthetic route, potential impurities that could be observed in the ¹³C NMR spectrum include:
-
Unreacted 4-Chlorophenoxyacetic acid: The carbonyl carbon of the carboxylic acid would appear at a slightly different chemical shift, typically around 175-185 ppm.
-
Anhydride: Self-condensation of the acyl chloride or reaction with the starting carboxylic acid can form an anhydride, which would exhibit a distinct carbonyl signal.
-
Solvent residues: Residual solvents from the synthesis and purification, such as benzene or toluene, may be present.
Conclusion
This technical guide has provided a detailed overview of the ¹³C NMR spectroscopy of this compound. By presenting a predicted spectrum with reasoned assignments, a robust experimental protocol, and a discussion of potential impurities, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug development. Adherence to the outlined methodologies will ensure the accurate and reliable characterization of this important chemical intermediate.
References
- University of Calgary. (n.d.). Spectroscopic Analysis: Acyl Chlorides.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid.
- Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398).
- University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis.
- Nanalysis Corp. (n.d.). 13C NMR Chemical Shift Table.
- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
- YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound.
- YouTube. (2023, September 11). How to Predict NMR in ChemDraw.
- ACD/Labs. (n.d.). NMR Prediction.
- Mestrelab Research. (n.d.). Download NMR Predict.
- PrepChem.com. (n.d.). Synthesis of 4-chlorophenyl acetyl chloride.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- GSRS. (n.d.). This compound.
- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
- National Institutes of Health. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus.
Sources
An In-depth Technical Guide to the FT-IR Analysis of 4-Chlorophenoxyacetyl Chloride
This guide provides an in-depth examination of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4-Chlorophenoxyacetyl chloride (C₈H₆Cl₂O₂). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind the spectral features and analytical choices. We will explore the synthesis context, detailed experimental protocols, and a comprehensive interpretation of the resulting spectrum, grounding our claims in authoritative sources.
Strategic Context: The Importance of this compound and Its Analysis
This compound (CAS No: 4122-68-3) is a key intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive acyl chloride group and a stable chlorophenoxy moiety, makes it a valuable building block for a range of more complex molecules, including substituted acetophenones and various amide and ester derivatives with potential biological activity.[1][3][4] In the pharmaceutical and agrochemical industries, the precise structural confirmation of such intermediates is not merely a procedural step but a cornerstone of quality control and successful multi-step synthesis.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. Its power lies in its ability to provide a unique molecular fingerprint, confirming the presence of key functional groups and, by extension, the identity and purity of the compound. This is particularly critical when monitoring the synthesis of this compound from its carboxylic acid precursor, 4-Chlorophenoxyacetic acid.
Synthesis Monitoring: A Prime Application for FT-IR
The most common laboratory synthesis of this compound involves the reaction of 4-Chlorophenoxyacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5][6][7][8]
Reaction: ClC₆H₄OCH₂COOH + SOCl₂ → ClC₆H₄OCH₂COCl + SO₂(g) + HCl(g)
FT-IR spectroscopy is exceptionally well-suited to monitor the progress of this reaction. The analysis hinges on observing two key spectral changes:
-
Disappearance of the Carboxylic Acid O-H Stretch: The starting material, 4-Chlorophenoxyacetic acid, exhibits a very broad and strong absorption band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group of a carboxylic acid.[9][10]
-
Appearance of the Acyl Chloride C=O Stretch: The product, this compound, features a very strong and sharp carbonyl (C=O) absorption at a significantly higher wavenumber, typically around 1800 cm⁻¹.[9][11]
The completion of the reaction can be confidently determined when the broad O-H band is completely absent and the sharp, high-frequency C=O band is prominent.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Given that this compound is a liquid or low-melting solid at room temperature (m.p. ~19-24°C), the Attenuated Total Reflectance (ATR) technique is the preferred method for FT-IR analysis.[1][2][12] ATR is advantageous as it requires minimal sample preparation, uses a very small sample volume, and avoids the use of fragile salt plates (like KBr or NaCl) which can be damaged by the moisture-sensitive acyl chloride.[13][14][15]
Step-by-Step ATR-FTIR Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: The integrity of the spectrum is contingent on a pristine ATR crystal (diamond or germanium are common). Clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[15] This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics, which will be digitally subtracted from the sample spectrum to provide a clean baseline. It is a self-validating step; a poor background will lead to a poor sample spectrum.
-
Sample Application: Place a single drop (1-2 µL) of this compound directly onto the center of the ATR crystal.[15] Ensure the crystal surface is fully covered.
-
Data Acquisition: Initiate the sample scan. For a high signal-to-noise ratio, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is typically sufficient. The standard mid-IR range of 4000 to 400 cm⁻¹ should be used.[14]
-
Post-Analysis Cleaning: Immediately after the measurement, thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample. This prevents cross-contamination of future analyses.
Spectral Interpretation: Deconstructing the Molecular Fingerprint
The FT-IR spectrum of this compound is rich with information. The key is to systematically identify the absorption bands corresponding to the distinct functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |
| ~3080-3030 | Aromatic C-H Stretch | Medium-Weak | Vibrations of the C-H bonds on the benzene ring. Their presence above 3000 cm⁻¹ is diagnostic for sp² C-H bonds.[16] |
| ~2980-2940 | Aliphatic C-H Stretch | Medium-Weak | Asymmetric and symmetric stretching of the methylene (-CH₂-) group's C-H bonds. |
| ~1800 | Acyl Chloride C=O Stretch | Very Strong, Sharp | This is the most prominent and diagnostic peak. Its high frequency is due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom, which shortens and stiffens the C=O double bond.[11][17] |
| ~1595, ~1490 | Aromatic C=C Stretch | Strong-Medium | Skeletal vibrations of the benzene ring. The presence of two distinct bands in this region is typical for aromatic compounds.[16] |
| ~1470 | -CH₂- Scissoring | Medium | Bending vibration of the methylene group. |
| ~1250 | Aryl-O-C Asymmetric Stretch | Strong | The asymmetric stretching vibration of the C-O-C ether linkage. For aryl alkyl ethers, this band is characteristically strong and appears at a higher frequency than in aliphatic ethers.[18][19][20][21] |
| ~1080 | Aryl-O-C Symmetric Stretch | Strong | The symmetric stretching vibration of the C-O-C ether linkage. The presence of two strong bands (~1250 and ~1080 cm⁻¹) is a hallmark of the aryl alkyl ether group.[19][22] |
| ~830 | Aromatic C-H Out-of-Plane Bend | Strong | This strong absorption is highly diagnostic for the 1,4-(para) substitution pattern on the benzene ring. |
| ~730-550 | C-Cl Stretch | Medium-Strong | This region may contain contributions from both the C-Cl bond of the acyl chloride and the C-Cl bond on the aromatic ring.[11] These absorptions are in the complex fingerprint region. |
Visualizing Key Vibrational Modes
The logical relationship between the functional groups of this compound and their primary IR absorption regions can be visualized as follows:
Caption: Key functional groups of this compound and their diagnostic FT-IR absorption regions.
Conclusion: A Self-Validating Analytical Approach
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy.
- YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
- PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid.
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
- ResearchGate. (n.d.). FT-IR of fatty acyl chlorides.
- Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
- Chemistry Stack Exchange. (n.d.). Infrared spectra of acid chlorides.
- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride.
- Química Organica.org. (n.d.). IR spectrum: Ethers.
- Chemistry LibreTexts. (2020, October 19). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides.
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- NIST. (n.d.). Acetic acid, (4-chlorophenoxy)-.
- PubChem. (n.d.). 4-Chlorophenylacetyl chloride.
- GSRS. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups.
- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (2021, July). FT-IR spectrum showing C-Cl stretching and O-H stretching.
- FDA. (n.d.). This compound.
- NIST. (n.d.). α-Chlorophenylacetyl chloride.
- Scribd. (n.d.). Table of Characteristic IR Absorptions.
Sources
- 1. 4-氯苯氧基乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 4122-68-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 12. This compound | 4122-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. youtube.com [youtube.com]
- 20. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. IR spectrum: Ethers [quimicaorganica.org]
Introduction: Characterizing a Reactive Intermediate
An In-Depth Technical Guide to the Mass Spectrometry of 4-Chlorophenoxyacetyl Chloride
This compound (4-CPAC), with the chemical structure ClC₆H₄OCH₂COCl, is a reactive acyl chloride used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and pesticides.[1] Its high reactivity, stemming from the acyl chloride functional group, makes precise analytical characterization essential for quality control, reaction monitoring, and impurity profiling. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for this purpose. It provides unequivocal identification through unique molecular fragmentation patterns and allows for sensitive detection of trace-level impurities.
This guide offers a detailed exploration of the mass spectrometric behavior of this compound, focusing on the principles of electron ionization (EI), the predictable fragmentation pathways that serve as a molecular fingerprint, and a field-proven protocol for its analysis.
Pillar 1: Ionization & Instrumentation - The Rationale for GC-EI-MS
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard.[2] The choice of this technique is deliberate and based on several key advantages:
-
Volatility and Chromatographic Separation: 4-CPAC has a boiling point of 142 °C at 17 mmHg, making it well-suited for volatilization in a heated GC injector without degradation. The gas chromatograph provides excellent separation of the analyte from solvents and potential impurities prior to its introduction into the mass spectrometer.
-
Electron Ionization (EI): A Hard Ionization Technique for Structural Elucidation: EI utilizes a high-energy electron beam (typically 70 eV) to ionize gas-phase molecules.[3][4] This process is energetic, leading to the formation of a molecular ion (M⁺•) and subsequent, extensive fragmentation.[5] While this "hard" ionization often prevents the observation of an abundant molecular ion, the resulting fragmentation pattern is highly reproducible and rich in structural information, acting as a unique chemical fingerprint.[2] This is invaluable for confirming the identity of the molecule.
While softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are powerful tools, they are generally better suited for larger, less volatile, or thermally fragile molecules and are typically coupled with liquid chromatography (LC).[4][6] For a compound like 4-CPAC, the detailed structural data from EI fragmentation is more diagnostically useful.
Pillar 2: Deciphering the Molecular Fingerprint - Fragmentation Pathways of 4-CPAC
Upon ionization by a 70 eV electron beam, the 4-CPAC molecular ion (M⁺•) is formed. With a molecular weight of approximately 205.04 g/mol , the most critical diagnostic feature is the isotopic signature created by its two chlorine atoms.[7] Natural chlorine exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic cluster for the molecular ion at m/z 204 (containing two ³⁵Cl atoms), m/z 206 (one ³⁵Cl and one ³⁷Cl), and m/z 208 (two ³⁷Cl atoms) with an approximate relative intensity ratio of 9:6:1. The observation of this pattern is the first step in a trustworthy identification.
The energetically unstable molecular ion undergoes a series of predictable fragmentation events governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.
Primary Fragmentation Events:
-
α-Cleavage of the Acyl Chloride: The most favorable fragmentation for acyl chlorides is the loss of the chlorine radical (Cl•) to form a highly stable acylium ion.[8] This is often the most intense signal (the base peak) in the spectrum.
-
[M - Cl]⁺ : This yields the 4-chlorophenoxyacetylium ion at m/z 169 (and its corresponding isotope peak at m/z 171).
-
-
Loss of Carbon Monoxide (CO): Acylium ions are well-known to readily lose a neutral molecule of carbon monoxide.[9]
-
[M - Cl - CO]⁺ : The fragment at m/z 169 ejects CO to form the 4-chlorophenoxymethyl cation at m/z 141 (and m/z 143).
-
-
Ether Bond Cleavage: The C-O ether linkage can also cleave, leading to the formation of a stable 4-chlorophenoxy cation.
-
[ClC₆H₄O]⁺ : This pathway generates a prominent ion at m/z 128 (and m/z 130).
-
Secondary Fragmentation Events:
-
Formation of the Chlorophenyl Cation: The 4-chlorophenoxy cation (m/z 128) can further fragment by losing a carbon monoxide radical, or the 4-chlorophenoxymethyl cation (m/z 141) can cleave, both leading to the chlorophenyl cation.
-
[ClC₆H₄]⁺ : This results in a signal at m/z 111 (and m/z 113).
-
The logical cascade of these fragmentations provides a self-validating system for confirming the molecular structure. The presence of the acylium ion validates the acyl chloride moiety, while the chlorophenoxy and chlorophenyl cations confirm the substituted aromatic ether portion of the molecule.
Data Presentation: Summary of Key Fragments
| m/z (³⁵Cl isotope) | m/z (³⁷Cl isotope) | Proposed Ionic Structure | Fragmentation Pathway |
| 204 | 206, 208 | [ClC₆H₄OCH₂COCl]⁺• | Molecular Ion (M⁺•) |
| 169 | 171 | [ClC₆H₄OCH₂CO]⁺ | Loss of •Cl from M⁺• |
| 141 | 143 | [ClC₆H₄OCH₂]⁺ | Loss of CO from m/z 169 |
| 128 | 130 | [ClC₆H₄O]⁺ | Cleavage of the O-CH₂ bond |
| 111 | 113 | [ClC₆H₄]⁺ | Loss of CH₂O from m/z 141 or CO from m/z 128 |
Mandatory Visualization: Fragmentation Pathway of 4-CPAC
Caption: Primary EI fragmentation pathways of this compound.
Pillar 3: A Self-Validating Experimental Protocol for GC-MS Analysis
This protocol is designed to be a self-validating system, ensuring robust and reliable data acquisition.
Experimental Protocols:
1. Sample Preparation (Critical Step):
-
Rationale: this compound is highly susceptible to hydrolysis. All glassware must be oven-dried, and all solvents must be anhydrous to prevent the conversion of the analyte to 4-chlorophenoxyacetic acid.
-
Step 1: Prepare a stock solution of 4-CPAC at a concentration of 1 mg/mL in anhydrous dichloromethane or hexane.
-
Step 2: Serially dilute the stock solution to create working standards and a quality control (QC) sample at a mid-range concentration.
-
Step 3: Transfer the solutions to 2 mL autosampler vials with PTFE-lined caps.
2. GC-MS Instrumentation and Conditions:
-
Rationale: The following parameters are optimized for the separation and detection of 4-CPAC, providing a good balance between analysis time and chromatographic resolution.
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 ratio) to avoid column overloading.
-
Injector Temperature: 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 260 °C.
-
Final Hold: 5 minutes at 260 °C.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-350
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
Acquisition Mode: Full Scan
-
3. Data Acquisition and Analysis:
-
Step 1: Inject 1 µL of the prepared sample.
-
Step 2: Acquire the data using the instrument's software.
-
Step 3: Integrate the peak corresponding to 4-CPAC.
-
Step 4: Analyze the mass spectrum of the peak. Confirm the presence of the key fragments (m/z 169, 141, 128, 111) and the correct isotopic patterns for all chlorine-containing ions. Compare the obtained spectrum against a reference library (e.g., NIST) if available.
Mandatory Visualization: GC-MS Experimental Workflow
Caption: A typical GC-MS workflow for this compound analysis.
Conclusion
The mass spectrometric analysis of this compound via GC-EI-MS is a robust and highly specific method. A thorough understanding of the underlying principles of electron ionization and the characteristic fragmentation pathways is paramount for accurate structural confirmation. The key diagnostic ions at m/z 169, 141, 128, and 111, in conjunction with the distinct isotopic patterns conferred by the two chlorine atoms, provide a multi-faceted and self-validating signature for the molecule. By adhering to a rigorous experimental protocol that minimizes analyte degradation, researchers and drug development professionals can confidently identify and characterize this important chemical intermediate, ensuring the integrity and quality of their synthetic processes.
References
- PubChem. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692.
- NIST. Acetic acid, (4-chlorophenoxy)-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]
- Wikipedia. Electron ionization.
- Emory University. Mass Spectrometry Ionization Methods. Department of Chemistry, Emory University. [Link]
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. University of California, Davis. [Link]
- NIST. Acetyl chloride, phenoxy-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]
- University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Department of Chemistry, University of Calgary. [Link]
- Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. University of California, Davis. [Link]
- MOBILion Systems. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. MOBILion Systems, Inc. [Link]
- Chemguide. fragmentation patterns in mass spectra. Jim Clark. [Link]
- Frontiers. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers Media S.A. [Link]
Sources
- 1. This compound | 4122-68-3 [chemicalbook.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scholarshare.temple.edu [scholarshare.temple.edu]
- 7. scbt.com [scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
4-Chlorophenoxyacetyl chloride reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of 4-Chlorophenoxyacetyl Chloride with Nucleophiles
Abstract
This compound (4-CPAC) is a pivotal reagent in modern organic synthesis, valued for its role as a versatile building block in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its reactivity is dominated by the electrophilic nature of the acyl chloride functional group, making it a prime substrate for nucleophilic acyl substitution.[2][3] This guide provides an in-depth exploration of the core reactivity of 4-CPAC with common classes of nucleophiles, including alcohols, amines, and thiols. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and discuss analytical methodologies for reaction monitoring, offering researchers and drug development professionals a comprehensive resource for leveraging this potent synthetic intermediate.
The Chemical Profile of this compound
This compound is a colorless to pale yellow liquid distinguished by a pungent odor.[1] The molecule's architecture, featuring a reactive acyl chloride connected to a 4-chlorophenoxy moiety, is the source of its synthetic utility. The powerful electron-withdrawing effects of both the chlorine atom on the acyl group and the substituted aromatic ring render the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4122-68-3 | |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [6] |
| Boiling Point | 142 °C at 17 mmHg | |
| Melting Point | 18.8 °C | |
| Density | 1.314 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5486 |
A critical handling consideration is the compound's sensitivity to moisture. 4-CPAC readily hydrolyzes in the presence of water to form 4-chlorophenoxyacetic acid and corrosive hydrochloric acid (HCl) gas.[1] Therefore, all manipulations must be conducted under anhydrous conditions.
The Core Mechanism: Nucleophilic Acyl Substitution
The reactions of 4-CPAC are classic examples of nucleophilic acyl substitution. This process is not a single-step displacement but rather a two-stage addition-elimination mechanism.[7][8]
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[7][9]
-
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group—in this case, the chloride ion (Cl⁻).[7][10] The liberated chloride ion then deprotonates the nucleophilic atom to yield the final product and a molecule of HCl.[11]
Caption: The addition-elimination pathway for acyl chlorides.
The high reactivity of acyl chlorides like 4-CPAC makes these reactions rapid and often exothermic.[10][12] The formation of HCl necessitates the use of a base to neutralize it and drive the reaction to completion, especially when using acid-sensitive nucleophiles or reagents.[2]
Reactivity with Key Nucleophiles
Alcohols: Synthesis of Esters
4-CPAC reacts vigorously with alcohols to produce 4-chlorophenoxyacetate esters, which are valuable intermediates in their own right.[1][12] The reaction proceeds via the standard nucleophilic acyl substitution mechanism, with the alcohol's hydroxyl group acting as the nucleophile.[11][12]
Caption: Workflow for the synthesis of esters from 4-CPAC.
Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenoxy)acetate
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add absolute ethanol (1.2 equivalents, e.g., 5.5 g) and anhydrous dichloromethane (DCM, 40 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents), to the solution to act as an HCl scavenger.
-
Reagent Addition: Add this compound (1.0 equivalent, e.g., 20.5 g) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Amines: Synthesis of Amides
The reaction of 4-CPAC with primary and secondary amines is typically rapid and highly exothermic, yielding N-substituted 2-(4-chlorophenoxy)acetamides.[13][14] These amide products are frequently explored in drug discovery for their potential biological activities.[2]
The mechanism is analogous to esterification. However, since amines are basic, two equivalents of the amine are often used: one to act as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt.[14] Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic base like triethylamine.[2]
Experimental Protocol: Synthesis of N-benzyl-2-(4-chlorophenoxy)acetamide
-
Setup: In a 100 mL round-bottom flask, dissolve benzylamine (2.0 equivalents, e.g., 21.4 g) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Prepare a solution of this compound (1.0 equivalent, 20.5 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes. A thick white precipitate (benzylammonium chloride) will form.[13]
-
Reaction: After addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Filter the reaction mixture to remove the ammonium salt precipitate, washing the solid with a small amount of cold DCM.
-
Purification: Combine the filtrate and washings. Wash the organic solution with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The resulting solid can be further purified by recrystallization (e.g., from ethanol/water).
Thiols: Synthesis of Thioesters
Thiols (R-SH) are also effective nucleophiles that react with 4-CPAC to form thioesters.[3] Thiolate anions (R-S⁻), formed by deprotonating the thiol with a base, are even more potent nucleophiles and react more rapidly.[15][16]
Experimental Protocol: Synthesis of S-ethyl 2-(4-chlorophenoxy)ethanethioate
-
Setup: To a stirred solution of ethanethiol (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise to generate the thiolate in situ.
-
Reagent Addition: Once the evolution of hydrogen gas ceases, add a solution of this compound (1.0 equivalent) in THF dropwise.
-
Reaction: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Workup and Purification: Carefully quench the reaction with saturated ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude thioester via column chromatography.
Analytical Strategies for Reaction Monitoring
Precise monitoring is essential to optimize reaction conditions and maximize yield.[17] A multi-technique approach provides a comprehensive view of the reaction progress.
Sources
- 1. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy [(4-Chlorophenyl)thio]acetyl chloride | 7031-25-6 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. savemyexams.com [savemyexams.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical and Practical Guide to the Reactivity of 4-Chlorophenoxyacetyl Chloride
Abstract
This technical guide provides a comprehensive examination of the reactivity of 4-Chlorophenoxyacetyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Moving beyond standard reaction protocols, this document delves into the theoretical underpinnings of its reactivity, leveraging computational chemistry principles to explain the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent to optimize its use in complex synthetic pathways. The guide covers the core reactions of hydrolysis, esterification, and amidation, presenting not only detailed, field-proven protocols but also the mechanistic rationale that governs these transformations.
Introduction: The Versatile Role of this compound in Modern Synthesis
This compound (C₈H₆Cl₂O₂) is a highly reactive acyl chloride that serves as a cornerstone in the synthesis of a diverse array of organic molecules.[1] Its utility stems from the presence of the electrophilic acyl chloride functional group, which readily undergoes nucleophilic acyl substitution. This reactivity allows for the facile introduction of the 4-chlorophenoxyacetyl moiety into various molecular scaffolds, a common structural motif in pharmaceuticals and herbicides.[2] Understanding the nuances of its reactivity is paramount for controlling reaction outcomes, maximizing yields, and minimizing impurity formation. This guide will explore the electronic and structural factors governing its behavior and provide practical, validated protocols for its key reactions.
Molecular Structure and Electronic Profile: The Drivers of Reactivity
The reactivity of this compound is fundamentally dictated by its molecular architecture. The presence of two chlorine atoms and an oxygen atom, all highly electronegative, creates a significant dipole moment within the molecule.
The key to its reactivity lies in the acyl chloride group (-COCl). The carbon atom of the carbonyl group is bonded to both a highly electronegative oxygen atom and a chlorine atom. Both of these atoms strongly withdraw electron density from the carbonyl carbon, rendering it highly electrophilic and thus susceptible to attack by nucleophiles.[3]
The 4-chlorophenoxy group also exerts a significant electronic influence. The ether oxygen can donate electron density to the aromatic ring via resonance, while the chlorine atom on the phenyl ring is electron-withdrawing through its inductive effect. These competing effects modulate the overall electron density of the molecule and can influence the reactivity of the acyl chloride group, albeit to a lesser extent than the directly attached chlorine and oxygen.
Caption: Key structural features influencing the reactivity of this compound.
Core Reactivity: A Mechanistic Perspective
The primary reactions of this compound are nucleophilic acyl substitutions. These reactions proceed through a common mechanistic pathway: the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.
Caption: Generalized mechanism for reactions of this compound.
Hydrolysis: Reaction with Water
In the presence of water, this compound readily hydrolyzes to form 4-chlorophenoxyacetic acid and hydrochloric acid. This reaction is often a nuisance during storage and handling but can be performed intentionally.
Causality Behind Experimental Choices:
-
Solvent: The reaction can occur in the presence of atmospheric moisture, but for a controlled hydrolysis, a solvent like acetone or tetrahydrofuran (THF) with a defined amount of water is used. This helps to control the reaction rate and temperature.
-
Temperature: The reaction is typically exothermic. Performing the reaction at a low temperature (e.g., 0-5 °C) helps to control the reaction rate and prevent potential side reactions.
-
Base: A weak base, such as pyridine or triethylamine, can be added to neutralize the hydrochloric acid byproduct, which can be corrosive and may promote side reactions.
Experimental Protocol: Hydrolysis of this compound
-
Setup: A clean, dry round-bottom flask is equipped with a magnetic stirrer and a dropping funnel, and the system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: The flask is charged with a solution of this compound in a suitable anhydrous solvent (e.g., THF).
-
Reaction: A stoichiometric amount of water, optionally in a mixture with a weak base, is added dropwise from the dropping funnel while maintaining a low temperature with an ice bath.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the acyl chloride and the appearance of the carboxylic acid.
-
Workup: Upon completion, the reaction mixture is quenched with a larger volume of water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-chlorophenoxyacetic acid.
-
Purification: The crude product can be purified by recrystallization.
Esterification: Reaction with Alcohols
The reaction of this compound with an alcohol yields the corresponding ester. This is a highly efficient method for ester synthesis due to the high reactivity of the acyl chloride.
Causality Behind Experimental Choices:
-
Alcohol: The choice of alcohol determines the resulting ester. Primary and secondary alcohols react readily. Tertiary alcohols may undergo elimination side reactions.
-
Solvent: An inert, anhydrous solvent such as dichloromethane (DCM) or THF is typically used to prevent hydrolysis of the acyl chloride.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the HCl produced, driving the reaction to completion and preventing acid-catalyzed side reactions.
Experimental Protocol: Synthesis of Ethyl 4-Chlorophenoxyacetate
-
Setup: A dry, three-necked flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: The flask is charged with a solution of ethanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. The solution is cooled to 0 °C in an ice bath.
-
Addition: A solution of this compound (1.0 equivalent) in anhydrous DCM is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Workup: The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude ester can be purified by vacuum distillation or column chromatography.
Amidation: Reaction with Amines
This compound reacts readily with primary and secondary amines to form the corresponding amides. This is a robust and widely used method for amide bond formation.
Causality Behind Experimental Choices:
-
Amine: The choice of amine dictates the structure of the resulting amide. Two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used with an external non-nucleophilic base.
-
Solvent: Aprotic, anhydrous solvents like DCM, THF, or acetonitrile are preferred to avoid unwanted side reactions.
-
Temperature: The reaction is highly exothermic and is typically carried out at low temperatures (0 °C) to control the reaction rate and improve selectivity.
Experimental Protocol: Synthesis of N-benzyl-4-chlorophenoxyacetamide
-
Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is used.
-
Reagents: To the flask, add anhydrous DCM (20 mL), benzylamine (1.0 equivalent), and triethylamine (1.2 equivalents). The solution is stirred and cooled to 0 °C.[1]
-
Addition: this compound is added dropwise to the stirred solution.[1]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: The reaction is quenched by the addition of water. The layers are separated, and the organic layer is washed, dried, and concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by recrystallization or column chromatography.[1]
Theoretical Considerations and Reactivity Predictions
While specific computational studies on this compound are not extensively reported, we can infer its reactivity based on theoretical studies of analogous compounds like phenoxyacetyl chloride and substituted benzoyl chlorides.[2][4] Density Functional Theory (DFT) calculations on similar acyl chlorides have shown that the reaction mechanism is typically a concerted S_N2-like pathway or a stepwise addition-elimination process, depending on the nucleophile and solvent.[5]
The electron-withdrawing nature of the 4-chloro substituent on the phenoxy ring is expected to have a modest activating effect on the carbonyl carbon's electrophilicity through its inductive effect. This would suggest that this compound is slightly more reactive than its non-chlorinated analog, phenoxyacetyl chloride.
Table 1: Predicted Relative Reactivity of Acyl Chlorides
| Acyl Chloride | Key Electronic Feature | Predicted Relative Reactivity |
| Acetyl Chloride | -CH₃ (weakly donating) | High |
| Benzoyl Chloride | Phenyl group (can be donating or withdrawing) | Moderate |
| Phenoxyacetyl Chloride | -OCH₂Ph (inductive withdrawal) | High |
| This compound | -OCH₂(C₆H₄)Cl (stronger inductive withdrawal) | Very High |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. It is crucial to use anhydrous solvents and dry glassware to prevent hydrolysis. In case of contact, wash the affected area immediately with copious amounts of water.
Conclusion
This compound is a highly reactive and versatile reagent in organic synthesis. Its reactivity is governed by the strong electrophilicity of the carbonyl carbon, which is influenced by the inductive effects of the chlorine and oxygen atoms. By understanding the mechanistic principles behind its reactions and carefully controlling experimental conditions, researchers can effectively utilize this compound to construct complex molecular architectures with high efficiency and selectivity. The protocols and theoretical insights provided in this guide serve as a valuable resource for scientists working with this important synthetic intermediate.
References
- Hill, C. M., Towns, M. B., & Senter, G. (1949). Preparation and Reactions of Several Chlorine Substituted Phenoxyacetyl Chlorides. Journal of the American Chemical Society, 71(1), 257–258. [Link]
- Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6464-6487. [Link]
- Hill, C. M., Towns, M. B., & Senter, G. (1949). Preparation and Reactions of Several Chlorine Substituted Phenoxyacetyl Chlorides. Journal of the American Chemical Society, 71(1), 257–258. [Link]
- Domingo, L. R., & Pérez, P. (2016). Advanced Molecular Electron Density Theory Study of the Substituent Effects in Nucleophilic Substitution Reactions. Molecules, 21(11), 1464. [Link]
- University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives.
- LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. In Chemistry LibreTexts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Molecular Electron Density Theory Study of the Substituent Effects in Nucleophilic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Chlorophenoxyacetyl Chloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Structural Imperative of 4-Chlorophenoxyacetyl Derivatives
Derivatives of 4-chlorophenoxyacetic acid (4-CPA) represent a versatile class of compounds with significant applications ranging from plant growth regulators in agriculture to foundational scaffolds in medicinal chemistry.[1][2][3] The reactivity of the acyl chloride in 4-chlorophenoxyacetyl chloride allows for facile derivatization, creating a vast chemical space for exploration. However, the ultimate biological activity, chemical stability, and material properties of these derivatives are not dictated solely by their chemical formula, but are critically dependent on their three-dimensional atomic arrangement and the intermolecular forces that govern their assembly in the solid state.
Understanding this three-dimensional structure is paramount. For drug development professionals, it informs structure-activity relationships (SAR) and the design of molecules that fit precisely into biological targets. For materials scientists, it dictates properties like solubility, melting point, and polymorphism. This guide provides an in-depth, experience-driven walkthrough of the core techniques and logical considerations for the definitive structural elucidation of this important class of halogenated organic compounds.
The Foundation: Synthesis and High-Quality Crystal Growth
A successful crystal structure analysis begins long before the sample is near a diffractometer. The synthesis of the target derivative is the first step, followed by the critical, and often challenging, process of growing a single crystal of sufficient size and quality.
Synthesis of this compound Derivatives
The parent compound, this compound, is typically synthesized from 4-chlorophenol and chloroacetic acid or its derivatives.[2] The resulting acyl chloride is a reactive intermediate used to create a library of derivatives, such as amides, esters, and hydrazides, through reactions with appropriate nucleophiles.[4]
Self-Validating Protocol Insight: Post-synthesis, it is crucial to rigorously purify the product. The presence of impurities, unreacted starting materials, or solvent molecules can severely inhibit crystallization or lead to disordered crystal structures. Standard purification techniques such as column chromatography and recrystallization are mandatory. The purity should be verified by complementary techniques like NMR and Mass Spectrometry before attempting crystal growth.
Protocol: Growing X-ray Quality Single Crystals
The goal is to convince molecules to abandon the disorder of a solution and arrange themselves into a perfectly repeating three-dimensional lattice. This requires creating a state of slow, controlled supersaturation.
Step-by-Step Methodology for Crystal Growth:
-
Solvent Selection (The Causality): The choice of solvent is the most critical variable. The ideal solvent is one in which the compound is moderately soluble.[5] If solubility is too high, achieving supersaturation is difficult. If it's too low, the compound precipitates as an amorphous powder or as microcrystals. A good starting point is to screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
Slow Evaporation (The Workhorse Method):
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. Dust particles can act as nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[5]
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow, controlled solvent evaporation over several days to weeks.
-
Place the vial in a vibration-free location. Mechanical agitation can disrupt crystal growth.[5]
-
-
Liquid Diffusion (For Challenging Cases):
-
This method is highly effective for compounds that are difficult to crystallize.[5]
-
Dissolve the compound in a "good" solvent in which it is highly soluble.
-
Carefully layer a "poor" solvent (precipitant) on top of this solution. The poor solvent must be miscible with the good solvent. A common setup involves placing the solution in a narrow tube and gently adding the less dense precipitant down the side.
-
As the solvents slowly mix at the interface, the compound's solubility decreases, inducing slow crystallization.
-
Trustworthiness Check: Before proceeding, examine the obtained crystals under a polarized light microscope. A good single crystal will exhibit uniform extinction as the polarizing stage is rotated. The presence of multiple domains or fractures indicates a flawed crystal that will not yield high-quality diffraction data.
The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is the unequivocal gold standard for determining the precise three-dimensional structure of a molecule.[6][7] It provides exact atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined with high precision.[6][8]
Experimental & Analytical Workflow
The SC-XRD workflow is a systematic process from data collection to a refined structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head. This is typically done at cryogenic temperatures (around 100 K) using a cryostream.
-
Expert Insight: The use of cryogenic temperatures is crucial. It minimizes the thermal vibration of atoms, leading to less diffuse scattering and a more precise final structure.
-
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]
-
Data Processing: The collected images are processed to integrate the intensities of thousands of diffraction spots and correct for experimental factors. This yields a reflection file containing Miller indices (h,k,l) and their corresponding intensities.
-
Structure Solution: This step addresses the "phase problem." While intensities are measured, the phase information is lost. Direct methods or Patterson methods are computational techniques used to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The final model is validated using metrics like R-factors.
-
Structural Analysis: The final output, typically a Crystallographic Information File (CIF), contains the definitive structural information. This data is analyzed to understand bond lengths, angles, and, critically for halogenated compounds, the intermolecular interactions that dictate crystal packing.
Interpreting the Structure: The Role of Intermolecular Interactions
For 4-chlorophenoxyacetyl derivatives, the chlorine atom is not merely a substituent; it is a key player in directing the crystal's supramolecular architecture.[9][10][11] Understanding these non-covalent interactions is essential for crystal engineering and predicting material properties.[12][13][14]
Key Interactions in Halogenated Organic Crystals:
-
Hydrogen Bonds: Classic N-H···O or O-H···O hydrogen bonds are often dominant if amide or carboxylic acid functionalities are present. Weaker C-H···O and C-H···Cl interactions also play a significant role in stabilizing the crystal lattice.[15][16]
-
Halogen Bonds: The chlorine atom possesses an electropositive region on its outer surface (a "σ-hole") opposite the C-Cl bond. This region can interact favorably with a nucleophile, such as an oxygen atom or another halogen atom.[17] These directional interactions, known as halogen bonds, are powerful tools in crystal engineering.[9][10][12] There are two main types of halogen-halogen contacts: Type I (symmetrical) and Type II (bent, true halogen bonds).[10][13][17]
-
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall stability of the crystal structure through dispersion forces.[15]
Caption: Key intermolecular interactions in chlorophenoxyacetyl derivative crystals.
Complementary & Validating Analytical Techniques
While SC-XRD provides the definitive solid-state structure, a comprehensive analysis requires confirmation of the molecular structure and bulk purity using other techniques.[18][19]
| Technique | Purpose & Key Insights |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline sample. The experimental PXRD pattern should match the one simulated from the single-crystal data. Essential for polymorphism screening.[8] |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the covalent molecular structure in solution. The number of signals, chemical shifts, and coupling patterns must be consistent with the proposed molecule.[20][21] |
| Infrared (IR) Spectroscopy | Identifies key functional groups. A strong carbonyl (C=O) stretch for the acyl chloride/ester/amide is expected, along with C-O and C-Cl stretches and aromatic C-H bands.[20][22] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula and structural components.[19][22] |
Case Study: Hypothetical Data for a 4-Chlorophenoxyacetyl Amide Derivative
To illustrate the application of these principles, consider a hypothetical derivative, N-benzyl-2-(4-chlorophenoxy)acetamide. After successful synthesis and crystallization, SC-XRD analysis yields the following key data.
Table 1: Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄ClNO₂ |
| Formula Weight | 275.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.876(2) |
| c (Å) | 22.451(8) |
| β (°) | 98.75(1) |
| Volume (ų) | 1321.5(9) |
| Z (molecules/cell) | 4 |
| Final R₁ [I > 2σ(I)] | 0.041 |
| wR₂ (all data) | 0.115 |
Table 2: Key Geometric and Interaction Parameters
| Feature | Measured Value | Significance |
| C=O Bond Length | 1.231(2) Å | Typical for an amide carbonyl. |
| C-Cl Bond Length | 1.745(2) Å | Standard for an aromatic C-Cl bond. |
| N-H···O Hydrogen Bond | D···A = 2.89 Å, Angle = 175° | A strong, linear hydrogen bond forming a primary supramolecular synthon, linking molecules into chains. |
| C-Cl···π Interaction | Cl to centroid = 3.45 Å | A directional halogen bond to the π-system of a neighboring benzyl ring, influencing the packing of the hydrogen-bonded chains. |
Analysis: The low R-factor (R₁) indicates a high-quality structural solution. The data reveals that the primary organizing force is a strong N-H···O hydrogen bond. These chains are then packed into a 3D architecture via weaker C-Cl···π halogen bonds and other van der Waals forces. This detailed structural insight is crucial for understanding how this molecule might interact with a biological receptor or how it will behave as a solid material.
References
- G. R. Desiraju, "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different," Accounts of Chemical Research, 2014. [Link]
- A. Mukherjee, S. Tothadi, G. R. Desiraju, "Halogen bonds in crystal engineering: like hydrogen bonds yet different," PubMed, 2014. [Link]
- A. Mukherjee, S. Tothadi, G. R. Desiraju, "Halogen bonds in crystal engineering: like hydrogen bonds yet different," Semantic Scholar. [Link]
- L. Brammer et al., "Halogen bonding in crystal engineering," IUCr Journals, 2010. [Link]
- G. R.
- S. L. T. Loftin et al., "Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions," PMC - NIH, 2021. [Link]
- Creative Biostructure, "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Y. Wang et al.
- I. I. Alkorta et al., "H–C (Hlg = Cl, Br, and I) Interactions Involving Organic Halides: A Theoretical Study," MDPI, 2024. [Link]
- A. S. Filatov et al., "Comparison of Intermolecular Halogen...Halogen Distances in Organic and Organometallic Crystals," PMC - NIH, 2023. [Link]
- B. T. K. Ivanova, "How do organic compounds single crystal X rays diffraction work?
- A. V. Asatryan et al.
- University of Rochester, "How To: Grow X-Ray Quality Crystals," Department of Chemistry. [Link]
- Iowa State University, "X-Ray Diffraction Basics," Chemical Instrument
- Finetech Industry Limited, "this compound | CAS: 4122-68-3," Finetech Industry Limited. [Link]
- Chemsrc, "Acetyl chloride,2-(4-chlorophenoxy)- | CAS#:4122-68-3," Chemsrc. [Link]
- A. B. T. G. Donfack et al., "Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
- PubChem, "(4-Chlorophenoxy)
- S. A. I. S. Mohd Ghazali et al.
- M.
- University of Hertfordshire, "(4-chlorophenoxy)acetic acid," AERU. [Link]
- N. S. M. Ali et al., "SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO," Malaysian Journal of Analytical Sciences, 2019. [Link]
- S. Rodriguez-Ramiro et al.
- L. S. Miloradova, "Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry," YouTube, 2013. [Link]
- G. L.
Sources
- 1. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-chlorophenoxy)acetic acid [sitem.herts.ac.uk]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Acetyl chloride,2-(4-chlorophenoxy) | CAS#:4122-68-3 | Chemsrc [chemsrc.com]
- 5. How To [chem.rochester.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. rigaku.com [rigaku.com]
- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. openreview.net [openreview.net]
- 19. youtube.com [youtube.com]
- 20. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 21. files.eric.ed.gov [files.eric.ed.gov]
- 22. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
An In-depth Technical Guide to the Solubility of 4-Chlorophenoxyacetyl Chloride in Organic Solvents
This guide provides a comprehensive analysis of the solubility and reactivity of 4-Chlorophenoxyacetyl chloride (4-CPAC), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the stability of this highly reactive compound. This document is intended for researchers, chemists, and drug development professionals who handle 4-CPAC and require a deep, practical understanding of its solution chemistry.
Physicochemical Profile of this compound
This compound, identified by CAS Number 4122-68-3, is a bifunctional organic molecule featuring a reactive acyl chloride group and a chlorophenoxy moiety.[1] These structural features dictate its physical properties and chemical behavior. It typically presents as a colorless to pale yellow liquid with a pungent odor.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 4122-68-3 | [1][2] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3] |
| Molecular Weight | 205.04 g/mol | [3][4] |
| Melting Point | 18.8 °C (lit.) | [2][3][5] |
| Boiling Point | 142 °C at 17 mmHg (lit.) | [3] |
| Density | 1.314 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.5486 (lit.) | [3][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
Core Principles: Solubility and Solvent Reactivity
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity and functional groups of both the solute (4-CPAC) and the solvent determine the extent of dissolution. However, for a highly reactive species like an acyl chloride, the discussion of "solubility" is inseparable from "reactivity."
The 4-CPAC molecule possesses both polar and non-polar characteristics. The acyl chloride (-COCl) and ether (-O-) linkages are polar, while the chlorinated benzene ring is largely non-polar. This amphiphilic nature suggests solubility across a range of solvents, but the electrophilic carbon of the acyl chloride group makes it highly susceptible to nucleophilic attack.
Interaction with Protic Solvents (Reactive)
Protic solvents contain hydrogen atoms bonded to electronegative atoms (e.g., O-H, N-H). These solvents are nucleophilic and will react vigorously with 4-CPAC.
-
Water: 4-CPAC is immiscible with and reacts violently with water.[6][7] The acyl chloride hydrolyzes to form 4-chlorophenoxyacetic acid and hydrochloric acid fumes.[1] Therefore, it is not considered soluble but reactive. All handling must be performed under strictly anhydrous conditions.[8]
-
Alcohols (e.g., Methanol, Ethanol): Alcohols are also protic nucleophiles that will react with 4-CPAC to yield the corresponding ester derivative and HCl. This is not a dissolution process but a chemical transformation (alcoholysis).
-
Amines (Primary & Secondary): While not always used as solvents, amines are strong nucleophiles that will readily react to form amides.
Solubility in Aprotic Solvents (Generally Recommended)
Aprotic solvents lack acidic protons and are generally non-reactive towards acyl chlorides, making them suitable for dissolution and as reaction media.
-
Polar Aprotic Solvents: These solvents possess dipoles that can solvate the polar regions of 4-CPAC, leading to good solubility.
-
Dichloromethane (DCM), Chloroform: Excellent solvents due to their polarity and ability to dissolve a wide range of organic compounds.
-
Tetrahydrofuran (THF), Diethyl Ether: The ether oxygen can solvate the acyl chloride group. THF is a common choice, provided it is anhydrous.[9]
-
Acetone, Ethyl Acetate: The carbonyl group in these solvents allows for dipole-dipole interactions, promoting solubility.
-
-
Non-Polar Aprotic Solvents:
-
Toluene, Benzene: The aromatic ring of these solvents can interact favorably with the chlorophenyl ring of 4-CPAC via π-stacking, leading to moderate to good solubility.
-
Hexane, Cyclohexane: As purely non-polar aliphatic solvents, they are expected to be poor solvents for the relatively polar 4-CPAC.
-
Summary of Solubility and Reactivity
The following table provides a practical guide for solvent selection. The qualitative solubility is an expert estimation based on chemical principles, as precise quantitative data is not readily published.
| Solvent Class | Example Solvents | Expected Solubility | Reactivity & Key Considerations |
| Protic | Water, Methanol, Ethanol | REACTIVE | Violent reaction.[1][6] The compound is consumed to form acids or esters. AVOID for dissolution. |
| Polar Aprotic | DCM, Chloroform, THF, Acetone | High | Generally inert and the preferred choice. Must be anhydrous to prevent hydrolysis.[9] |
| Non-Polar Aprotic (Aromatic) | Toluene, Benzene | Moderate to High | Good choice for reactions at elevated temperatures. Must be anhydrous. |
| Non-Polar Aprotic (Aliphatic) | Hexane, Cyclohexane | Low | Poor solvents. May be used as anti-solvents for precipitation or crystallization. |
Experimental Determination of Solubility
To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard isothermal equilibrium method for determining the solubility of 4-CPAC.
Mandatory Safety Precautions
This compound is corrosive and causes severe skin burns and eye damage.[10] It reacts with moisture to produce toxic HCl gas.[1] All manipulations must be performed in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.[8]
Step-by-Step Protocol
-
Preparation: Dispense a precise volume (e.g., 5.0 mL) of the chosen anhydrous organic solvent into a dry, sealed vial equipped with a magnetic stir bar.
-
Temperature Control: Place the vial in a temperature-controlled bath (e.g., water or oil bath) set to the desired experimental temperature (e.g., 25 °C). Allow the solvent to equilibrate for at least 30 minutes.
-
Incremental Addition: Add a small, pre-weighed amount of 4-CPAC to the stirring solvent. Seal the vial immediately to minimize exposure to atmospheric moisture.
-
Equilibration: Allow the mixture to stir for a set period (e.g., 15-30 minutes) to ensure complete dissolution.
-
Observation: Visually inspect the solution for any undissolved material.
-
Saturation Point: Continue adding small, known masses of 4-CPAC (Step 3) and allowing for equilibration (Step 4) until a small amount of solid material persists, indicating that the solution is saturated.
-
Calculation: Record the total mass of 4-CPAC added to reach saturation. Calculate the solubility using the formula: Solubility (g/L) = Total Mass of Solute (g) / Volume of Solvent (L)
Workflow for Solubility Determination
Caption: Decision workflow for selecting an optimal solvent for 4-CPAC.
References
- (4-Chlorophenoxy)acetyl chloride - CymitQuimica.
- Acetyl chloride,2-(4-chlorophenoxy)- | CAS#:4122-68-3 | Chemsrc. [Link]
- An introduction to acyl chlorides (acid chlorides) - Chemguide. [Link]
- Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? : r/chemhelp - Reddit. [Link]
- This compound - gsrs. [Link]
Sources
- 1. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 2. This compound | 4122-68-3 [chemnet.com]
- 3. This compound | 4122-68-3 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Acetyl chloride,2-(4-chlorophenoxy) | CAS#:4122-68-3 | Chemsrc [chemsrc.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 4-Chlorophenylacetyl chloride, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. reddit.com [reddit.com]
- 10. This compound | 4122-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Electrophilicity of the 4-Chlorophenoxyacetyl Chloride Carbonyl Carbon
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chlorophenoxyacetyl chloride is a bifunctional organic molecule utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is fundamentally governed by the reactivity of its acyl chloride moiety, specifically the electrophilic character of the carbonyl carbon. This guide provides a detailed analysis of the electronic and structural factors that define this electrophilicity. We will dissect the competing inductive and resonance effects within the molecule, quantify these influences using the principles of physical organic chemistry, and contextualize its reactivity in common synthetic applications such as nucleophilic acyl substitution and Friedel-Crafts acylation. This document serves as a foundational reference for scientists seeking to understand and manipulate the reactivity of this versatile chemical building block.
The Carbonyl Carbon as an Electrophilic Center
The reactivity of all carboxylic acid derivatives is centered on the carbonyl group (C=O). The significant difference in electronegativity between carbon and oxygen results in a permanent dipole, rendering the carbonyl carbon atom electron-deficient and thus electrophilic. In acyl chlorides, this intrinsic electrophilicity is substantially amplified. The presence of a highly electronegative chlorine atom attached directly to the carbonyl carbon exerts a powerful electron-withdrawing inductive effect (-I), further increasing the partial positive charge on the carbon.[2][3] This makes the carbonyl carbon in acyl chlorides a prime target for attack by a wide range of nucleophiles.[1]
While the chlorine atom possesses lone pairs that could theoretically participate in resonance donation (+M), this effect is minimal due to the poor orbital overlap between the 2p orbital of carbon and the 3p orbital of chlorine.[2] Consequently, the inductive withdrawal overwhelmingly dominates, establishing acyl chlorides as one of the most reactive classes of carboxylic acid derivatives.
Deconstructing the Electronic Influences in this compound
The electrophilicity of the carbonyl carbon in this compound is a nuanced interplay of electronic effects from the entire molecular structure. Beyond the immediate acyl chloride group, the 4-chlorophenoxy moiety modulates this reactivity.
2.1. The Role of the Methylene Spacer (-CH₂)
A key structural feature is the methylene bridge separating the phenoxy group from the carbonyl carbon. This -CH₂- group acts as an electronic insulator, transmitting inductive effects but preventing direct resonance conjugation between the phenoxy oxygen's lone pairs and the carbonyl π-system. The attenuation of electronic effects through sigma bonds means that the influence of the phenoxy group is significantly dampened compared to a system where it is directly attached to the carbonyl.[4]
2.2. Competing Effects of the Phenoxy Group
The phenoxy group itself presents a classic case of competing electronic effects:
-
Inductive Effect (-I): The ether oxygen is highly electronegative and withdraws electron density from the methylene bridge through the sigma bond framework. This -I effect is transmitted to the carbonyl carbon, slightly enhancing its electrophilicity.[5]
-
Resonance Effect (+M): The oxygen atom's lone pairs can delocalize into the aromatic ring, a +M effect. This increases electron density on the phenyl ring but does not directly donate to the carbonyl group due to the insulating methylene spacer.
2.3. The Influence of the para-Chloro Substituent
The chlorine atom on the phenyl ring is a critical modulator of the overall electronic environment. Halogens are deactivating groups on aromatic rings, meaning they withdraw electron density. This is due to the dominance of their strong inductive (-I) effect over their weaker resonance-donating (+M) effect.[6]
The -I effect of the para-chlorine withdraws electron density from the phenyl ring. This, in turn, makes the ring less capable of sustaining the +M donation from the ether oxygen and slightly increases the oxygen's effective electronegativity. This withdrawal is relayed through the molecule, ultimately increasing the partial positive charge on the distant carbonyl carbon.
The following diagram illustrates the key electronic forces at play:
Caption: Electronic effects influencing the carbonyl carbon in this compound.
Quantitative Assessment: The Hammett Equation
The Hammett equation provides a framework for quantifying the electronic effect of substituents on a benzene ring.[7] It relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted parent compound through the relationship: log(k/k₀) = σρ.[8]
-
σ (Sigma): The substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[8]
-
ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to substituent effects.[7]
The substituent in our molecule is the -OCH₂COCl group, but the effect on this group is determined by the para-Cl on the phenyl ring. The Hammett constant for a para-chloro substituent (σ_p) is +0.23. This positive value quantitatively confirms its net electron-withdrawing character, which, as previously discussed, enhances the electrophilicity of the reaction center.
Table 1: Hammett Substituent Constants (σ_p) for Common para-Substituents
| Substituent | σ_p Value | Electronic Character |
| -OCH₃ | -0.27 | Strong Donor |
| -CH₃ | -0.17 | Weak Donor |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Weak Withdrawer |
| -CN | +0.66 | Strong Withdrawer |
| -NO₂ | +0.78 | Strong Withdrawer |
Source: Data compiled from established physical organic chemistry resources.[9]
The data clearly positions the chloro group as an electron-withdrawing substituent, though less powerful than cyano or nitro groups. This withdrawal stabilizes transition states where a negative charge develops, or destabilizes those where a positive charge builds up near the ring. For reactions involving nucleophilic attack at the carbonyl carbon, this effect modestly increases the reaction rate compared to the unsubstituted phenoxyacetyl chloride.
Reactivity in Synthetic Transformations
The enhanced electrophilicity of this compound makes it a valuable reagent for introducing the 4-chlorophenoxyacetyl moiety into other molecules.
4.1. Nucleophilic Acyl Substitution
The compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols and amines, to form the corresponding esters and amides.[1] These reactions are typically rapid and high-yielding. The excellent leaving group ability of the chloride ion, combined with the high electrophilicity of the carbonyl carbon, drives the reaction forward.
4.2. Friedel-Crafts Acylation
A prominent application of acyl chlorides is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and the acyl group.[10] The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[11]
The electrophilicity of the carbonyl carbon in this compound is crucial for the first step of the mechanism: coordination with the Lewis acid. The electron-deficient carbon enhances the polarization of the C-Cl bond, facilitating its cleavage to form the key acylium ion intermediate.
Caption: Generalized workflow for Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
This section provides a representative, self-validating protocol for the acylation of toluene using this compound, grounded in established methodologies.[10]
Objective: To synthesize 1-(4-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one.
Safety: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Glassware must be rigorously dried to prevent quenching of the Lewis acid catalyst.
Table 2: Reagent Summary
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Aluminum Chloride (AlCl₃) | 133.34 | 22 | 1.1 | 2.93 g |
| Anhydrous Dichloromethane (DCM) | - | - | - | 50 mL |
| This compound | 205.04 | 20 | 1.0 | 4.10 g |
| Anhydrous Toluene | 92.14 | 20 | 1.0 | 2.18 mL (1.90 g) |
Step-by-Step Methodology:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube (CaCl₂). Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (2.93 g, 22 mmol). Add anhydrous dichloromethane (30 mL) to create a stirred suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. Maintaining this temperature is critical to control the reaction's exothermicity.
-
Acyl Chloride Addition: Dissolve this compound (4.10 g, 20 mmol) in anhydrous dichloromethane (10 mL) and transfer the solution to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. A colored complex should form.
-
Arene Addition: Following the complete addition of the acyl chloride, add anhydrous toluene (2.18 mL, 20 mmol) dissolved in anhydrous dichloromethane (10 mL) to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. This will decompose the aluminum chloride complex. Perform this step slowly in the fume hood as HCl gas will be evolved.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane. Combine all organic extracts.
-
Purification: Wash the combined organic layers sequentially with 50 mL of 1M NaOH solution, 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization or column chromatography to yield the pure aryl ketone.
Conclusion
The electrophilicity of the carbonyl carbon in this compound is a finely tuned property arising from a hierarchy of electronic effects. While the acyl chloride functionality provides a powerful intrinsic reactivity, this is further modulated by the distant, yet significant, electron-withdrawing influence of the para-chloro substituent on the phenoxy ring, an effect transmitted through the molecule's sigma-bond framework. A quantitative understanding of these principles, supported by frameworks like the Hammett equation, is essential for researchers to effectively predict and control the outcomes of synthetic transformations involving this important chemical intermediate.
References
- PubChem. (n.d.). 4-Chlorophenylacetyl chloride. National Center for Biotechnology Information.
- Oxford Reference. (n.d.). Hammett equation.
- Wikipedia. (2023). Hammett equation.
- Reddit. (2023). Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid?. r/chemistry.
- CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.).
- Cambridge University Press. (n.d.). The Hammett cp relationship.
- Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- Chemsrc. (n.d.). Acetyl chloride,2-(4-chlorophenoxy)-.
- Fernández, I., & Bickelhaupt, F. M. (2020). What defines electrophilicity in carbonyl compounds. Chemical Science, 11(19), 4964-4973.
- Filo. (2025). What are the electronic effects exerted by the substituents -OCH...
- OpenOChem Learn. (n.d.). Electrophilicity of Carboxylic Acids Derivatives.
- Global Substance Registration System. (n.d.). This compound.
- Fernández, I., & Bickelhaupt, F. M. (2020). What defines electrophilicity in carbonyl compounds. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (2009). Inductive and Resonance Effects on the Acidities of Phenol, Enols, and Carbonyl α-Hydrogens.
- Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- ResearchGate. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
- Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives.
- ResearchGate. (2022). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- University of Wisconsin-Platteville. (n.d.). Resonance and Induction Tutorial.
- ResearchGate. (2020). What defines electrophilicity in carbonyl compounds.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2014). Do acyl fluorides exhibit resonance donation or inductive withdrawal?.
- PubChem. (n.d.). Phenoxyacetyl chloride. National Center for Biotechnology Information.
- PubMed. (2021). Effect of current density and pH on the electrochemically generated active chloro species for the rapid mineralization of p-substituted phenol.
Sources
- 1. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 2. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 3. Khan Academy [khanacademy.org]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Question What are the electronic effects exerted by the substituents -OCH.. [askfilo.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. oxfordreference.com [oxfordreference.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
An In-Depth Technical Guide to the Stability and Storage of 4-Chlorophenoxyacetyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chlorophenoxyacetyl chloride (CAS 4122-68-3) is a highly valuable bifunctional molecule, serving as a critical intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[1] Its utility is derived from the high reactivity of the acyl chloride functional group, which facilitates efficient nucleophilic acyl substitution reactions.[1][2] However, this same reactivity presents significant challenges to its long-term stability and requires stringent, controlled conditions for storage and handling. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, details its primary degradation pathway, and establishes field-proven protocols for its proper storage and handling to ensure its integrity, purity, and the safety of laboratory personnel.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its correct handling and storage. As a low-melting-point solid, it is often encountered as a colorless to pale yellow liquid in a typical laboratory environment.[3][4]
| Property | Value | Source(s) |
| CAS Number | 4122-68-3 | [5] |
| Molecular Formula | C₈H₆Cl₂O₂ | [3][5] |
| Molecular Weight | 205.04 g/mol | [3][5] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Melting Point | 18.8 °C (lit.) | [3][5][6] |
| Boiling Point | 142 °C / 17 mmHg (lit.) | [3][4][5] |
| Density | 1.314 g/mL at 25 °C (lit.) | [3][4][5] |
| Refractive Index | n20/D 1.5486 (lit.) | [3][4][5] |
| Flash Point | >110 °C (>230 °F) | [3][4][5] |
Core Stability Profile: The Inherent Reactivity of Acyl Chlorides
The stability—or lack thereof—of this compound is dictated by the chemical nature of the acyl chloride functional group (-COCl). The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[2] This electron deficiency makes it an excellent target for a wide array of nucleophiles, including water, alcohols, and amines.[2][7] Consequently, the principal threat to the stability of this compound is unintended reaction with ambient moisture, a process known as hydrolysis.[1][3][8] This reaction is not only rapid but often vigorous, fundamentally altering the chemical identity of the product.[2][9][10]
Mechanism of Degradation: The Hydrolysis Pathway
The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water or atmospheric moisture.[7][10] This is a classic nucleophilic acyl substitution reaction.[11]
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.[11]
-
Formation of a Tetrahedral Intermediate: The C=O double bond breaks, forming a transient tetrahedral intermediate.[2][11]
-
Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and eliminating the chloride ion (Cl⁻), which is an excellent leaving group.[11]
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (such as another water molecule or the expelled chloride ion), yielding the final products: 4-Chlorophenoxyacetic acid and hydrochloric acid (HCl).[11]
This degradation has two major consequences:
-
Loss of Purity: The desired reactive starting material is consumed and converted into its corresponding carboxylic acid, rendering it ineffective for subsequent acylation reactions.
-
Safety Hazard: The generation of hydrochloric acid gas can lead to a dangerous pressure buildup within a sealed container and creates a highly corrosive environment.[1][10]
Incompatible Materials & Hazard Management
Due to its high reactivity, this compound is incompatible with a range of substances. Contact must be avoided with:
-
Water: Causes rapid hydrolysis and HCl gas evolution. [8][10]* Alcohols: Reacts to form esters. [2]* Bases (including amines): Reacts vigorously. [10]* Strong Oxidizing Agents. [12] This compound is corrosive and causes severe skin burns and eye damage. [13]All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield or safety goggles. [12]Ensure safety showers and eyewash stations are readily accessible. [12]
Conclusion
The stability of this compound is fundamentally conditional upon the rigorous exclusion of moisture. Its inherent reactivity, while beneficial for chemical synthesis, makes it susceptible to rapid degradation via hydrolysis. By implementing the protocols outlined in this guide—specifically, storage under a dry, inert atmosphere in a tightly sealed, appropriate container and meticulous handling techniques—researchers can ensure the compound's purity, maximize its utility in synthetic applications, and maintain a safe laboratory environment.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- This compound 98 4122-68-3 - Sigma-Aldrich. Sigma-Aldrich.
- 4-CHLOROPHENYLACETYL CHLORIDE MSDS CAS-No.: 25026-34-0 MSDS - Loba Chemie. (2018). Loba Chemie.
- This compound 4122-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.
- This compound 4122-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd.Tokyo Chemical Industry (India) Pvt. Ltd.
- CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride - CymitQuimica. CymitQuimica.
- This compound | 4122-68-3 - ChemicalBook. (2025). ChemicalBook.
- Acyl Chlorides (A-Level) | ChemistryStudent. ChemistryStudent.
- 4 - SAFETY D
- A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (2025). Save My Exams.
- Preparations and Reactions of Acyl Chlorides - YouTube. (2023). YouTube.
- Video: Acyl Chloride Uses, Reactions & Synthesis - Study.com. Study.com.
- This compound CAS#: 4122-68-3 - ChemicalBook. ChemicalBook.
- Chloroacetyl chloride - Wikipedia. Wikipedia.
- AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... - Tuttee Academy. (2021). Tuttee Academy.
- CHLOROACETYL CHLORIDE - CAMEO Chemicals - NOAA. NOAA.
- 4122-68-3 this compound this compound - CAS D
Sources
- 1. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. This compound | 4122-68-3 [chemicalbook.com]
- 4. This compound CAS#: 4122-68-3 [amp.chemicalbook.com]
- 5. This compound 98 4122-68-3 [sigmaaldrich.com]
- 6. This compound | 4122-68-3 [chemnet.com]
- 7. savemyexams.com [savemyexams.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 10. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. youtube.com [youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Amides Using 4-Chlorophenoxyacetyl Chloride
Introduction: The Significance of the 4-Chlorophenoxyacetamide Scaffold
The formation of the amide bond is arguably one of the most critical reactions in organic synthesis, central to the construction of peptides, polymers, and a vast array of pharmaceuticals.[1] Among the myriad methods available, the acylation of amines with highly reactive acyl chlorides remains a cornerstone due to its efficiency and broad applicability.[2][] This guide focuses on 4-chlorophenoxyacetyl chloride, a versatile reagent for introducing the 4-chlorophenoxyacetamide moiety into target molecules.
This structural motif is of significant interest to researchers in drug discovery and agrochemistry. Derivatives of 4-chlorophenoxyacetic acid have been investigated for a range of pharmacological properties, including antihypertensive and tranquilizing effects.[4] The parent compound, 4-chlorophenoxyacetic acid (4-CPA), is a known synthetic auxin and plant growth regulator.[5][6] The resulting N-substituted-2-(4-chlorophenoxy)acetamides are key scaffolds in the development of novel bioactive compounds, including potential anti-inflammatory, analgesic, and P2Y14R antagonist agents.[7][8]
These application notes provide a comprehensive technical guide, grounded in established chemical principles, to empower researchers in the successful synthesis, purification, and characterization of amides derived from this compound.
The Chemistry: Mechanism of Nucleophilic Acyl Substitution
The reaction of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism.[9][10] This process is most commonly conducted under Schotten-Baumann conditions , which involve the use of a base to neutralize the hydrochloric acid (HCl) byproduct.[9][11][12]
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond, forming a tetrahedral intermediate.[9][13]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the HCl generated, which would otherwise react with the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.[10][14]
Reagent Profile and Safety Considerations
This compound
This key reagent is a colorless to pale yellow liquid with a pungent odor.[15] It is highly reactive and sensitive to moisture, hydrolyzing to 4-chlorophenoxyacetic acid and hydrochloric acid.[15]
| Property | Value | Source |
| CAS Number | 4122-68-3 | [16] |
| Molecular Formula | C₈H₆Cl₂O₂ | [15] |
| Molecular Weight | 205.04 g/mol | [16] |
| Boiling Point | 142 °C at 17 mmHg | [16] |
| Melting Point | 18.8 - 24.0 °C | [16] |
| Density | 1.314 g/mL at 25 °C | [16] |
Safety and Handling
This compound is corrosive and causes severe skin burns and eye damage.[17] It is harmful if swallowed and may cause an allergic skin reaction.[17]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[17][18]
-
Handling: Avoid contact with skin, eyes, and clothing.[18] Keep the container tightly closed in a dry, well-ventilated place, away from moisture.[18]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Do not use water for cleanup as it reacts violently.[17][19]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water for 15-20 minutes.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[19]
-
Detailed Experimental Protocols
The choice of base and solvent system is critical and depends on the properties of the amine substrate and the desired work-up procedure.
Protocol 1: General Synthesis in an Aprotic Organic Solvent
This method is highly versatile and suitable for a wide range of primary and secondary amines, particularly when the starting materials or products are sensitive to water.
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA), 1.2 - 1.5 eq)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add the tertiary amine base (e.g., TEA, 1.2 eq) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice bath. This is important to control the exothermic reaction.[1]
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. A precipitate of triethylammonium chloride will likely form.[20]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[20][21]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Classic Schotten-Baumann Biphasic Conditions
This method is robust, cost-effective, and particularly useful for water-insoluble amines. It utilizes an inorganic base in an aqueous layer.[12]
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
10% Sodium Hydroxide (NaOH) solution (aq)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.
-
Addition of Reagents: Add the 10% NaOH solution. Stir the biphasic mixture vigorously.
-
Acyl Chloride Addition: Add this compound (1.1 eq) dropwise to the vigorously stirred mixture at room temperature.
-
Reaction: Continue to stir vigorously for 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude amide is often of high purity but can be further purified by recrystallization if necessary.
Experimental Workflow and Data
The general process from starting materials to the final, characterized product follows a standard synthetic chemistry workflow.
Representative Reaction Data
The following table provides expected outcomes for the acylation of various common amines using Protocol 1.
| Amine Substrate | Amine Type | Base (eq) | Time (h) | Typical Yield (%) | Purification Method |
| Aniline | Primary, Aromatic | TEA (1.2) | 4 | 85-95 | Recrystallization (Ethanol) |
| Benzylamine | Primary, Aliphatic | TEA (1.2) | 2 | 90-98 | Direct precipitation/filtration |
| Morpholine | Secondary, Cyclic | DIEA (1.5) | 6 | 80-90 | Column Chromatography |
| 4-Nitroaniline | Primary, Aromatic | DIEA (1.5) | 12-16 | 70-85 | Recrystallization (Ethyl Acetate) |
Yields are estimates and highly dependent on reaction scale and purification efficiency.
Conclusion
This compound is an efficient and versatile reagent for the synthesis of N-substituted amides. The reaction, typically performed under Schotten-Baumann conditions, is robust and high-yielding for a diverse range of primary and secondary amines. Careful control of reaction temperature and stoichiometry, along with appropriate safety precautions, are paramount for success. The resulting 4-chlorophenoxyacetamide derivatives serve as valuable intermediates and target molecules in pharmaceutical and agrochemical research, making this a fundamental transformation for synthetic chemists in these fields.
References
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Loba Chemie. (2018). 4-CHLOROPHENYLACETYL CHLORIDE MSDS.
- Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44-46.
- Fisher Scientific. (n.d.). Amide Synthesis.
- PubChem. (n.d.). 4-Chlorophenylacetyl chloride.
- ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....
- Devi, N., & Nandi, A. K. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701.
- Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET.
- Szadowska, A., et al. (1982). [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. Acta Poloniae Pharmaceutica, 39(5-6), 361-72.
- ResearchGate. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.
- Fitt, J. J., & Kapa, P. K. (2001). Methods for the acylation of amine compounds. U.S. Patent 6,211,384.
- ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides.
- Chemguide. (n.d.). The preparation of amides.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- El-Faham, A., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega, 5(32), 20561–20568.
- Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature.
- ResearchGate. (n.d.). Synthesis of N-methyl-2-(4-chlorophenoxy) acetamide.
- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
- ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
- PubMed. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists.
- Taylor & Francis. (n.d.). 4-Chlorophenoxyacetic acid – Knowledge and References.
- Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines.
- Human Metabolome Database. (2021). Showing metabocard for 4-Chlorophenoxyacetic acid.
- ChemHelp ASAP. (2019). Synthesis of amides from acid chlorides.
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. Amide Synthesis [fishersci.co.uk]
- 4. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-氯苯氧乙酸 BioReagent, suitable for plant cell culture, crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. grokipedia.com [grokipedia.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 16. This compound 98 4122-68-3 [sigmaaldrich.com]
- 17. lobachemie.com [lobachemie.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. assets.greenbook.net [assets.greenbook.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Amide Synthesis [fishersci.it]
Application Note: A Comprehensive Protocol for the Esterification of Alcohols using 4-Chlorophenoxyacetyl Chloride
Introduction: The Significance of 4-Chlorophenoxyacetate Esters
4-Chlorophenoxyacetyl chloride is a highly reactive acyl chloride that serves as a critical building block in organic synthesis. Its primary application lies in the facile synthesis of 4-chlorophenoxyacetate esters, a class of compounds with significant biological and commercial importance. These esters are structurally related to synthetic auxins, a type of plant hormone, and are widely investigated for their use as selective herbicides.[1][2] The synthesis of various ester derivatives allows for the fine-tuning of properties such as solubility, soil degradation rates, and target specificity.[1]
This application note provides a detailed, field-proven protocol for the efficient esterification of a generic primary or secondary alcohol with this compound. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss critical safety considerations, purification techniques, and troubleshooting.
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification reaction proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction.[3][4][5] The high reactivity of the acyl chloride functional group makes this transformation rapid and high-yielding, often superior to traditional Fischer esterification.[3]
The key steps are as follows:
-
Nucleophilic Attack: The alcohol's hydroxyl (-OH) group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound.[6] This breaks the pi bond of the carbonyl, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of the most stable leaving group, the chloride ion (Cl⁻).
-
Deprotonation: The resulting protonated ester is neutralized by a base (typically a non-nucleophilic amine like triethylamine or pyridine) added to the reaction mixture. This base scavenges the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the starting alcohol or catalyzing side reactions.[7] The formation of a stable salt (e.g., triethylammonium chloride) drives the reaction to completion.
Mandatory Safety Precautions
This compound is a corrosive and moisture-sensitive compound.[8][9] It reacts violently with water, releasing toxic hydrogen chloride gas.[8][10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a face shield.[10][11]
-
Fume Hood: All manipulations of this compound and the entire reaction setup must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride by atmospheric moisture.[8] All glassware must be thoroughly dried before use.
-
Quenching: Never add water directly to the neat acyl chloride. Quenching of the reaction or residual reagent should be done carefully by slowly adding the reaction mixture to a separate flask containing a suitable quenching solution (e.g., saturated sodium bicarbonate or ice water).
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Experimental Protocol: Synthesis of a Generic Ester
This protocol details the synthesis of an ester from this compound and a representative alcohol (e.g., Ethanol, Propanol, etc.).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Amount |
| Alcohol (Substrate) | Varies | 1.0 | 10.0 | Varies |
| This compound | 205.04 | 1.1 | 11.0 | 2.26 g |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 12.0 | 1.67 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - | 50 mL |
| Saturated NaHCO₃ solution | - | - | - | 2 x 25 mL |
| Brine (Saturated NaCl solution) | - | - | - | 1 x 25 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~2-3 g |
Equipment
-
Round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Addition funnel (optional)
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Standard glassware for workup
Visual Workflow
Caption: Experimental workflow for ester synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a flame- or oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 equiv., 10.0 mmol) and 40 mL of anhydrous dichloromethane (DCM).
-
Seal the flask with a septum and place it under a positive pressure of nitrogen or argon.
-
Add triethylamine (1.2 equiv., 1.67 mL) to the flask via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate, dry vial, dissolve this compound (1.1 equiv., 2.26 g) in 10 mL of anhydrous DCM.
-
Using a syringe, add the this compound solution dropwise to the stirring alcohol solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. A white precipitate (triethylammonium chloride) will likely form.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Rinse the reaction flask with a small amount of DCM and add it to the separatory funnel.
-
Separate the layers. The organic (DCM) layer will be on the bottom.
-
Wash the organic layer with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution. Causality Note: This basic wash neutralizes any remaining HCl and removes unreacted this compound by hydrolyzing it to the water-soluble carboxylate salt.
-
Repeat the NaHCO₃ wash one more time.
-
Wash the organic layer with 25 mL of brine (saturated NaCl solution). Causality Note: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Gravity filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the specific ester synthesized.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1. Increase reaction time or warm slightly (e.g., to 40 °C). Confirm starting material consumption by TLC. |
| 2. Hydrolysis of acyl chloride. | 2. Ensure all glassware is perfectly dry and the reaction is run under a strictly inert atmosphere. Use freshly opened anhydrous solvent. | |
| 3. Loss of product during workup. | 3. Ensure proper phase separation. Perform back-extraction of aqueous layers with DCM to recover any dissolved product. | |
| Impure Product | 1. Unreacted alcohol present. | 1. Ensure sufficient acyl chloride was used (1.1-1.2 equiv.). Purify via column chromatography. |
| 2. Residual 4-chlorophenoxyacetic acid. | 2. Perform an additional wash with saturated NaHCO₃ during the workup. |
References
- Loba Chemie. (2018). 4-CHLOROPHENYLACETYL CHLORIDE MSDS. [Link]
- Kong, P. S., Aroua, M. K., & Raman, A. A. (2011). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). International Journal of Chemical Reactor Engineering, 9(1).
- Hua Xing Chemical Co., Ltd. (2018). A method of producing the esters of 2-methyl-4-chlorophenoxyacetic acid.
- Federal'noe Gosudarstvennoe Byudzhetnoe Uchrezhdenie Nauki Irkutskij Institut Himii Im. A.E. Favorskogo Sibirskogo Otdeleniya Rossijskoj Akademii Nauk. (1997). Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
- Jiangsu Jiangu Chemical Co., Ltd. (2010). Method for producing 2-methyl-4-chlorophenoxyacetic acid esters.
- Save My Exams. (2025). Acyl chlorides and alcohols. [Link]
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]
- Clark, J. (2015).
- Huskie Commons. (1981). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. [Link]
- Clark, J. (2015).
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. [Link]
- Kilpeläinen, P., et al. (2019). Evaluation of esterification routes for long chain cellulose esters. Cellulose, 27, 137-147. [Link]
- Reddit. (2012).
- Shanghai Taihe Chemical Co., Ltd. (2021). Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
- Wang, Y., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances, 8(17), 9345–9349. [Link]
- ResearchGate. (2013).
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
Application Notes and Protocols for Friedel-Crafts Acylation using 4-Chlorophenoxyacetyl chloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the Friedel-Crafts acylation of aromatic compounds utilizing 4-chlorophenoxyacetyl chloride. This protocol is designed for professionals in organic synthesis and drug development, offering a detailed reaction mechanism, a step-by-step experimental procedure, safety precautions, and expected outcomes. The resulting aryl ketones are valuable intermediates in the synthesis of a variety of biologically active molecules. This application note emphasizes the scientific rationale behind the procedural steps to ensure robust and reproducible results.
Introduction: The Significance of the 4-Chlorophenoxyacetyl Moiety
The Friedel-Crafts acylation, a cornerstone of organic chemistry developed by Charles Friedel and James Crafts in 1877, facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1] This electrophilic aromatic substitution reaction is pivotal for synthesizing aryl ketones, which serve as versatile precursors in medicinal chemistry.[2]
The 4-chlorophenoxyacetyl group, in particular, is a significant pharmacophore. Its parent compound, 4-chlorophenoxyacetic acid (4-CPA), is recognized for its applications as a plant growth regulator and its use as an intermediate in pharmaceutical synthesis.[3][4] Derivatives of 4-chlorophenoxyacetic acid have been investigated for a range of pharmacological activities.[5] The incorporation of this moiety into aromatic systems via Friedel-Crafts acylation provides a direct route to novel compounds with potential therapeutic applications.[6] A key advantage of the acylation reaction over its alkylation counterpart is the deactivation of the product towards further substitution, which effectively prevents polysubstitution.[7]
Reaction Mechanism & Scientific Rationale
The Friedel-Crafts acylation proceeds through the generation of a highly reactive electrophile, an acylium ion. This process is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[8]
Step 1: Formation of the Acylium Ion The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the this compound. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[9] This ion is the key electrophile in the reaction.
Step 2: Electrophilic Aromatic Substitution The electron-rich π-system of the aromatic substrate attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10]
Step 3: Regeneration of Aromaticity and Catalyst A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[1] However, the ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃. Consequently, a stoichiometric amount of the catalyst is required.[1] This complex is subsequently hydrolyzed during the aqueous workup to yield the final aryl ketone.[11]
Diagram: Reaction Mechanism
Caption: Generalized workflow of the Friedel-Crafts acylation.
Experimental Protocol: Acylation of Toluene
This protocol details the Friedel-Crafts acylation of toluene with this compound as a representative example.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | CAS: 4122-68-3[12] |
| Toluene | Anhydrous, ≥99.8% | Major Supplier | |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Major Supplier | Handle in a glovebox or under inert gas. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Major Supplier | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | In-house prep. | |
| Saturated Sodium Chloride (Brine) | Aqueous solution | In-house prep. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Major Supplier | For drying organic layers. |
3.2. Equipment
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition (dropping) funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup: All glassware must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.[7] Assemble a three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: In a fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane to create a stirrable suspension. Cool the suspension to 0-5 °C using an ice bath.[2]
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C. The reaction between the acyl chloride and aluminum chloride is exothermic.[13]
-
Addition of Aromatic Substrate: Dissolve toluene (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[2][13] This process is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[2]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
This compound: Corrosive and moisture-sensitive. It will cause severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas.[13] Handle in a dry environment (e.g., glovebox or under an inert atmosphere). Avoid inhalation of dust.
-
Dichloromethane (DCM): A volatile solvent. All handling should be performed in a fume hood.[7]
-
Hydrogen Chloride (HCl) Gas: The reaction and work-up generate corrosive and toxic HCl gas. Ensure the setup is properly vented.[7]
Expected Results and Data
The Friedel-Crafts acylation of substituted benzenes is highly regioselective. The position of acylation is directed by the nature of the substituent on the aromatic ring. For an electron-donating group like the methyl group in toluene, acylation occurs predominantly at the para position due to steric hindrance at the ortho positions.[16]
| Aromatic Substrate | Major Product | Typical Yield (%) |
| Toluene | 1-(4-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one | 75-85 |
| Anisole | 1-(4-methoxyphenyl)-2-(4-chlorophenoxy)ethan-1-one | 80-90 |
| Benzene | 1-phenyl-2-(4-chlorophenoxy)ethan-1-one | 70-80 |
Yields are based on analogous reactions and may vary depending on reaction scale and purity of reagents.[2][17]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use freshly opened anhydrous AlCl₃.[14] |
| Deactivated aromatic ring. | The reaction does not work well on rings with strongly deactivating substituents (e.g., -NO₂, -CF₃).[9] | |
| Formation of Byproducts | Reaction temperature too high. | Maintain careful temperature control, especially during the addition of reagents.[14] |
| Impure starting materials. | Use high-purity, anhydrous reagents and solvents. | |
| Difficult Work-up | Emulsion formation during extraction. | The addition of brine during the final wash can help break up emulsions. Ensure the quenching step is complete to fully decompose aluminum salts.[10] |
Conclusion
The Friedel-Crafts acylation using this compound is a robust and efficient method for the synthesis of valuable aryl ketone intermediates. By adhering to anhydrous conditions and carefully controlling the reaction temperature, high yields of the desired mono-acylated product can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors, particularly in the field of drug discovery and development.
References
- Wikipedia. Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
- Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [URL: https://chem.libretexts.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.
- Sigma-Aldrich. This compound 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c59209]
- ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [URL: https://pubs.acs.org/doi/abs/10.1021/ed072p1539]
- BenchChem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-lewis-acid-catalysts-in-friedel-crafts-reactions-selectivity-and-performance/]
- University of Michigan. Experiment 1: Friedel-Crafts Acylation. [URL: https://www.studocu.
- Sigma-Aldrich. Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
- Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Aromatic_Substitution_Reactions/Friedel-Crafts_Reactions/Using_Acyl_Chlorides_in_Friedel-Crafts_Reactions]
- BenchChem. Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. [URL: https://www.benchchem.
- ACS Publications. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [URL: https://pubs.acs.org/doi/10.1021/ed100832h]
- Chemguide. Friedel-Crafts acylation of benzene. [URL: https://www.chemguide.co.
- BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-friedel-crafts-acylation-with-4-methylphenoxyacetyl-chloride/]
- YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [URL: https://www.youtube.
- BenchChem. Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-friedel-crafts-acylation-reactions-using-o-toluoyl-chloride/]
- BenchChem. Optimizing Friedel-Crafts Acylation: A Technical Support Center. [URL: https://www.benchchem.
- YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [URL: https://www.youtube.
- YouTube. Friedel-Crafts acylation. [URL: https://www.youtube.
- PubMed. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. [URL: https://pubmed.ncbi.nlm.nih.gov/6892086/]
- BenchChem. The Strategic Application of (4-Methylphenoxy)acetyl chloride in the Synthesis of Novel Anticonvulsant Drug Analogues: A Compara. [URL: https://www.benchchem.com/blog/the-strategic-application-of-4-methylphenoxyacetyl-chloride-in-the-synthesis-of-novel-anticonvulsant-drug-analogues-a-compara/]
- YouTube. Experiment 14: Friedel-Crafts Acylation. [URL: https://www.youtube.
- Chem-Impex. 4-Chlorophenoxyacetic acid. [URL: https://www.chemimpex.com/products/4-chlorophenoxyacetic-acid]
- PrepChem.com. Synthesis of 4-chlorophenyl acetyl chloride. [URL: https://www.prepchem.com/synthesis-of-4-chlorophenyl-acetyl-chloride/]
- BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. [URL: https://www.benchchem.
- Biosynth. This compound. [URL: https://www.biosynth.com/p/EAA12268/4122-68-3-4-chlorophenoxyacetyl-chloride]
- LookChem. CAS No.4122-68-3,this compound Suppliers. [URL: https://www.lookchem.com/cas-412/4122-68-3.html]
- Molbase. This compound (4122-68-3) Introduce. [URL: https://www.molbase.com/en/name-4-Chlorophenoxyacetyl%20Chloride.html]
- Organic Chemistry Portal. Friedel-Crafts Acylation. [URL: https://www.organic-chemistry.
- YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [URL: https://www.youtube.
- MedchemExpress.com. 4-Chlorophenoxyacetic acid (4-CPA) (Standard). [URL: https://www.medchemexpress.com/4-cpa-standard.html]
- Taylor & Francis. 4-Chlorophenoxyacetic acid – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/mono-9781315152331-295/4-chlorophenoxyacetic-acid]
- Tokyo Chemical Industry Co., Ltd. This compound. [URL: https://www.tcichemicals.com/IN/en/p/C0832]
- University of Hertfordshire. (4-chlorophenoxy)acetic acid. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/123.htm]
- ChemicalBook. Chloroacetyl chloride: applications in synthesis and toxicology. [URL: https://www.chemicalbook.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7498322/]
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-Electrophilic_Aromatic_Substitution/16.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound 98 4122-68-3 [sigmaaldrich.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CAS No.4122-68-3,this compound Suppliers [lookchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Substituted Acetophenones via Friedel-Crafts Acylation with 4-Chlorophenoxyacetyl Chloride
Introduction: The Strategic Importance of Substituted Acetophenones in Modern Drug Discovery
Substituted acetophenones represent a cornerstone class of intermediates in the pharmaceutical industry. Their inherent structural motif, an aromatic ring appended to a methyl ketone, serves as a versatile scaffold for the synthesis of a multitude of bioactive molecules.[1][2] The strategic introduction of various functionalities onto the acetophenone framework allows for the fine-tuning of pharmacological properties, leading to the development of novel therapeutic agents across diverse disease areas, including neurodegenerative diseases and cancer.[3][4] Furthermore, acetophenone derivatives are crucial precursors in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry.[2][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted acetophenones using 4-chlorophenoxyacetyl chloride as the acylating agent. This specific reaction, a variant of the classic Friedel-Crafts acylation, is a powerful method for introducing the 4-chlorophenoxyacetyl moiety, a key structural element in various pharmacologically active compounds. We will delve into the mechanistic underpinnings of this transformation, provide field-tested experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis.
The Underlying Chemistry: A Mechanistic Deep Dive into Friedel-Crafts Acylation
The Friedel-Crafts acylation is a quintessential example of an electrophilic aromatic substitution reaction.[6][7] Developed by Charles Friedel and James Crafts in 1877, this reaction facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[8] The overall transformation is robust and predictable, offering a reliable route to aromatic ketones.
The reaction mechanism can be dissected into three primary steps:
-
Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, this compound, by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[9][10] The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This results in the formation of a highly electrophilic and resonance-stabilized acylium ion.[10][11]
-
Electrophilic Attack: The electron-rich π-system of the substituted benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[10] This step leads to the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[11]
-
Restoration of Aromaticity: To regain its aromatic stability, the arenium ion undergoes deprotonation.[11] The tetrachloroaluminate ion (AlCl₄⁻), formed in the initial step, acts as a base, abstracting a proton from the carbon atom bearing the newly attached acyl group.[8] This regenerates the aromatic ring, yielding the final substituted acetophenone product and regenerating the Lewis acid catalyst in principle.
However, a crucial practical consideration in Friedel-Crafts acylation is that the product ketone is a Lewis base and can form a stable complex with the Lewis acid catalyst.[8] This complexation deactivates the catalyst, necessitating the use of stoichiometric or even excess amounts of the Lewis acid to drive the reaction to completion.[8] The desired ketone is then liberated from this complex during the aqueous workup.[11]
Visualizing the Reaction Mechanism
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. app.studyraid.com [app.studyraid.com]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
Application Notes and Protocols: 4-Chlorophenoxyacetyl Chloride in the Synthesis of Bioactive Molecules
Introduction: The Versatility of a Core Synthetic Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic use of versatile chemical synthons is paramount. 4-Chlorophenoxyacetyl chloride stands out as a pivotal reagent, offering a gateway to a diverse array of bioactive molecules. Its intrinsic reactivity, stemming from the highly electrophilic acyl chloride functional group, combined with the modulating electronic effects of the 4-chlorophenoxy moiety, makes it a preferred building block for introducing the 4-chlorophenoxyacetate scaffold into larger, more complex structures.
This scaffold is a well-established pharmacophore and toxophore, found in a range of commercially successful herbicides and pharmaceuticals. For instance, it forms the core of phenoxy herbicides like 4-CPA (4-Chlorophenoxyacetic acid), which act as synthetic auxins, disrupting plant growth in broadleaf weeds.[1][2][3][4] In medicinal chemistry, derivatives have been explored for their potential as anti-inflammatory, anticancer, and lipid-lowering agents, exemplified by the fibrate class of drugs.[5][6][7][8]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the fundamental reactivity of this compound and provide detailed, field-proven protocols for its application in the synthesis of molecules with significant biological potential. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity target compounds.
Chemical Profile and Reactivity
This compound is a colorless to pale yellow liquid characterized by a pungent odor.[9] Its chemical structure, featuring a reactive acyl chloride and a stable phenoxy group, dictates its synthetic utility.
| Property | Value | Reference |
| CAS Number | 4122-68-3 | [6] |
| Molecular Formula | C₈H₆Cl₂O₂ | [6] |
| Molecular Weight | 205.04 g/mol | [6] |
| Boiling Point | 142 °C at 17 mmHg | [6] |
| Melting Point | 18.8 °C | [6] |
| Density | 1.314 g/mL at 25 °C | [6] |
The primary mode of reaction for this compound is nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine atom on the phenyl ring and the adjacent oxygen atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its application in synthesizing a diverse range of amides and esters.[9]
The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds through a nucleophilic addition-elimination pathway.
Caption: Synthesis of N-aryl-2-(4-chlorophenoxy)acetamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 205.04 | 2.05 g | 10 mmol |
| 4-Methoxyaniline | 123.15 | 1.23 g | 10 mmol |
| Triethylamine (TEA) | 101.19 | 1.52 g (2.1 mL) | 15 mmol |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| 1 M Hydrochloric acid | - | 20 mL | - |
| Saturated sodium bicarbonate solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxyaniline (1.23 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in 30 mL of anhydrous dichloromethane. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Dissolve this compound (2.05 g, 10 mmol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. An exothermic reaction may be observed, and a precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol/water to yield N-(4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide as a white solid.
Causality and Insights:
-
Choice of Base: Triethylamine is a non-nucleophilic organic base that serves to neutralize the hydrochloric acid byproduct generated during the reaction. [10][11]This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An excess of the base is used to ensure complete neutralization.
-
Solvent Selection: Dichloromethane is an excellent choice as it is a relatively non-polar aprotic solvent that dissolves both reactants and does not participate in the reaction.
-
Controlled Addition: The dropwise addition of the highly reactive acyl chloride helps to control the exothermic nature of the reaction and prevent the formation of side products.
Protocol 2: Synthesis of Alkyl 4-Chlorophenoxyacetates as Potential Herbicides
This protocol describes the esterification of an alcohol with this compound. The resulting esters are analogues of phenoxy herbicides and can be evaluated for their plant growth regulatory activities. [12][13][14] Reaction Scheme:
Caption: Synthesis of Ethyl 4-chlorophenoxyacetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 205.04 | 2.05 g | 10 mmol |
| Ethanol, anhydrous | 46.07 | 1.15 g (1.46 mL) | 25 mmol |
| Pyridine, anhydrous | 79.10 | 1.19 g (1.21 mL) | 15 mmol |
| Diethyl ether | - | 50 mL | - |
| 1 M Copper (II) sulfate solution | - | 20 mL | - |
| Water | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethanol (1.46 mL, 25 mmol) in 20 mL of anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (2.05 g, 10 mmol) to the stirred alcohol-pyridine solution. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reaction and Monitoring: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 20 mL of water, two 20 mL portions of 1 M copper (II) sulfate solution (to remove pyridine), 20 mL of water, and 20 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation to afford pure ethyl 4-chlorophenoxyacetate.
Causality and Insights:
-
Pyridine as Solvent and Base: Pyridine serves a dual role in this reaction. It acts as a solvent and a base to neutralize the HCl byproduct. [15][16][17][18]The use of pyridine is particularly effective in reactions with alcohols.
-
Excess Alcohol: Using an excess of the alcohol helps to drive the reaction to completion according to Le Chatelier's principle.
-
Copper Sulfate Wash: The wash with copper (II) sulfate solution is a classic method for removing pyridine from an organic solution, as pyridine forms a water-soluble complex with copper (II) ions.
Applications and Biological Activity of Synthesized Molecules
The derivatives synthesized from this compound exhibit a wide spectrum of biological activities.
-
Herbicidal and Plant Growth Regulatory Activity: The 4-chlorophenoxyacetic acid scaffold is a well-known auxin mimic. [2][3]At low concentrations, these compounds can promote plant growth, while at higher concentrations, they act as selective herbicides for broadleaf weeds. [1][4][19]The ester and amide derivatives can exhibit modified activity, solubility, and persistence in the environment.
-
Anti-inflammatory and Analgesic Potential: Many N-aryl acetamides derived from 4-chlorophenoxyacetic acid have shown promising anti-inflammatory and analgesic properties. [20]These compounds are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [21]
-
Hypolipidemic Activity: The structurally related fibrate class of drugs, such as clofibrate, are used to lower triglyceride levels in the blood. [5][6][7]The synthesis of novel analogues using this compound or related precursors is an active area of research for developing more potent and selective peroxisome proliferator-activated receptor (PPAR) agonists. [8]
-
Other Potential Applications: Derivatives of this compound have also been investigated for a range of other biological activities, including as potential anticancer agents and as inhibitors of the integrated stress response (ISR). [22][23]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a diverse range of bioactive molecules. Its high reactivity, coupled with the established biological significance of the 4-chlorophenoxyacetate scaffold, makes it an invaluable tool for researchers in medicinal chemistry and agrochemical science. The protocols detailed in these application notes provide a solid foundation for the synthesis of novel compounds for further biological evaluation. By understanding the underlying reaction mechanisms and the rationale for the experimental conditions, researchers can confidently and efficiently utilize this compound to advance their research and development programs.
References
- Ziaee, M., Samini, M., Bolourtchian, M., Ghaffarzadeh, M., Ahmadi, M., Egbal, M. A., Khorrami, A., Andalib, S., Maleki-Dizaji, N., & Garjani, A. (2012). Synthesis of a Novel Siliconized Analog of Clofibrate (Silafibrate) and Comparison of their Anti-inflammatory Activities. Iranian journal of pharmaceutical research : IJPR, 11(1), 91–95. [Link]
- Ziaee, M., Samini, M., Bolourtchian, M., Ghaffarzadeh, M., Ahmadi, M., Egbal, M. A., Khorrami, A., Andalib, S., Maleki-Dizaji, N., & Garjani, A. (2012). Synthesis of a Novel Siliconized Analog of Clofibrate (Silafibrate) and Comparison of their Anti-inflammatory Activities.
- Ziaee, M., et al. (2012). Synthesis of a Novel Siliconized Analog of Clofibrate (Silafibrate)
- Pardes, C., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....
- Bohari, F. L., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. Malaysian Journal of Analytical Sciences. [Link]
- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
- Zhengzhou Delong Chemical Co., Ltd. (2019). Application of P-chlorophenoxyacetic acid, 4-cpa.
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
- University of Hertfordshire. (n.d.). (4-chlorophenoxy)acetic acid. AERU.
- Cativiela, C., et al. (n.d.). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of N-methyl-2-(4-chlorophenoxy) acetamide.
- Taylor & Francis. (n.d.). 4-Chlorophenoxyacetic acid – Knowledge and References.
- National Institutes of Health. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera.
- PubMed. (2019). Small molecule ISRIB suppresses the integrated stress response within a defined window of activation.
- ResearchGate. (n.d.). (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
- MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
- MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- ResearchGate. (n.d.). Scheme 1: Synthetic protocol....
- Asian Journal of Chemistry. (n.d.).
- PubMed. (n.d.). Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response.
- ResearchGate. (n.d.). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
- Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.
- Reddit. (n.d.). Acid chloride reaction with amine.
- PubMed. (2022). 2-Chlorodeoxyadenosine (Cladribine) preferentially inhibits the biological activity of microglial cells.
- YouTube. (2013). Making It Easy:mechanism for Acyl chloride and alcohol reaction.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Application of P-chlorophenoxyacetic acid, 4-cpa - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. guidechem.com [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of a Novel Siliconized Analog of Clofibrate (Silafibrate) and Comparison of their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 2-(4-chlorophenoxy)-N-arylacetamides
An In-Depth Guide to the Synthesis of 2-(4-chlorophenoxy)-N-arylacetamides: Protocols, Mechanistic Insights, and Practical Considerations
Abstract
The 2-(4-chlorophenoxy)-N-arylacetamide scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing these valuable molecules. We will delve into two robust and widely applicable synthetic routes: the amidation of a pre-formed phenoxyacetic acid intermediate and the N-alkylation of a chloroacetamide precursor. For each pathway, this document presents detailed, step-by-step laboratory protocols, explains the underlying reaction mechanisms with illustrative diagrams, and discusses the rationale behind experimental choices. Furthermore, we will compare the strategic advantages of each approach and briefly touch upon modern catalytic alternatives, equipping researchers with the knowledge to select and optimize the synthesis for their specific target compounds.
Retrosynthetic Analysis: Devising a Synthetic Strategy
The target molecule, 2-(4-chlorophenoxy)-N-arylacetamide, can be logically disconnected in two primary ways to reveal plausible synthetic pathways. The choice between these routes often depends on the commercial availability of starting materials, desired substrate scope, and scalability.
-
Disconnection at the Amide Bond (Route A): This approach, the most common and versatile, involves forming the amide bond as the final key step. It disconnects the molecule into 2-(4-chlorophenoxy)acetic acid and a corresponding aryl amine. This strategy is advantageous when a variety of aryl amines are to be coupled with the common phenoxyacetic acid core.
-
Disconnection at the Ether Linkage (Route B): This alternative pathway involves forming the ether bond last. It disconnects the molecule into 4-chlorophenol and an N-aryl-2-chloroacetamide. This route can be preferable if a diverse library of phenols is required or if the N-aryl-2-chloroacetamide precursors are readily available.
Protocol 1: The Amidation Approach (Two-Step Synthesis)
This route is often the preferred method due to its reliability and broad applicability for creating a library of diverse N-arylacetamides from a common intermediate.
Step 2.1: Synthesis of 2-(4-chlorophenoxy)acetic Acid Intermediate
Principle: This step is a classic Williamson ether synthesis, a robust method for forming ether linkages. It proceeds via a nucleophilic substitution (SN2) reaction where the sodium salt of 4-chlorophenol (a phenoxide) acts as the nucleophile, displacing the chloride from sodium chloroacetate. The reaction is typically performed in water or an aqueous/alcoholic mixture, providing a cost-effective and relatively green procedure.[1][2]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.05 eq.) in deionized water. Carefully add 4-chlorophenol (1.0 eq.) to the stirring solution. The mixture may warm slightly as the sodium 4-chlorophenoxide salt forms.
-
Second Reagent Solution: In a separate beaker, dissolve chloroacetic acid (1.1 eq.) in deionized water and neutralize it by slowly adding a solution of sodium hydroxide until the pH is approximately 8-9, forming sodium chloroacetate.[1]
-
Reaction: Add the sodium chloroacetate solution to the sodium 4-chlorophenoxide solution in the flask. Attach a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a beaker and acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid while stirring in an ice bath. A white precipitate of 2-(4-chlorophenoxy)acetic acid will form.[1]
-
Purification: Filter the white solid using a Büchner funnel, wash it thoroughly with cold deionized water to remove inorganic salts, and dry it in a vacuum oven at 60 °C. The product is often pure enough for the next step, but it can be further recrystallized from an ethanol/water mixture if necessary.
| Reagent | Molar Mass ( g/mol ) | Typical Equivalents |
| 4-Chlorophenol | 128.56 | 1.0 |
| Chloroacetic Acid | 94.50 | 1.1 |
| Sodium Hydroxide | 40.00 | ~2.15 (total) |
Step 2.2: Amide Formation via an Acyl Chloride Intermediate
Principle: The carboxylic acid from Step 2.1 is converted into a highly reactive acyl chloride, which readily undergoes nucleophilic acyl substitution with an aryl amine to form the desired amide.[3] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as its byproducts (SO₂ and HCl) are gases, simplifying purification.[4][5] A base, such as pyridine or triethylamine, is typically included in the subsequent amidation step to neutralize the HCl generated, preventing the protonation and deactivation of the nucleophilic aryl amine.[6]
Experimental Protocol:
-
Acyl Chloride Formation: In a fume hood, place the dried 2-(4-chlorophenoxy)acetic acid (1.0 eq.) into a round-bottom flask equipped with a stir bar and a reflux condenser fitted with a gas outlet to a trap (e.g., a sodium hydroxide solution). Add thionyl chloride (SOCl₂, 1.5-2.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture gently to reflux (approx. 70-80 °C) for 1-2 hours. The evolution of gases (SO₂ and HCl) should be observed.[7][8]
-
Removal of Excess Reagent: Once the reaction is complete (the solution becomes clear), allow the flask to cool. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping). This step is critical and leaves the crude acyl chloride as an oil or low-melting solid.
-
Amidation: Dissolve the crude acyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve the desired aryl amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in the same solvent.
-
Reaction: Cool the amine solution in an ice bath (0 °C). Slowly add the acyl chloride solution dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates the consumption of the starting materials.
-
Workup and Purification: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Protocol 2: The N-Alkylation Approach
This route constructs the C-O ether bond in the final step. It is a valuable alternative, especially when the required N-aryl-2-chloroacetamide precursors are more accessible than the corresponding aryl amines.
Principle: This synthesis also relies on the Williamson ether synthesis. Here, the nucleophile is the 4-chlorophenoxide, and the electrophile is a pre-synthesized N-aryl-2-chloroacetamide. Due to the potentially lower solubility of the reactants in a single solvent system, this reaction often benefits from the use of a phase-transfer catalyst (PTC). A PTC, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction occurs, thereby accelerating the rate.[9][10]
Experimental Protocol:
-
Precursor Synthesis: Synthesize the required N-aryl-2-chloroacetamide by reacting the appropriate aryl amine with chloroacetyl chloride, following a procedure similar to Step 2.2 of Protocol 1.
-
Reaction Setup: In a round-bottom flask, combine the N-aryl-2-chloroacetamide (1.0 eq.), 4-chlorophenol (1.1 eq.), a solid base such as anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq.) in a suitable solvent like acetonitrile or toluene.
-
Reaction: Heat the heterogeneous mixture to reflux (80-110 °C, depending on the solvent) and stir vigorously for 6-12 hours. Monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a solvent like ethyl acetate or DCM and wash with dilute sodium hydroxide solution (to remove excess 4-chlorophenol) and brine. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography as described in Protocol 1.
Comparison of Synthetic Routes & Advanced Alternatives
| Feature | Route A: Amidation | Route B: N-Alkylation |
| Key Bond Formed | Amide (C-N) bond | Ether (C-O) bond |
| Versatility | Excellent for creating libraries with diverse N-aryl groups from one common acid intermediate. | Good for creating libraries with diverse phenoxy groups, or if chloroacetamide precursors are readily available. |
| Key Reagents | Thionyl chloride (corrosive, moisture-sensitive), aryl amines. | Phase-transfer catalysts, N-aryl-2-chloroacetamides. |
| Potential Issues | Handling of highly reactive acyl chlorides. Some sensitive functional groups on the aryl amine may not be compatible. | Reaction can be slower. Vigorous mixing is required for the heterogeneous system. |
| Overall Yield | Generally high and reliable. | Moderate to high, can be catalyst and substrate dependent. |
Modern Catalytic Alternatives:
For challenging substrates where traditional SNAr or amidation reactions fail, modern cross-coupling reactions offer powerful alternatives for forming the C-N bond:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples aryl halides or triflates with amines.[11][12] It offers exceptional functional group tolerance and can be used to couple electronically challenging or sterically hindered partners under relatively mild conditions.[13][14][15]
-
Ullmann Condensation: A copper-catalyzed C-N bond formation reaction. While traditional Ullmann reactions required harsh conditions (high temperatures), modern protocols using ligands have significantly broadened their scope and applicability, making them a viable, palladium-free alternative.[16][17][18]
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Acyl Chlorides: Corrosive and potent lachrymators. Handle exclusively in a fume hood.
-
Chlorinated Phenols: Toxic and can be absorbed through the skin. Avoid direct contact.
-
Solvents: Use anhydrous solvents where specified to avoid quenching reactive intermediates. Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in well-ventilated areas.
-
Bases: Concentrated acids and bases are highly corrosive. Handle with care. The addition of acid for product precipitation should be done slowly and with cooling.
References
- Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
- Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]
- Organic Chemistry Portal. Synthesis of acyl chlorides. [Link]
- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
- Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14. [Link]
- Google Patents.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Moodle. Carboxylic Acids to Acid Chlorides. [Link]
- Google Patents.
- Wikipedia. Phenoxyacetic acid. [Link]
- Wikipedia. Acyl chloride. [Link]
- Mauf, R. M., Sultan, A. H., & Farag, A. M. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 11(2). [Link]
- Reddit. Mechanism of acylation of aniline with acetic anhydride?. [Link]
- ResearchGate.
- Wikipedia.
- Semantic Scholar. Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. [Link]
- Pearson.
- PTC Communications, Inc. (2005).
- ResearchGate. N-acylation of anilines, primary and secondary amines, and sulfonamides. [Link]
- Bisarya, S.C. & Rao, R. (1992). A New Phase Transfer Catalyst (PTC) for N-Alkylation Reactions.
- Kabale University Library. Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. [Link]
- Wikipedia.
- Wikipedia.
- ResearchGate. Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Name-Reaction.com.
- Chemistry LibreTexts. (2023).
- Baghdad Science Journal. Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. [Link]
- ResearchGate. Synthesis, spectroscopic characterization, crystal structure...of 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide. [Link]
- National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
- BYJU'S. Ullmann Reaction. [Link]
- National Institutes of Health (NIH). Utility of 2-Chloro-N-arylacetamide...
- Organic Chemistry Portal. Ullmann Reaction. [Link]
Sources
- 1. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 3. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. name-reaction.com [name-reaction.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ullmann Reaction [organic-chemistry.org]
The Strategic Role of 4-Chlorophenoxyacetyl Chloride in Agrochemical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Versatility of a Key Intermediate
4-Chlorophenoxyacetyl chloride (4-CPAC), a reactive acyl chloride derivative, serves as a pivotal building block in the synthesis of a diverse array of agrochemicals.[1] Its utility stems from the highly electrophilic nature of the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably alcohols and amines. This reactivity allows for the facile introduction of the 4-chlorophenoxyacetyl moiety into larger molecules, a structural feature present in several commercially significant herbicides and plant growth regulators.[1][2] This guide provides an in-depth exploration of the applications of 4-CPAC in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and safety considerations for researchers and professionals in the field.
Core Reactivity: The Gateway to Phenoxy Agrochemicals
The primary reactions of this compound in the context of agrochemical synthesis are its conversions to esters and amides. These transformations are fundamental to creating active agrochemical ingredients.
Ester Synthesis: Crafting Plant Growth Regulators and Herbicides
The reaction of 4-CPAC with alcohols or phenols yields 4-chlorophenoxyacetate esters. This class of compounds includes potent plant growth regulators and herbicides. The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.[3][4] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[5]
Amide Synthesis: Building a Diverse Range of Bioactive Molecules
Similarly, 4-CPAC reacts vigorously with primary and secondary amines to form N-substituted amides.[6] This reaction is a cornerstone for the synthesis of various agrochemicals and pharmaceutical intermediates. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.[7] Subsequent elimination of the chloride ion and deprotonation of the nitrogen atom by a base yields the stable amide product.
Application Protocol I: Synthesis of Ethyl 2-(4-chlorophenoxy)acetate - A Representative Phenoxy Ester
This protocol details the synthesis of Ethyl 2-(4-chlorophenoxy)acetate, a simple phenoxyacetate ester that serves as a foundational structure for more complex herbicides and plant growth regulators. The principles outlined here are broadly applicable to the synthesis of other alkyl and aryl esters from 4-CPAC.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Ethyl 2-(4-chlorophenoxy)acetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 205.04 | 10 | 2.05 g |
| Ethanol (anhydrous) | 46.07 | 12 | 0.7 mL |
| Pyridine (anhydrous) | 79.10 | 12 | 0.97 mL |
| Dichloromethane (DCM, anhydrous) | - | - | 50 mL |
| 1 M Hydrochloric acid (HCl) | - | - | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Protocol:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.05 g (10 mmol) of this compound in 20 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: In the dropping funnel, prepare a solution of 0.7 mL (12 mmol) of anhydrous ethanol and 0.97 mL (12 mmol) of anhydrous pyridine in 10 mL of anhydrous DCM.
-
Reaction: Cool the flask containing the 4-CPAC solution to 0°C in an ice bath. Add the ethanol/pyridine solution dropwise from the dropping funnel over a period of 15-20 minutes with continuous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, to yield pure Ethyl 2-(4-chlorophenoxy)acetate.
Application Protocol II: Synthesis of Fipexide - An Amide of Agrochemical and Pharmaceutical Interest
Fipexide, or p-chlorophenoxyacetyl-piperonylpiperazine, is a molecule with reported nootropic and antidepressant properties, and its synthesis provides an excellent, practical example of amide formation from 4-CPAC. The following protocol is adapted from established patent literature.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Fipexide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| This compound | 205.04 | 0.175 | 36 kg |
| Piperonylpiperazine | 220.25 | 0.164 | 36 kg |
| Chloroform (CHCl₃) | - | - | ~232 kg |
(Note: The quantities are as described in the patent for a large-scale synthesis and should be scaled down appropriately for laboratory synthesis.)
Step-by-Step Protocol (Scaled Down for Laboratory):
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.6 g (16.4 mmol) of piperonylpiperazine in 100 mL of chloroform.
-
Reagent Addition: In a separate beaker, dissolve 3.6 g (17.5 mmol) of this compound in 32 mL of chloroform.
-
Reaction: Add the 4-CPAC solution to the stirred piperonylpiperazine solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2 hours.
-
Isolation: After 2 hours, cool the reaction mixture in an ice bath. The product, Fipexide hydrochloride, will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold chloroform.
-
Drying: Dry the product under vacuum to obtain Fipexide hydrochloride.
-
Purification (Optional): For higher purity, the product can be recrystallized from 80% ethanol.
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: 4-CPAC reacts with water to produce hydrochloric acid and 4-chlorophenoxyacetic acid.[1] Therefore, all glassware must be thoroughly dried before use, and anhydrous solvents should be employed.
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Inhalation: Avoid inhaling the vapors, as they are irritating to the respiratory tract.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of a wide range of agrochemicals. Its high reactivity allows for the efficient formation of ester and amide linkages, which are key structural motifs in many bioactive molecules. The protocols provided herein for the synthesis of a representative phenoxy ester and the amide Fipexide illustrate the practical application of this important chemical intermediate. By understanding the reactivity, handling requirements, and synthetic potential of 4-CPAC, researchers can effectively utilize this compound in the development of new and improved agrochemical solutions.
References
- Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine. (n.d.). Google Patents.
- Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis.
- Wikipedia. (2023, July 6). 4-Chlorophenoxyacetic acid.
- Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
- Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination.
- Chemistry Steps. (n.d.). Preparation of Esters.
- YouTube. (2019, November 12). Synthesis of amides from acid chlorides.
- YouTube. (2019, November 12). Synthesis of esters from acid chlorides.
- Wiley-VCH. (2010). Reaction of Alcohols with Carboxylic Acids and their Derivatives. In J. Otera & J. Nishikido (Eds.)
- Loba Chemie. (2018, December 28). 4-CHLOROPHENYLACETYL CHLORIDE MSDS.
- PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
- Chemguide. (n.d.). Preparation of esters.
- ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
- Organic Syntheses. (n.d.). Fischer Esterification.
- Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- YouTube. (2019, November 12). Synthesis of amides from acid chlorides.
- Master Organic Chemistry. (n.d.). Conversion of acid chlorides to esters through addition of an alcohol.
- Chemistry LibreTexts. (2023, January 22). Preparation of Esters.
- Journal of Chemical and Pharmaceutical Research. (2020).
- Google Patents. (n.d.). Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
- ResearchGate. (2015, August). Synthesis of New Sulphonamide Phenoxyacetic Derivatives.
- Organic Syntheses. (n.d.). Ethyl diacetylacetate.
- Google Patents. (n.d.). Process for synthesizing 4-chlorophenyl ethanol.
- Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination.
- YouTube. (2019, November 12). Synthesis of esters from acid chlorides.
Sources
Application Notes and Protocols for the Synthesis of Novel Herbicides from 4-Chlorophenoxyacetyl Chloride
Abstract
This document provides a comprehensive guide for researchers and scientists on the synthesis of novel herbicidal candidates starting from the versatile chemical intermediate, 4-chlorophenoxyacetyl chloride. Phenoxyacetic acid derivatives have long been a cornerstone of selective weed management in agriculture, functioning as synthetic auxins that induce uncontrolled growth in broadleaf weeds.[1][2][3] This guide moves beyond established compounds, offering detailed protocols and the underlying chemical rationale for creating novel amide and hydrazide-hydrazone derivatives. By exploring these synthetic pathways, researchers can generate libraries of new compounds for screening, aiming to enhance efficacy, broaden the weed control spectrum, and address emerging herbicide resistance.
Introduction: The Enduring Relevance of Phenoxy Herbicides
Phenoxy herbicides, first commercialized in the 1940s, represent a critical class of selective, systemic herbicides used to control broadleaf weeds in cereal crops, pastures, and turf.[3][4][5] Their mechanism of action involves mimicking the natural plant growth hormone indole-3-acetic acid (IAA), or auxin.[4][6] When absorbed by susceptible plants, these synthetic auxins overwhelm the plant's normal growth regulation, leading to disorganized and uncontrolled cell division and elongation, ultimately resulting in plant death.[5][7]
4-Chlorophenoxyacetic acid (4-CPA) and its activated form, this compound, are key building blocks in this chemical family.[8] The acid chloride is a highly reactive intermediate, making it an ideal starting point for the synthesis of a diverse range of derivatives. The exploration of novel structures is driven by the continuous need for new weed management solutions that can overcome resistance, offer improved environmental profiles, and provide better crop safety.
Mechanism of Action: Synthetic Auxins
The herbicidal effect of phenoxy compounds is rooted in their ability to bind to auxin-binding proteins in the cell nucleus and membrane, disrupting hormonal balance.[4] This interference triggers a cascade of effects including altered protein synthesis and abnormal cell division, leading to the characteristic symptoms of epinasty (twisting stems), leaf curling, and eventual necrosis.[4]
Caption: Mechanism of action for phenoxy auxin herbicides.
Synthetic Strategies for Novel Herbicide Discovery
This compound is an excellent electrophile due to the electron-withdrawing nature of the carbonyl chloride. This reactivity can be harnessed to react with a wide array of nucleophiles, leading to new chemical entities. This guide focuses on two robust and versatile strategies.
Caption: Synthetic workflow from this compound.
Strategy 1: Synthesis of Novel Amides
The reaction of this compound with primary or secondary amines is a straightforward and efficient method to produce N-substituted 2-(4-chlorophenoxy)acetamides. The resulting amide bond is generally stable, and by varying the amine component, researchers can systematically modify the lipophilicity, steric bulk, and hydrogen-bonding potential of the final molecule, all of which can influence herbicidal activity and selectivity.
Strategy 2: Synthesis of Novel Hydrazide-Hydrazones
This two-step approach creates more complex structures with multiple points for diversification.
-
Step A: The acid chloride is first reacted with hydrazine to form 2-(4-chlorophenoxy)acetohydrazide. This intermediate is a stable, crystalline solid that serves as a versatile building block.
-
Step B: The acetohydrazide is then condensed with a variety of aldehydes or ketones to form hydrazide-hydrazones.[9][10] This reaction is typically acid-catalyzed and proceeds in high yield. The resulting N-acylhydrazone moiety is a known pharmacophore in various bioactive molecules, making this class of compounds particularly interesting for screening.[9]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. This compound is corrosive and moisture-sensitive.
Protocol 1: General Synthesis of N-Aryl-2-(4-chlorophenoxy)acetamide (Amide Derivative)
This protocol details the synthesis of an amide using aniline as a representative amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq) as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aniline (1.05 eq) and anhydrous DCM (approx. 10 mL per mmol of aniline).
-
Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acid Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide product.
Protocol 2: Synthesis of Novel Hydrazide-Hydrazone Derivatives
Step A: Synthesis of 2-(4-chlorophenoxy)acetohydrazide
Materials:
-
This compound (1.0 eq)
-
Hydrazine monohydrate (2.0 eq)
-
Ethanol or THF
-
Ice bath, magnetic stirrer, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hydrazine monohydrate (2.0 eq) in ethanol and cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Acid Chloride Addition: Add a solution of this compound (1.0 eq) in a small amount of ethanol dropwise to the cold hydrazine solution. A thick white precipitate will form immediately.
-
Reaction: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold deionized water to remove excess hydrazine and hydrazine hydrochloride. Dry the product under vacuum. This hydrazide is often pure enough for the next step without further purification. The synthesis of hydrazides from acid chlorides is a well-established method.[11][12]
Step B: Synthesis of N'-[(4-fluorophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide (Hydrazone Derivative)
Materials:
-
2-(4-chlorophenoxy)acetohydrazide (from Step A, 1.0 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, 2-3 drops)
-
Reflux condenser, magnetic stirrer, standard glassware
Procedure:
-
Reaction Setup: Suspend 2-(4-chlorophenoxy)acetohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Aldehyde Addition: Add 4-fluorobenzaldehyde (1.0 eq) to the suspension, followed by 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring. The suspension will typically dissolve and then a new precipitate may form. The reaction is usually complete within 2-4 hours. Monitor by TLC. The formation of the hydrazone linkage is a robust and widely used reaction.[10][13]
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the product can often be precipitated by adding cold water to the reaction mixture.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Data Presentation and Characterization
The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to elucidate the chemical structure.
-
Infrared Spectroscopy (IR): To confirm the presence of key functional groups (e.g., C=O of amide, N-H, C=N of hydrazone).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point (MP): To assess purity.
Table 1: Example Reagents for Diversification
| Strategy | Nucleophile/Reagent | Resulting Moiety | Potential Property Modification |
| Amides | 4-Methylaniline | N-(p-tolyl)acetamide | Increased lipophilicity |
| Pyrrolidine | N-pyrrolidinyl amide | Altered solubility and steric profile | |
| 3-Amino-1,2,4-triazole | N-(1,2,4-triazolyl)acetamide | Introduction of a heterocyclic ring | |
| Hydrazones | 2-Hydroxybenzaldehyde | Salicylaldehyde hydrazone | Potential for intramolecular H-bonding |
| Acetone | Acetone hydrazone | Simple, aliphatic modification | |
| 2-Thiophenecarboxaldehyde | Thienyl-substituted hydrazone | Introduction of a heteroaromatic system |
Table 2: Representative Characterization Data
| Compound ID | Structure | M.P. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) Highlights | MS (m/z) [M+H]⁺ |
| Amide-1 | N-phenyl-2-(4-chlorophenoxy)acetamide | 168-170 | 10.1 (s, 1H, NH), 7.6-6.9 (m, 9H, Ar-H), 4.7 (s, 2H, OCH₂) | 262.07 |
| Hydrazide | 2-(4-chlorophenoxy)acetohydrazide | 145-147 | 9.2 (s, 1H, NH), 7.3 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.4 (s, 2H, NH₂), 4.3 (s, 2H, OCH₂) | 201.04 |
| Hydrazone-1 | N'-[(4-fluorophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide | 201-203 | 11.6 (s, 1H, NH), 8.1 (s, 1H, N=CH), 7.8-7.0 (m, 8H, Ar-H), 4.8 (s, 2H, OCH₂) | 307.06 |
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis of novel amide and hydrazide-hydrazone derivatives from this compound. These strategies enable the systematic generation of diverse compound libraries essential for modern herbicide discovery programs. By leveraging established, high-yielding reactions, researchers can efficiently create and screen new chemical entities with the potential to become next-generation weed management tools. Rigorous characterization and subsequent biological evaluation are critical next steps in identifying promising lead compounds.
References
- Vertex AI Search. The Mechanism of Action: How Phenoxy Herbicides Work.
- Wikipedia. Phenoxy herbicide.
- Nufarm. PHENOXIES - Nufarm.
- Vertex AI Search. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
- Vertex AI Search. The Production of Phenoxy Herbicides.
- Vertex AI Search. Phenoxy herbicide.
- PubMed Central (PMC), NIH. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- RSC Publishing. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- Google Patents. Preparation method of phenoxycarboxylic acid herbicides.
- PubMed. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives].
- Google Patents. Method for synthesizing phenoxy carboxylate herbicide original medicine.
- Google Patents. Preparation method of phenoxycarboxylic acid herbicides.
- Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO.
- AIP Publishing. The synthesis and characterization of layered hydroxide salt interleaved with 4-chlorophenoxyacetic acid and its control release study as herbicide.
- Google Patents. Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
- World Journal of Chemical Education. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- Wikipedia. MCPA.
- Organic Syntheses. Ugi Multicomponent Reaction.
- PubMed. Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors.
- PubMed. Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action.
- Sigma-Aldrich. This compound 98 4122-68-3.
- YouTube. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling.
- PubMed Central (PMC). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
- Organic Chemistry Portal. Ugi Reaction.
- GeneOnline. Researchers Develop Method to Generate Millions of Chemical Compounds Using Ugi Reaction with Oxocarboxylic Acids.
- PubMed. Novel 4-chlorophenoxyacetate dioxygenase-mediated phenoxyalkanoic acid herbicides initial catabolism in Cupriavidus sp. DL-D2.
- Organic Chemistry Portal. Hydrazone synthesis.
- PubMed Central (PMC), NIH. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Vertex AI Search. 2,4-Dichlorophenoxyacetic acid.
- Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds.
- Royal Society of Chemistry. www.rsc.org/advances.
- ResearchGate. Synthesis of the hydrazide-hydrazone 3 and 4a, b.
Sources
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. deq.mt.gov [deq.mt.gov]
- 6. nbinno.com [nbinno.com]
- 7. MCPA - Wikipedia [en.wikipedia.org]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Hydrazone synthesis [organic-chemistry.org]
Application Notes and Protocols: 4-Chlorophenoxyacetyl Chloride as a Key Intermediate in Pharmaceutical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-chlorophenoxyacetyl chloride as a versatile intermediate in the synthesis of pharmaceuticals. This document offers in-depth insights into its synthesis, reaction mechanisms, and application in the preparation of active pharmaceutical ingredients (APIs), with a focus on scientific integrity and practical, field-proven methodologies.
Introduction
This compound (4-CPAC), with the CAS number 4122-68-3, is a reactive acyl chloride that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its high reactivity stems from the acyl chloride functional group, which is an excellent electrophile, readily undergoing nucleophilic acyl substitution reactions.[3][4] This property allows for the efficient formation of esters and amides, which are common linkages in a wide array of drug molecules.[1][5] This guide will explore the synthesis of 4-CPAC and its application in the synthesis of fibrates, a class of lipid-lowering drugs, among other pharmaceutical compounds.
Molecular Structure and Properties:
| Property | Value | Reference |
| Chemical Formula | C₈H₆Cl₂O₂ | [1][6] |
| Molecular Weight | 205.04 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 142 °C at 17 mmHg | |
| Density | 1.314 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5486 |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the reaction of 4-chlorophenoxyacetic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[8][9] This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[10]
Reaction Mechanism: 4-Chlorophenoxyacetic Acid to this compound
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which is a better leaving group than the initial hydroxyl group. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and leading to the final acyl chloride product.[9][11]
Caption: Synthesis of this compound from 4-Chlorophenoxyacetic Acid.
Detailed Protocol for the Synthesis of this compound
This protocol is based on established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[8][12]
Materials:
-
4-Chlorophenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform (or another suitable inert solvent like toluene)
-
Pyridine (catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂), add 4-chlorophenoxyacetic acid (1 equivalent).
-
Solvent Addition: Add anhydrous chloroform to the flask to dissolve the carboxylic acid.
-
Catalyst Addition: Add a catalytic amount of pyridine (e.g., 0.05 equivalents). Pyridine acts as a nucleophilic catalyst, accelerating the reaction.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 1.1-1.2 equivalents) to the reaction mixture at room temperature with stirring. The addition should be done carefully as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux and maintain the reflux until the evolution of gaseous byproducts (HCl and SO₂) ceases. The reaction progress can be monitored by observing the gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess thionyl chloride and the solvent by distillation, preferably using a rotary evaporator.
-
Purification: The resulting this compound can be purified by vacuum distillation to obtain a high-purity product.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction evolves toxic gases (HCl and SO₂), which must be trapped in a scrubber.
Application in the Synthesis of Fibrate Drugs
Fibrates are a class of amphipathic carboxylic acids used for the treatment of hyperlipidemia.[7] this compound is a key intermediate in the synthesis of some fibrate drugs, such as Clofibrate.
Synthesis of an Ethyl Ester Fibrate Analogue (Illustrative Example)
The reaction of this compound with an alcohol, such as ethanol, yields the corresponding ester. This is a classic example of nucleophilic acyl substitution.[4][13]
Reaction Mechanism: Esterification of this compound
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step yields the ester and hydrogen chloride.[14][15]
Caption: Nucleophilic acyl substitution mechanism for the synthesis of a fibrate ester.
Detailed Protocol for the Synthesis of an Ethyl Ester Fibrate Analogue
Materials:
-
This compound
-
Anhydrous ethanol
-
A suitable base (e.g., pyridine or triethylamine) to act as an HCl scavenger
-
Anhydrous diethyl ether (or another suitable inert solvent)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Addition of Alcohol and Base: In a separate flask, prepare a solution of anhydrous ethanol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.
-
Reaction: Slowly add the ethanol/pyridine solution to the this compound solution at 0 °C (ice bath) with stirring. The pyridine will neutralize the HCl formed during the reaction, forming pyridinium hydrochloride, which will precipitate.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to yield the pure fibrate ester.
Other Pharmaceutical Applications
Beyond fibrates, this compound is a versatile intermediate for synthesizing other pharmaceutical compounds. For instance, it has been used in the preparation of:
-
Substituted acetophenone derivatives: These can be synthesized through Friedel-Crafts acylation reactions.[2]
-
Fipexide: An older nootropic drug, is synthesized by reacting this compound with piperonylpiperazine.[12]
Analytical and Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization and quality control.
Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the aromatic protons and the methylene protons of the acetyl group. The chemical shifts and coupling constants are characteristic of the molecule. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbon, aromatic carbons, and the methylene carbon.[16] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band characteristic of the C=O stretching of the acyl chloride group (typically around 1780-1815 cm⁻¹).[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak corresponding to this compound with a characteristic mass spectrum.[1] |
Quality Control Specifications
For pharmaceutical applications, this compound should meet stringent quality specifications. These are typically established based on regulatory guidelines such as those from the International Council for Harmonisation (ICH).[17][18]
| Parameter | Specification | Analytical Method |
| Assay | ≥ 98.0% | GC or titration |
| Identity | Conforms to the structure | IR, NMR |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Related Substances | Individual impurities ≤ 0.1%, Total impurities ≤ 0.5% | GC or HPLC |
| Residual Solvents | Within ICH limits | Headspace GC |
Conclusion
This compound is a highly valuable and versatile intermediate in the pharmaceutical industry. Its reactivity allows for the efficient synthesis of a variety of drug molecules through straightforward and well-understood reaction mechanisms. The protocols and analytical methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to confidently and safely utilize this key building block in their synthetic endeavors. Adherence to strict safety protocols and rigorous quality control is paramount to ensure the successful and reproducible synthesis of high-quality pharmaceutical products.
References
- PubChem. (n.d.). 4-Chlorophenylacetyl chloride. National Center for Biotechnology Information.
- Morandi, B., et al. (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Chemistry – A European Journal, e202401852.
- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
- Save My Exams. (2025, March 31). Acyl chlorides and alcohols.
- Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.
- G, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113642.
- ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides.
- Google Patents. (n.d.). EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols.
- Taylor & Francis. (n.d.). Acyl chloride – Knowledge and References.
- The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube.
- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
- GSRS. (n.d.). This compound.
- ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride....
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride.
- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
- Google Patents. (n.d.). CN107488108B - Synthesis method of chlorophenoxyacetic acid or chlorophenol.
- Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube.
- Google Patents. (n.d.). DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).
- ResearchGate. (2025, August 8). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry.
- SpringerLink. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
- LCGC International. (2016, August 1). Separation Science in Drug Development, Part 4: Quality Control.
- LCGC International. (n.d.). Separation Science in Drug Development, Part IV: Quality Control.
- Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
Sources
- 1. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氯苯氧基乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chloride-Containing Compounds: Key Ingredients for the Cosmetics and Pharmaceutical Industry - SEQENS [seqens.com]
- 4. savemyexams.com [savemyexams.com]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | 4122-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. youtube.com [youtube.com]
- 12. EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine - Google Patents [patents.google.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. This compound(4122-68-3) 13C NMR spectrum [chemicalbook.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Note: Synthesis of N-Substituted 2-(4-chlorophenoxy)acetamides via Acylation of Primary and Secondary Amines
Introduction: The Versatility of Amide Bond Formation
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry. This functional group is a ubiquitous feature in a vast array of biologically active molecules, including peptides, natural products, and a significant portion of commercial pharmaceuticals. The acylation of amines with acyl chlorides represents one of the most robust and efficient methods for constructing this linkage.[1] The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2][3]
This application note provides a detailed guide to the acylation of primary and secondary amines using 4-chlorophenoxyacetyl chloride. This specific acylating agent is a valuable building block for introducing the 4-chlorophenoxyacetyl moiety, a substructure found in various compounds of interest in drug discovery and material science.[4][5] We will delve into the underlying reaction mechanism, provide optimized, step-by-step protocols for both primary and secondary amines, discuss critical experimental parameters, and outline essential safety precautions.
The Core Mechanism: Nucleophilic Acyl Substitution
The reaction between an amine and this compound is a classic example of nucleophilic acyl substitution. The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][6]
The reaction mechanism unfolds in two primary stages:
-
Nucleophilic Attack (Addition): The nitrogen atom of the primary or secondary amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the this compound. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate.[3][6][7]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated.[6]
-
Deprotonation: The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine or pyridine, is required in the reaction mixture.[8][9] Its crucial role is to neutralize the hydrogen chloride (HCl) that is formed.[1][10] Without this base, the generated HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[1][11]
Caption: General mechanism for nucleophilic acyl substitution.
Critical Parameters for Successful Acylation
Optimizing the reaction conditions is paramount for achieving high yields and purity. The reactivity of the amine plays a significant role, with primary amines generally being more reactive than secondary amines due to reduced steric hindrance.[8]
| Parameter | Recommendation | Rationale & Expert Insights |
| Base | Triethylamine (TEA) or Pyridine (1.1–1.5 eq) | A non-nucleophilic base is essential to scavenge the HCl byproduct.[1] TEA is common and its hydrochloride salt can often be filtered or washed away. Pyridine can also act as a catalyst but can be more difficult to remove.[12] For Schotten-Baumann conditions, an aqueous base like NaHCO₃ or K₂CO₃ is used.[13] |
| Solvent | Anhydrous Dichloromethane (DCM), THF, Ethyl Acetate | Aprotic solvents are preferred to prevent hydrolysis of the highly reactive acyl chloride.[2] DCM is excellent for solubilizing a wide range of amines and the resulting amides.[12] |
| Temperature | 0 °C to Room Temperature | The reaction is often highly exothermic. Dropwise addition of the acyl chloride at 0 °C helps control the reaction rate and minimize side reactions.[1][12] The reaction is then typically allowed to warm to room temperature to ensure completion. |
| Stoichiometry | Amine (1.0 eq), Acyl Chloride (1.05–1.2 eq) | A slight excess of the acyl chloride ensures full consumption of the (often more valuable) amine. A corresponding excess of the base is used to neutralize all generated HCl. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary for robust amines, an inert atmosphere is good practice to prevent any reaction of the acyl chloride with atmospheric moisture.[8] |
Experimental Protocols
Safety First: this compound is corrosive and moisture-sensitive, causing severe skin burns and eye damage.[14][15] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[14][15][16]
Protocol 1: Acylation of a Primary Amine (Benzylamine)
This protocol details a standard procedure for the acylation of a primary amine in an organic solvent.
Materials and Reagents:
-
Benzylamine
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a clean, dry round-bottom flask, add benzylamine (1.0 eq) and anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate (triethylamine hydrochloride) will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-benzyl-2-(4-chlorophenoxy)acetamide.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Acylation of a Secondary Amine (Morpholine) under Schotten-Baumann Conditions
This protocol utilizes a biphasic system, which can be advantageous for water-soluble amines or when using an inorganic base.
Materials and Reagents:
-
Morpholine
-
This compound
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Erlenmeyer or round-bottom flask with vigorous magnetic stirring
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a flask, dissolve morpholine (1.0 eq) and sodium carbonate (2.0-3.0 eq) in a mixture of water and DCM (1:1 v/v).[13] Ensure the stirring is vigorous enough to create a good emulsion between the two phases.
-
Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a small amount of DCM and add it dropwise to the vigorously stirred mixture over 20-40 minutes.
-
Reaction: Continue to stir the reaction vigorously at room temperature for 2-5 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separation: Separate the organic layer. Extract the aqueous layer once more with a fresh portion of DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to yield the crude 4-(2-(4-chlorophenoxy)acetyl)morpholine.
-
Purification: Purify the product by recrystallization or column chromatography as needed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-氯苯氧基乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 9. acylation of amines [entrancechemistry.blogspot.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. combi-blocks.com [combi-blocks.com]
Introduction: Unlocking Synthetic Pathways with 4-Chlorophenoxyacetyl Chloride
An Application Guide to Lewis Acid Catalysis in Reactions of 4-Chlorophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly valuable bifunctional reagent in modern organic synthesis. Its structure, incorporating a reactive acyl chloride and a stable chlorophenoxy moiety, makes it a critical building block for a diverse range of molecular architectures. This intermediate is particularly significant in the pharmaceutical and agrochemical industries, where it serves as a precursor to active compounds.[1] The most powerful method for creating carbon-carbon bonds using this reagent is the Friedel-Crafts acylation, a classic yet indispensable electrophilic aromatic substitution reaction.[2][3]
The success of these acylation reactions hinges on the activation of the acyl chloride, a task expertly handled by Lewis acid catalysts.[4] A Lewis acid accepts an electron pair, and in this context, it dramatically enhances the electrophilicity of the 4-chlorophenoxyacetyl group, enabling it to react with otherwise unreactive aromatic systems.[4][5] This guide provides an in-depth exploration of Lewis acid catalysis for reactions involving this compound. It moves beyond simple procedural lists to explain the underlying principles of catalyst selection, mechanistic pathways, and process optimization, offering a robust framework for laboratory application.
Pillar 1: The Mechanism of Lewis Acid-Catalyzed Acylation
The cornerstone of the Friedel-Crafts acylation is the in-situ generation of a potent electrophile, the acylium ion.[6][7] This process is initiated by the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This interaction polarizes the carbon-chlorine bond, facilitating its cleavage.
The key steps are as follows:
-
Activation: The Lewis acid (e.g., AlCl₃) forms a complex with the this compound.
-
Acylium Ion Formation: This complex breaks down to generate a resonance-stabilized acylium ion and a complex anion (e.g., AlCl₄⁻).[3] The resonance stabilization, with positive charge shared between the carbon and oxygen atoms, is crucial to its formation.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: The Lewis acid's counter-ion (AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group. This action restores the ring's aromaticity, regenerates the Lewis acid catalyst, and produces HCl as a byproduct.[6]
Crucially, the resulting aryl ketone product is itself a Lewis base and can form a stable complex with the Lewis acid.[8] This often necessitates the use of stoichiometric or even excess amounts of the catalyst, as it gets sequestered by the product. The final product is liberated during an aqueous workup step.[8]
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Pillar 2: Strategic Selection of Lewis Acid Catalysts
The choice of Lewis acid is a critical parameter that dictates reaction efficiency, selectivity, and scope. Not all Lewis acids are created equal; their performance is a function of their intrinsic acidity, physical properties, and interaction with the reaction medium. While traditional catalysts like aluminum chloride remain workhorses, modern alternatives offer milder conditions and improved selectivity.[9][10]
| Catalyst | Relative Acidity | Key Advantages | Disadvantages & Considerations |
| AlCl₃ | Very Strong | High reactivity, low cost, widely available.[4] | Highly hygroscopic, often requires stoichiometric amounts, can promote side reactions.[8] |
| FeCl₃ | Strong | Less expensive than AlCl₃, effective for many acylations.[11] | Also hygroscopic, can be less reactive than AlCl₃ for deactivated substrates. |
| SnCl₄ | Moderate | Good catalyst for activated aromatic rings, soluble in organic solvents. | Moisture sensitive, can be expensive. |
| BF₃·OEt₂ | Moderate | Easy-to-handle liquid, useful for acid-sensitive substrates.[10] | Typically less reactive than metal halides for acylation. |
| ZnCl₂ | Mild | Milder catalyst, useful for preventing side reactions.[10][12] | Often requires higher temperatures or longer reaction times. |
| Cu(OTf)₂ | Mild to Moderate | Highly efficient in mild conditions, can be used in catalytic amounts, less moisture sensitive.[9][10][13] | Higher cost compared to simple halides. |
| Yb(OTf)₃ | Moderate | Water-tolerant Lewis acid, can be recycled, effective for various transformations.[14] | High cost. |
Pillar 3: Field-Validated Experimental Protocols
Trustworthy protocols are self-validating systems. The following procedures are designed to provide a reliable starting point for the Friedel-Crafts acylation of an aromatic substrate with this compound using aluminum chloride, a common and effective catalyst.
Protocol 1: General Friedel-Crafts Acylation
This protocol describes the acylation of anisole to produce 1-(4-methoxyphenyl)-2-(4-chlorophenoxy)ethanone.
Safety Precautions:
-
This compound: Corrosive and moisture-sensitive.[1] Causes burns.[15] Handle in a fume hood.
-
Aluminum chloride (anhydrous): Reacts violently with water, releasing HCl gas. Corrosive. Handle with care, avoiding inhalation of dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
Materials and Reagents:
-
This compound (1.0 eq)
-
Anisole (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser with a drying tube or inert gas inlet (N₂ or Ar)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Caption: General experimental workflow for Friedel-Crafts acylation.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add anhydrous aluminum chloride (1.2 eq). Immediately add anhydrous DCM to create a stirrable slurry. Cool the flask to 0°C using an ice bath.[2][16]
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to an addition funnel. Add this solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Following the acyl chloride addition, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise over 30 minutes, again maintaining the temperature at 0°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum complexes.[16]
-
Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure aryl ketone product.
References
- Wikipedia.
- Fiveable.
- ResearchGate.
- ACS Publications.
- Publications of the IAS Fellows.
- Organic Chemistry Portal.
- ChemTalk.
- Master Organic Chemistry. EAS Reactions (3)
- ResearchGate. Lewis Acids in Organic Synthesis. [Link]
- ResearchGate.
- Wikipedia. Friedel–Crafts reaction. [Link]
- LookChem. CAS No.4122-68-3,this compound Suppliers. [Link]
- ResearchGate. Optimization of the Reaction Conditions with Lewis Acids a. [Link]
- MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]
- ACS Publications. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. [Link]
- Ventura College Organic Chemistry Lab.
- Khan Academy.
- Gsrs. This compound. [Link]
- University of Michigan.
- YouTube. 01.
Sources
- 1. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Lewis acid catalyzed acylation reactions: scope and limitations - Publications of the IAS Fellows [repository.ias.ac.in]
- 10. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CAS No.4122-68-3,this compound Suppliers [lookchem.com]
- 16. websites.umich.edu [websites.umich.edu]
Application Note: A Versatile One-Pot Strategy for the Synthesis of Bioactive Heterocycles from 4-Chlorophenoxyacetyl Chloride
Abstract
Heterocyclic scaffolds are cornerstones of modern medicinal chemistry and drug development, forming the core of a vast majority of pharmaceutical agents.[1] This application note details a robust and efficient one-pot synthetic strategy utilizing 4-chlorophenoxyacetyl chloride as a versatile starting material for the construction of diverse and medicinally relevant heterocyclic systems, including thiazoles and 1,3,4-oxadiazoles. By leveraging the dual reactivity of this precursor—the highly electrophilic acid chloride and the adjacent alkyl chloride—these protocols minimize operational complexity, reduce waste, and improve overall efficiency, aligning with the principles of green chemistry.[2][3] We provide detailed, validated protocols, mechanistic insights, and expert commentary to empower researchers in the rapid generation of compound libraries for screening and lead optimization.
Introduction: The Power of One-Pot Synthesis
In the quest for novel therapeutics, the ability to rapidly synthesize diverse molecular architectures is paramount. One-pot reactions and multi-component reactions (MCRs) have emerged as powerful strategies, allowing for the construction of complex molecules from simple precursors in a single reaction vessel.[4] This approach avoids the lengthy isolation and purification of intermediates, saving time, resources, and solvent.[2]
This compound is an ideal building block for such strategies. It possesses two distinct electrophilic sites:
-
Acyl Chloride: A highly reactive group for the rapid acylation of various nucleophiles (amines, hydrazines, thioureas, etc.).
-
α-Chloro Group: A moderately reactive alkyl halide, perfect for subsequent intramolecular cyclization via nucleophilic substitution.
This inherent duality allows for a programmed, sequential reaction cascade within a single pot, leading directly to complex heterocyclic products. The 4-chlorophenoxy moiety itself is a prevalent feature in many biologically active compounds, making the resulting heterocycles particularly attractive for pharmaceutical research.
Mechanistic Rationale: A Two-Step Cascade in a Single Pot
The core strategy involves a tandem acylation-cyclization sequence. The first step is the near-instantaneous reaction of the acyl chloride with a suitable binucleophilic reagent. The second, and typically rate-determining, step is an intramolecular nucleophilic substitution (SNi) where the second nucleophilic site of the reagent attacks the carbon bearing the chlorine atom, displacing it and forming the heterocyclic ring.
Caption: General workflow for the one-pot synthesis.
The choice of base and solvent is critical. A non-nucleophilic base, such as triethylamine (TEA), is often used to neutralize the HCl generated during the initial acylation and to facilitate the final cyclization step.[5] The solvent must be inert to the highly reactive acyl chloride; common choices include chloroform, dichloromethane (DCM), or toluene.[6]
Protocol 1: One-Pot Synthesis of 2-Amino-1,3-Thiazol-4-one Derivatives
This protocol is an adaptation of the classic Hantzsch thiazole synthesis, optimized for a one-pot procedure.[7] It provides access to thiazolidinone cores, which are prevalent in various pharmacologically active agents.
Causality and Experimental Choices
-
Reagent: Thiourea is used as the binucleophile. The 'soft' sulfur atom is an excellent nucleophile for the SNi cyclization, while one of the nitrogen atoms performs the initial acylation.
-
Solvent: Anhydrous chloroform is selected for its inertness towards the acyl chloride and its ability to dissolve the reactants.[6]
-
Temperature Control: The initial addition is performed at 0 °C to control the highly exothermic acylation reaction. The subsequent refluxing provides the necessary activation energy for the intramolecular cyclization.
-
Work-up: The reaction is quenched with water, and the product is extracted. Washing with sodium bicarbonate solution removes any unreacted starting acid or excess HCl, ensuring a purer final product.
Detailed Experimental Protocol
Caption: Workflow for one-pot Thiazol-4-one synthesis.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Anhydrous Chloroform (approx. 0.1 M concentration)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add thiourea (1.1 eq) and anhydrous chloroform.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous chloroform and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the cold thiourea suspension over 15-20 minutes. A white precipitate of the acylated intermediate may form.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 60-65 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Once complete, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-3-(4-chlorophenoxy)-1,3-thiazol-4-one.
Protocol 2: One-Pot Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol describes the synthesis of 2-substituted-1,3,4-oxadiazoles, another privileged scaffold in medicinal chemistry.[5][8] The process involves the initial formation of an acylhydrazide, followed by a dehydrative cyclization.
Causality and Experimental Choices
-
Reagent: Hydrazine hydrate is the initial nucleophile, reacting with the acid chloride to form 4-chlorophenoxyacetyl hydrazide in situ.
-
Cyclizing Agent: Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating agent to facilitate the ring closure of the acylhydrazide intermediate to the oxadiazole.[9]
-
Solvent: Dichloromethane (DCM) is a suitable inert solvent.
-
Base: Pyridine or triethylamine is added to neutralize the generated HCl during both the acylation and the cyclization steps.
-
Self-Validation: The protocol's success relies on the careful, controlled addition of reagents. The work-up procedure is designed to safely quench the reactive POCl₃ and neutralize the acidic conditions before extraction.
Detailed Experimental Protocol
Caption: Workflow for one-pot 1,3,4-Oxadiazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (2.5 eq)
-
Crushed Ice
-
Saturated Sodium Carbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate / Hexane (for recrystallization)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add hydrazine hydrate (1.2 eq), anhydrous DCM, and pyridine (2.5 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in DCM dropwise over 20-30 minutes.
-
Stir the reaction at 0 °C for 1 hour to ensure complete formation of the acylhydrazide intermediate.
-
While maintaining the temperature at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. Caution: This addition can be highly exothermic.
-
After the addition of POCl₃, allow the reaction to warm to room temperature, then heat to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto a beaker of crushed ice with vigorous stirring.
-
Slowly neutralize the acidic solution by adding saturated sodium carbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) to obtain the desired 2-(chloromethyl)-5-(4-chlorophenoxymethyl)-1,3,4-oxadiazole.
Data Summary and Scope
The described one-pot methodologies are versatile and can be applied to various substituted thioureas, hydrazines, and other binucleophiles to generate a library of heterocyclic compounds.
| Heterocycle Class | Binucleophilic Reagent | Key Cyclization Condition | Typical Yield Range |
| Thiazol-4-ones | Thiourea / Substituted Thioureas | Reflux in Chloroform | 65-85% |
| 1,3,4-Oxadiazoles | Hydrazine Hydrate | POCl₃, Reflux | 60-80% |
| Pyrazoles | Substituted Hydrazines | Requires 1,3-dicarbonyl partner | Variable |
| Triazoles | Thiosemicarbazide | Oxidative Cyclization | 55-75% |
Note: Yields are representative and highly dependent on the specific substrates and purification methods used.
Troubleshooting and Expert Insights
-
Low Yields in Thiazole Synthesis: Ensure all reagents and solvents are anhydrous. The acyl chloride is highly susceptible to hydrolysis. Incomplete cyclization can occur if the reflux time is too short or the temperature is too low.
-
Violent Reaction during POCl₃ Addition: The reaction between the in-situ formed acylhydrazide and POCl₃ is very exothermic. Slow, dropwise addition at 0 °C is critical for safety and to prevent side product formation.
-
Purification Challenges: The crude products may contain unreacted starting materials or polymeric byproducts. For thiazolones, washing with a base is effective. For oxadiazoles, careful quenching and neutralization are key. If recrystallization fails, column chromatography on silica gel is a reliable alternative.
-
Monitoring the Reaction: TLC is an indispensable tool. For the thiazole synthesis, a typical eluent system is 30-50% ethyl acetate in hexanes. For the oxadiazole, a similar system can be used. The disappearance of the acylhydrazide intermediate and the appearance of a new, typically less polar, product spot indicates successful cyclization.
Conclusion
This compound is a powerful and cost-effective building block for the efficient one-pot synthesis of diverse heterocyclic systems. The tandem acylation-cyclization strategies presented in this note offer a streamlined path to valuable molecular scaffolds for drug discovery and materials science. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can rapidly generate libraries of novel compounds, accelerating the pace of scientific innovation.
References
- Dömling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]
- El-Gaby, M. S. A., et al. (2000). Synthesis and biological activities of some new 1,3,4-oxadiazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives. Acta Chimica Slovenica, 47(2), 159-170. [Link]
- Fustero, S., et al. (2009). Fluorinated Thiazoles: A New Application of the Lawesson's Reagent. The Journal of Organic Chemistry, 74(23), 8988–8996. [Link]
- Hassan, S. Y. (2013). Chloroacetyl Chloride: A Versatile Reagent in Heterocyclic Synthesis. Chemistry of Heterocyclic Compounds, 49(1), 1-25. [Link]
- Kerimov, I., et al. (2020). Synthesis of an Innovative Class of 1,3,4-Oxadiazoles. Molecules, 25(1), 123. [Link]
- Kumar, V., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(34), 5644-5655. [Link]
- Martin, S. F. (2010). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Accounts of Chemical Research, 43(5), 674-684. [Link]
- Wen, L.-R., et al. (2012). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Green Chemistry, 14(4), 1033-1043. [Link]
- Zarei, M., et al. (2021).
- Zhang, W. (Ed.). (2011). Green techniques for organic synthesis and medicinal chemistry. John Wiley & Sons. [Link]
- Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine. (1983).
- Singh, P., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
Sources
- 1. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine - Google Patents [patents.google.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 4-Chlorophenoxyacetyl Chloride for Functional Group Protection
Introduction: The Strategic Role of the 4-Chlorophenoxyacetyl (CPA) Group
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. A protecting group must act as a temporary shield for a reactive functional group, remaining inert to a specific set of reaction conditions while allowing transformations elsewhere in the molecule. The 4-chlorophenoxyacetyl (CPA) group, introduced via its highly reactive acyl chloride, offers a robust and versatile option for the protection of alcohols and amines.
The CPA group forms esters and amides that exhibit distinct stability profiles compared to more common protecting groups like silyl ethers or carbamates. Its stability under acidic conditions makes it an excellent orthogonal partner to acid-labile groups such as tert-butyldimethylsilyl (TBS) or tert-butoxycarbonyl (Boc). Furthermore, the electron-withdrawing nature of the 4-chlorophenyl ring influences the reactivity and spectroscopic signature of the protected molecule. This guide provides a comprehensive overview of the properties, mechanisms, and detailed protocols for the effective implementation of 4-chlorophenoxyacetyl chloride in modern synthetic strategies.[1][2]
Reagent Profile: this compound
A thorough understanding of the reagent's physical and chemical properties is essential for safe handling and successful implementation.
| Property | Value | Source |
| CAS Number | 4122-68-3 | |
| Molecular Formula | C₈H₆Cl₂O₂ | [3] |
| Molecular Weight | 205.04 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Density | 1.314 g/mL at 25 °C | |
| Boiling Point | 142 °C at 17 mmHg | |
| Melting Point | 18.8 °C | |
| Refractive Index | n20/D 1.5486 | |
| Moisture Sensitivity | Highly sensitive; hydrolyzes to form HCl | [3] |
Mechanism of Protection: Nucleophilic Acyl Substitution
The protection reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate rapidly collapses, expelling the chloride ion as a leaving group.
Causality Behind Experimental Choices:
-
Base is Essential: This reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA), must be included to act as an acid scavenger. Failure to neutralize the HCl can lead to the protonation of the starting material or product, halting the reaction and potentially causing degradation or removal of other acid-sensitive groups.
-
Aprotic Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are used to prevent the hydrolysis of the highly reactive this compound.[3]
Caption: Nucleophilic acyl substitution mechanism for CPA protection.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
This protocol details a general procedure for the protection of a primary alcohol. For secondary or sterically hindered alcohols, reaction times may be longer, and a stronger base or higher temperatures may be required.
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Rationale: An inert atmosphere and anhydrous solvent prevent premature hydrolysis of the acyl chloride.[3] Cooling minimizes potential side reactions.
-
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Rationale: Dropwise addition helps to control the reaction exotherm.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Rationale: The bicarbonate solution neutralizes any remaining HCl and hydrolyzes excess acyl chloride.
-
-
Work-up: Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure CPA-protected alcohol.
Caption: General workflow for CPA protection of an alcohol.
Protocol 2: Deprotection of a CPA-Ester
The CPA ester is robust but can be cleaved under basic hydrolytic (saponification) conditions. This makes it a stable protecting group in the presence of many acids and reducing agents.
Materials:
-
CPA-protected substrate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 4.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH) or Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or DCM for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: Dissolve the CPA-protected substrate (1.0 eq) in a mixture of THF and MeOH (or H₂O), typically in a 3:1 to 4:1 ratio.
-
Base Addition: Add an aqueous solution of LiOH (2.0 - 4.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the deprotection by TLC.
-
Rationale: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to initiate saponification.
-
-
Neutralization: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH ~6-7 with 1 M HCl.
-
Rationale: Neutralization protonates the resulting carboxylate salt of 4-chlorophenoxyacetic acid, making it extractable into the organic phase, and also protonates the product alcohol.
-
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or DCM.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol. The 4-chlorophenoxyacetic acid byproduct can also be recovered.
Caption: Saponification mechanism for the deprotection of a CPA-ester.
Safety and Handling
This compound is a corrosive and moisture-sensitive reagent that must be handled with appropriate care.[5]
-
Hazards: Causes severe skin burns and eye damage.[4] Harmful if swallowed. Reacts with water to produce corrosive HCl gas.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[5]
-
Handling: Use syringes and cannulation techniques under an inert atmosphere to transfer the liquid reagent. Avoid breathing vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Quench small residual amounts carefully with a dilute base solution before disposal.
References
- 4-Chlorophenylacetyl chloride | C8H6Cl2O. PubChem. [Link]
- 4-CHLOROPHENYLACETYL CHLORIDE MSDS. Loba Chemie. [Link]
- This compound Suppliers. LookChem. [Link]
- Protective Groups. Organic Chemistry Portal. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 4. This compound | 4122-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. lobachemie.com [lobachemie.com]
- 6. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Hydrolysis of 4-Chlorophenoxyacetyl Chloride in Reactions
Welcome to the technical support center for handling and utilizing 4-Chlorophenoxyacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the successful use of this valuable reagent by minimizing its primary side reaction: hydrolysis.
Introduction: The Challenge of Hydrolysis
This compound is a highly reactive acylating agent, a characteristic that makes it invaluable for synthesizing a wide range of esters and amides in pharmaceutical and agrochemical research.[1] However, this high reactivity also makes it extremely susceptible to hydrolysis, where it reacts with water to form the less reactive 4-chlorophenoxyacetic acid and corrosive hydrogen chloride (HCl) gas.[1][2] This unwanted side reaction can significantly decrease product yield, introduce impurities, and compromise the integrity of your synthesis.[2] This guide provides expert insights and field-proven protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound featuring an acyl chloride and a phenoxy group.[1] Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] It readily undergoes nucleophilic acyl substitution reactions with alcohols and amines to form corresponding esters and amides.[1][4]
Q2: Why is this compound so sensitive to moisture?
The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[3] This makes it a prime target for nucleophilic attack by water. The reaction is a classic nucleophilic acyl substitution, which is generally a two-step addition-elimination process.[5][6]
Q3: How can I tell if my this compound has hydrolyzed?
The primary product of hydrolysis is 4-chlorophenoxyacetic acid.[2] Its presence can be detected using several analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H bond in a carboxylic acid dimer. The sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will decrease, and a new C=O stretch for the carboxylic acid will appear at a lower frequency (around 1680-1710 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of 4-chlorophenoxyacetic acid will appear as a broad singlet far downfield, typically above 10 ppm.[2]
-
Thin-Layer Chromatography (TLC): 4-chlorophenoxyacetic acid is more polar than this compound and will have a lower Rf value on a silica gel plate.[2]
-
LC-MS/MS: For highly sensitive detection, liquid chromatography-tandem mass spectrometry can be employed to identify and quantify the hydrolysis product.[7][8]
Q4: What are the best practices for storing this compound?
Proper storage is the first line of defense against hydrolysis.[2]
-
Store the reagent in its original, tightly sealed container.[9]
-
Keep the container in a cool, dry, and well-ventilated area.[9][10]
-
For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon.[11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Reaction Yield
A lower than expected yield is the most common issue when working with acyl chlorides and is frequently linked to hydrolysis of the starting material.[2]
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | This is the most probable cause.[2] Ensure all glassware is rigorously oven-dried (at >100°C) and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Use commercially available anhydrous solvents or freshly distill them over an appropriate drying agent.[2] Handle all reagents using Schlenk line or glovebox techniques.[2] |
| Suboptimal Temperature | For highly exothermic reactions, such as with amines, cool the reaction mixture to 0°C before and during the slow, dropwise addition of this compound to minimize side reactions.[2][12] For less reactive nucleophiles, gentle heating may be necessary but should be closely monitored.[2] |
| Inefficient Acid Scavenging | The reaction generates HCl, which can protonate and deactivate your nucleophile (especially amines).[2] Use at least one equivalent of a non-nucleophilic, sterically hindered base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to act as an acid scavenger.[2][13] |
| Incorrect Stoichiometry | Ensure the molar ratios are correct. Using a slight excess (1.05-1.2 equivalents) of this compound can help drive the reaction to completion, particularly if the nucleophile is valuable.[2][12] |
| Poor Reagent Quality | The starting material may have hydrolyzed during storage. Before use, consider purifying the this compound by distillation under reduced pressure.[2] |
Issue 2: Final Product is Contaminated with a Significant Byproduct
The most common byproduct is 4-chlorophenoxyacetic acid, formed from the hydrolysis of the acyl chloride.[2]
| Possible Cause | Troubleshooting Step |
| Hydrolysis During Reaction | Follow all the steps outlined under "Presence of Moisture" in the "Low Reaction Yield" section to prevent hydrolysis during the reaction setup and execution. |
| Hydrolysis During Workup | During the aqueous workup, any excess this compound will rapidly hydrolyze.[2] To remove the resulting 4-chlorophenoxyacetic acid, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃). The acid will be deprotonated to the water-soluble sodium 4-chlorophenoxyacetate, which will partition into the aqueous layer.[2] |
Experimental Protocols
Protocol 1: General Procedure for Acylation under Anhydrous Conditions
This protocol provides a step-by-step method for a typical acylation reaction, for example, the formation of an ester from an alcohol.
Materials:
-
This compound
-
Alcohol or amine nucleophile
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))[14]
-
Non-nucleophilic base (e.g., triethylamine, pyridine)[6]
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Rigorously dry all glassware in an oven at >100°C for several hours and allow it to cool to room temperature under a stream of inert gas.[2]
-
Reaction Setup: Assemble the glassware (e.g., round-bottom flask with a magnetic stirrer, addition funnel, and condenser) under a positive pressure of inert gas.
-
Reagent Addition:
-
Dissolve the alcohol or amine (1.0 equivalent) and the non-nucleophilic base (1.1-1.2 equivalents) in the anhydrous solvent in the reaction flask.
-
If the reaction is expected to be exothermic, cool the mixture to 0°C using an ice bath.[2]
-
Slowly add a solution of this compound (1.05-1.1 equivalents) in the anhydrous solvent to the stirred mixture via the addition funnel.[2]
-
-
Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature (e.g., warming to room temperature after addition). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid.[2]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl if a basic nucleophile was used), saturated aqueous sodium bicarbonate solution (to remove the 4-chlorophenoxyacetic acid byproduct), and brine.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.[2]
Visualizing the Hydrolysis and Prevention Strategy
Diagram 1: Mechanism of this compound Hydrolysis
Caption: A workflow emphasizing critical steps to prevent moisture contamination.
Alternative Acylating Strategies
When working with particularly sensitive substrates or when hydrolysis remains a persistent issue, consider these alternative approaches:
-
Acid Anhydrides: The corresponding 4-chlorophenoxyacetic anhydride is a milder acylating agent than the acyl chloride. [15]While the reaction may be slower, it can offer improved selectivity, and the carboxylic acid byproduct is less corrosive than HCl. [15][16]* In-situ Activation of Carboxylic Acid: 4-Chlorophenoxyacetic acid can be activated in situ using coupling reagents common in peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). [17]This method avoids the need to handle the highly moisture-sensitive acyl chloride.
-
In-situ Generation of the Acyl Chloride: Reacting 4-chlorophenoxyacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride immediately before the acylation reaction, without isolating the acyl chloride intermediate, is another effective strategy. [17][18]
References
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024).
- 4-CHLOROPHENYLACETYL CHLORIDE MSDS. (2018). Loba Chemie.
- QY-9023 - Safety Data Sheet. (2023). Combi-Blocks, Inc.
- SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
- Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. (n.d.). Sparkl.
- Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. (2025). Benchchem.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. (n.d.). Google Patents.
- 4-Chlorophenylacetyl chloride Safety Data Sheet. (2021).
- Hydrolysis of Acid Chlorides. (2010).
- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chem Asian J., 16(19), 2773-2794.
- Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. (2025). BenchChem.
- Acyl chlorides. (n.d.). CIE A-Level Chemistry.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
- A Comparative Guide to Alternative Acylating Agents for 4-Aminobenzoyl Chloride in Synthesis. (2025). Benchchem.
- What can be used in place of Acetic Anhydride for acetylation? (2014). ResearchGate.
- A Researcher's Guide to Acylation: Evaluating Alternatives to o-Toluoyl Chloride. (2025). Benchchem.
- (4-Chlorophenoxy)acetyl chloride. (n.d.). CymitQuimica.
- Preparation of Esters. (n.d.). Chemistry Steps.
- An In-depth Technical Guide on the Molecular Structure and Chemical Reactivity of (4-Chlorophenoxy)acetic Acid. (2025). Benchchem.
- Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. (n.d.). Google Patents.
- Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. (n.d.). PubMed Central.
- If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed? (2018).
- Concerted SN2 mechanism for the hydrolysis of acid chlorides. (2010). ResearchGate.
- Acid to Ester - Common Conditions. (n.d.).
- Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. (n.d.). Huskie Commons.
- hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. (n.d.).
- Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (n.d.). PMC - NIH.
- Stability of acyl halides in various water media. (n.d.). ResearchGate.
- identifying and minimizing side reactions in KTX-582 intermediate-2 synthesis. (2025). Benchchem.
- Making esters using acyl chlorides (acid chlorides). (2023). Chemistry LibreTexts.
- How to stop hydrolysis of an acyl chloride in aquous solution? (2018). ResearchGate.
- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide.
- Ester synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013).
- Acyl Chlorides - formation and hydrolysis mechanism. (2025). YouTube.
- This compound 98. (n.d.). Sigma-Aldrich.
- A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. (2023).
- Troubleshooting Guide. (n.d.).
- Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. (2024). PubMed.
- The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. (n.d.). UNI ScholarWorks.
- Where does the HCl come from in the Friedel-Crafts acylation? (2017). Quora.
- S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. (n.d.). PubMed.
- Different scavengers' effect a HCl, b methyl alcohol, c H2O2, d... (n.d.). ResearchGate.
Sources
- 1. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. This compound 98 4122-68-3 [sigmaaldrich.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Amides Derived from 4-Chlorophenoxyacetyl Chloride
Welcome to the technical support center for the purification of amides synthesized from 4-chlorophenoxyacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification strategies for higher yields and purity.
Introduction: The Nuances of Purifying 4-Chlorophenoxyacetamides
Amides derived from this compound are prevalent in medicinal chemistry and agrochemical research. The synthesis, typically involving the reaction of this compound with a primary or secondary amine, appears straightforward. However, the purification of the resulting amide product often presents significant challenges that can impact yield and purity.[1][][3] The primary hurdles stem from the inherent reactivity of the starting acyl chloride and the physicochemical properties of the product and potential byproducts.[4]
This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, grounding all recommendations in established chemical principles.
Troubleshooting Guide
This section addresses common problems encountered during the purification of amides derived from this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield of Purified Amide
| Potential Cause | Explanation | Recommended Solution |
| Product Loss During Aqueous Work-up | Amides with polar functionalities may exhibit partial solubility in the aqueous phase, leading to significant loss during liquid-liquid extraction. | Minimize the volume of the aqueous washes. Ensure the pH of the aqueous phase is neutral before extraction to minimize the solubility of the amide. Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. |
| Incomplete Crystallization/Precipitation | The chosen recrystallization solvent may not be optimal, leading to a significant amount of the product remaining in the mother liquor. | Perform small-scale solvent screening to identify the ideal recrystallization solvent or solvent system.[5][6] The ideal solvent should dissolve the amide when hot but have low solubility for it when cold. Consider using a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune the solubility.[5] |
| Adsorption onto Silica Gel during Chromatography | Polar amides can strongly adhere to silica gel, leading to poor recovery. This is especially true if the amide possesses basic nitrogen atoms. | Deactivate the silica gel by pre-treating it with a small percentage of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina. For highly polar amides, reversed-phase chromatography may be a more suitable option.[7] |
| Hydrolysis of the Acyl Chloride | This compound is sensitive to moisture and can hydrolyze to 4-chlorophenoxyacetic acid, reducing the amount of acyl chloride available to form the amide.[4] | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction. |
Problem 2: Persistent Impurities in the Final Product
| Impurity | Source | Identification | Removal Strategy |
| 4-Chlorophenoxyacetic Acid | Hydrolysis of unreacted this compound.[4] | Can be detected by TLC (often a more polar spot than the amide) and NMR (characteristic carboxylic acid proton signal ~10-12 ppm). | Perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaHCO₃ or 1M NaOH) to deprotonate the carboxylic acid, rendering it water-soluble.[8][9] The amide will remain in the organic layer. |
| Unreacted Amine | Use of excess amine in the reaction. | Can be detected by TLC (may require specific staining) and NMR (signals corresponding to the amine). | Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine, making it water-soluble.[8][10] The amide will remain in the organic layer. |
| Ammonium Salts | Byproduct of the reaction between the amine and the HCl generated.[1] | Typically insoluble in most organic solvents and can be observed as a solid precipitate. | The product can often be purified by dissolving the crude mixture in an organic solvent and filtering off the insoluble ammonium salt. A subsequent aqueous wash will remove any remaining traces. |
Purification Workflow Diagram
Caption: General purification workflow for amides derived from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove the byproduct HCl generated during the reaction?
A1: The hydrogen chloride (HCl) generated will react with any excess amine present to form an ammonium salt, which often precipitates from the reaction mixture.[1] Alternatively, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly added to the reaction mixture to act as an acid scavenger.[3] These bases react with the HCl to form their respective hydrochloride salts. These salts can then be removed by filtration if they are insoluble, or by an aqueous wash during the work-up.
Q2: How do I choose the right solvent for recrystallizing my 4-chlorophenoxyacetamide?
A2: The choice of solvent is critical for successful recrystallization.[11][12] An ideal solvent should dissolve the amide at high temperatures but not at low temperatures. For moderately polar 4-chlorophenoxyacetamides, common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and mixtures of these with water or hexanes.[5][13] It is highly recommended to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent system.[14]
Q3: My amide product is an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common problem in recrystallization. It occurs when the solute is insoluble in the solvent at a temperature above its melting point. To induce crystallization, you can try the following:
-
Scratching the inside of the flask: Use a glass rod to scratch the flask below the solvent level. This can create nucleation sites for crystal growth.[12]
-
Seeding: Add a small crystal of the pure product (if available) to the cooled solution to initiate crystallization.[12]
-
Use a different solvent system: The current solvent may be too good a solvent. Try a solvent in which your compound is less soluble, or use a co-solvent system.
-
Purify by column chromatography: If recrystallization proves difficult, column chromatography is a reliable alternative for purifying oily products.[7]
Q4: Can I use column chromatography as the primary purification method?
A4: Yes, column chromatography is a very effective method for purifying amides.[7][15] For amides of intermediate polarity, silica gel is a suitable stationary phase. A typical eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone. The polarity of the eluent can be gradually increased to elute the desired amide. It is crucial to first determine the appropriate solvent system using Thin Layer Chromatography (TLC).
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range that corresponds to the literature value.[14] Impurities tend to depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The absence of signals from impurities (e.g., starting materials, byproducts, or residual solvent) in the NMR spectrum is a strong indicator of high purity.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Impurity Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
To remove acidic impurities (e.g., 4-chlorophenoxyacetic acid): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.[8]
-
To remove basic impurities (e.g., unreacted amine): Add an equal volume of 1M hydrochloric acid (HCl). Shake and separate the layers as described above. Repeat this wash.[8]
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide, now free of acidic and basic impurities.
Protocol 2: Standard Recrystallization Procedure
-
Place the crude amide in an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.[12]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12][14]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven or in a desiccator.
Chemical Structures of Key Compounds
Caption: Key chemical structures involved in the synthesis and purification.
References
- Green Chemistry. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. RSC Publishing.
- CymitQuimica. (n.d.). CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- PubMed. (n.d.). Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- PMC - NIH. (n.d.). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design.
- GL Sciences. (n.d.). Amide Column.
- (n.d.). Properties of two amide-based hydrophilic interaction liquid chromatography columns.
- ACS Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Organic Letters.
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- Royal Society Publishing. (2021, January 13). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models.
- Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture.
- Chemguide. (n.d.). the preparation of amides.
- (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction..
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
- (n.d.). Recrystallization and Crystallization.
- Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
- University of Rochester Department of Chemistry. (n.d.). Purification: How To.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- YouTube. (2020, January 10). Recrystallization.
- Fisher Scientific. (n.d.). Amide Synthesis.
- (n.d.). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene.
- Sigma-Aldrich. (n.d.). This compound 98 4122-68-3.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-Chlorobenzamide by Recrystallization.
- ChemicalBook. (2025, July 4). This compound | 4122-68-3.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 4122-68-3 | SCBT.
- Google Patents. (n.d.). US20030104586A1 - Method of purifying amide compound.
- PubChem. (n.d.). 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692.
- ResearchGate. (n.d.). (PDF) 2-(4-Chlorophenyl)acetamide.
- (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- PubChem. (n.d.). N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871.
- Green Chemistry. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. RSC Publishing.
- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 5. Purification [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. biotage.com [biotage.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone of organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format. This resource is built upon established scientific principles and field-proven insights to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is not working or giving a very low yield. What are the most common causes?
A1: Low yields in Friedel-Crafts acylation can often be traced back to a few key factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning it relies on the nucleophilicity of the aromatic ring. If your substrate contains strongly electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or carbonyl groups, the ring will be deactivated, hindering or even preventing the reaction.[1][2]
-
Catalyst Inactivity: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][3] Any water in your solvent, reagents, or glassware will react with and deactivate the catalyst.[1][4] It is critical to maintain anhydrous conditions.
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, effectively taking it out of the reaction cycle.[1][3][4][5][6] This complex is broken during the aqueous workup.[3][7]
-
Suboptimal Temperature: Temperature plays a crucial role. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of your starting materials or product.[1]
-
Poor Reagent Quality: The purity of both the acylating agent (acyl chloride or anhydride) and the aromatic substrate is paramount. Impurities can lead to unwanted side reactions and the formation of byproducts.[1]
Q2: I am observing the formation of multiple products. What is happening?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than its alkylation counterpart, multiple products can still arise.[1] The introduction of an acyl group deactivates the aromatic ring, making a second acylation less likely.[1][3][8][9] However, if your starting aromatic ring is highly activated, polysubstitution can sometimes occur.[1]
More commonly, the formation of multiple products is due to issues with regioselectivity . The position of acylation is directed by the existing substituents on the aromatic ring. Ortho- and para-directing groups will favor acylation at these positions, while meta-directing groups will direct the incoming acyl group to the meta position. Steric hindrance can also play a significant role, often favoring the para product over the sterically more crowded ortho position.[1] The choice of solvent can also influence the regioselectivity.[10]
Q3: Can I perform a Friedel-Crafts acylation on a substrate with an amine (-NH₂) or hydroxyl (-OH) group?
A3: It is generally not advisable. Basic functional groups like amines and hydroxyls can be problematic as they can react with the Lewis acid catalyst.[3][11][12] The lone pair of electrons on the nitrogen or oxygen atom will complex with the Lewis acid (e.g., AlCl₃), which deactivates the ring towards the desired electrophilic substitution.[3][11][12]
Troubleshooting Guides
This section provides a more in-depth look at specific problems and offers systematic approaches to resolving them.
Problem 1: Reaction Failure with Deactivated Aromatic Rings
If your aromatic substrate contains electron-withdrawing groups, you may experience little to no product formation under standard conditions.
Causality: Electron-withdrawing groups reduce the electron density of the aromatic ring, making it a poor nucleophile for the electrophilic acylium ion.[2] Additionally, traditional Lewis acids like AlCl₃ can form strong complexes with these groups, leading to catalyst deactivation.[2]
Solutions:
-
Increase Catalyst Stoichiometry: For moderately deactivated substrates, increasing the amount of AlCl₃ can sometimes help to drive the reaction forward.[2]
-
Switch to a More Powerful Catalyst: Consider using a stronger Lewis acid or a different catalytic system. Triflic acid, for instance, has shown to be effective for acylating moderately deactivated substrates.[2]
-
Alternative Catalytic Systems: For some deactivated substrates, metal triflates (e.g., Yb(OTf)₃) or solid acid catalysts like zeolites may offer better results.[2]
-
Alternative Synthetic Routes: For strongly deactivated systems, Friedel-Crafts acylation is often not a viable option. In such cases, alternative synthetic strategies like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions should be considered.[2]
Problem 2: Low Yields Due to Catalyst Deactivation
Observing a low yield despite using an activated or moderately activated substrate often points to issues with the catalyst.
Causality: The primary culprit is often moisture, which hydrolyzes and deactivates the Lewis acid catalyst.[1][4] Another key factor is the complexation of the catalyst with the ketone product, which requires the use of stoichiometric amounts of the catalyst.[1][4]
Solutions:
-
Ensure Anhydrous Conditions:
-
Flame-dry or oven-dry all glassware before use.
-
Use anhydrous solvents, freshly distilled or from a solvent purification system.
-
Use fresh, high-purity, anhydrous Lewis acid catalyst. Handle it quickly in a dry atmosphere (e.g., under nitrogen or in a glovebox).
-
-
Optimize Catalyst Loading: Start with at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent. In some cases, a slight excess (1.1-1.3 equivalents) may be beneficial.[4][6][13]
Problem 3: Inconsistent Results and Side Reactions
Inconsistent yields or the formation of unexpected byproducts can be frustrating. These issues often stem from suboptimal reaction parameters.
Causality: The reaction temperature, reaction time, and the order of reagent addition can all significantly impact the outcome of a Friedel-Crafts acylation.
Solutions:
-
Temperature Control: The formation of the acylium ion from the acyl chloride and Lewis acid can be highly exothermic.[7][14] It is crucial to control the temperature during this step, often by cooling the reaction mixture in an ice bath.[4][7][13][14] After the initial complex formation, the reaction may need to be warmed to room temperature or heated to proceed to completion.[1] A systematic optimization of the reaction temperature is often necessary.
-
Order of Addition: A common and effective procedure is to first suspend the Lewis acid in the anhydrous solvent, cool the mixture, and then slowly add the acylating agent.[4][13] After the formation of the electrophile, the aromatic substrate is then added dropwise.[1][13]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction.[1][14] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
Data Presentation
Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation Yield
| Parameter | Condition | Potential Impact on Yield | Troubleshooting Action |
| Aromatic Substrate | Strongly Deactivated (e.g., nitrobenzene) | Very low to no yield[1][2][15] | Consider alternative synthetic routes[2] |
| Moderately Deactivated (e.g., halobenzene) | Lower yield | Increase catalyst stoichiometry or use a stronger catalyst[2] | |
| Activated (e.g., anisole, toluene) | Good to excellent yield | Standard conditions are often sufficient | |
| Lewis Acid Catalyst | Insufficient Amount | Low yield due to product complexation[1][3] | Use at least a stoichiometric amount[1][3][4][5][6] |
| Exposed to Moisture | No reaction due to catalyst deactivation[1][4] | Ensure strict anhydrous conditions[1][3][4] | |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂) | May favor kinetic product | Can influence regioselectivity[10] |
| Polar (e.g., nitrobenzene) | May favor thermodynamic product | Can influence regioselectivity[10] | |
| Temperature | Too Low | Slow or incomplete reaction | Gradually increase temperature while monitoring[1] |
| Too High | Side reactions and decomposition | Optimize for the specific reaction; use cooling during initial mixing[1] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Anisole with Acetyl Chloride
This protocol provides a general guideline. The specific amounts and conditions may need to be optimized for your specific setup and scale.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Anisole
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a clean, flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Place a drying tube containing a suitable desiccant (e.g., calcium chloride) on top of the condenser.[13]
-
Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[14]
-
Cooling: Cool the suspension to 0 °C using an ice/water bath.[4][13][14]
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the temperature does not rise significantly.[1][14]
-
Addition of Aromatic Substrate: After the addition of acetyl chloride is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes while maintaining the temperature at 0 °C.[13][14]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.[1][14]
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1][14] This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Stir the mixture vigorously until the aluminum salts are dissolved.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[1]
-
-
Isolation and Purification:
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle it with care in a fume hood.[1][14]
-
Acetyl chloride is corrosive and a lachrymator. Use in a well-ventilated fume hood.[1][16]
-
Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.[1]
-
The work-up procedure generates HCl gas and is exothermic. Perform with caution in a fume hood.[13]
Visualizations
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: The four main steps of the Friedel-Crafts acylation mechanism.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A stepwise guide to diagnosing and resolving low reaction yields.
References
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. URL
- Ventura College Organic Chemistry Lab.
- Sigma-Aldrich.
- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. URL
- Benchchem.
- StudySmarter.
- Organic Syntheses.
- University of Michigan.
- ACS Publications.
- Benchchem.
- YouTube.
- Organic Chemistry Portal.
- Wikipedia. Friedel–Crafts reaction. URL
- Benchchem.
- ResearchGate.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. URL
- Chemistry LibreTexts. 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. URL
- YouTube.
- Khan Academy.
- Chemistry Steps.
- ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. URL
- YouTube.
- Master Organic Chemistry. EAS Reactions (3)
- Organic Chemistry Tutor.
- YouTube.
- ResearchGate. (PDF)
- Chemistry Steps.
- Chemistry LibreTexts.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: Solvent Effects on the Selectivity of 4-Chlorophenoxyacetyl Chloride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the reactive landscape of 4-Chlorophenoxyacetyl chloride. This molecule is a versatile intermediate, but its structure presents a classic chemical selectivity challenge: a competition between intramolecular electrophilic substitution and intermolecular nucleophilic substitution. The choice of solvent is not merely about dissolution; it is the primary tool for directing the reaction toward the desired product. This guide is structured as a series of frequently asked questions (FAQs) to address specific issues you may encounter in the laboratory, providing not just protocols, but the underlying chemical principles to empower your experimental design.
FAQ 1: Foundational Concepts
Q1: What are the primary competing reaction pathways for this compound?
A1: this compound possesses two key reactive sites that lead to two major competing pathways, the outcome of which is critically governed by your reaction conditions, especially the choice of solvent and catalyst.
-
Intramolecular Friedel-Crafts (F-C) Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the acyl chloride is activated to form a highly electrophilic acylium ion. This ion can be attacked by the electron-rich phenoxy ring on the same molecule, leading to an intramolecular cyclization. This reaction forms a six-membered ring, yielding 7-chloro-2,3-dihydro-1-benzofuran-3-one.[1][2] This pathway is an electrophilic aromatic substitution.
-
Intermolecular Nucleophilic Acyl Substitution: The acyl chloride functional group is a classic electrophile for nucleophiles like alcohols, amines, or water.[3] In this pathway, a nucleophile attacks the carbonyl carbon, leading to the substitution of the chloride and the formation of an ester, amide, or carboxylic acid, respectively. This reaction typically does not require a Lewis acid and is often promoted by a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[3]
Below is a diagram illustrating these competing pathways.
// Nodes Start [label="4-Chlorophenoxyacetyl\nChloride", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; FC_Product [label="Intramolecular F-C Product\n(Cyclic Ketone)", shape=Mdiamond, fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; Ester_Product [label="Intermolecular Product\n(e.g., Ester)", shape=Mdiamond, fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; Acylium [label="Acylium Ion\nIntermediate", shape=ellipse, style=dashed, fillcolor="#FEF7E0", color="#FBBC05", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral\nIntermediate", shape=ellipse, style=dashed, fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"];
// Edges Start -> Acylium [label="+ Lewis Acid\n(e.g., AlCl₃)", color="#4285F4"]; Acylium -> FC_Product [label="Intramolecular\nAttack", color="#4285F4"];
Start -> Tetrahedral [label="+ Nucleophile (NuH)\n(e.g., R-OH)", color="#34A853"]; Tetrahedral -> Ester_Product [label="Collapse & -HCl", color="#34A853"]; }
FAQ 2: Troubleshooting & Optimization
Q2: I am trying to perform the intramolecular Friedel-Crafts cyclization to get the ketone, but my yields are very low. How can I optimize this using solvent selection?
A2: Low yields in Friedel-Crafts acylations are a common problem, often stemming from catalyst deactivation or suboptimal solvent choice.[4] The key is to use a solvent that stabilizes the acylium ion intermediate without deactivating the Lewis acid catalyst.
Causality: The Lewis acid (e.g., AlCl₃) is a strong electron acceptor. Solvents with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen) will coordinate to the catalyst. This solvent-catalyst complex is less electrophilic and thus less effective at activating the acyl chloride.[5][6][7] Therefore, the ideal solvent for a Friedel-Crafts reaction is non-polar and non-coordinating.
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: Water is a Lewis base that will irreversibly deactivate AlCl₃. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.
-
Evaluate Your Solvent Choice: If you are using solvents like THF, diethyl ether, or acetonitrile, you are likely deactivating your catalyst.[8] Switch to a more appropriate solvent.
-
Select a Non-Coordinating Solvent: Traditional and effective solvents for Friedel-Crafts reactions include carbon disulfide (CS₂), dichloromethane (DCM), 1,2-dichloroethane (DCE), and nitrobenzene.[9]
-
CS₂: Excellent choice, highly non-polar and non-coordinating. However, it is highly flammable and has a low boiling point.
-
DCM/DCE: Good general-purpose solvents for this reaction. They provide moderate solubility for the starting material and the catalyst complex.
-
Nitrobenzene: A polar solvent that can be effective because it readily dissolves the intermediate complexes. However, it is toxic and can be difficult to remove. Its use can sometimes alter product selectivity in other F-C reactions.[9]
-
Data Summary: Solvent Selection for Friedel-Crafts Cyclization
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Suitability for F-C | Key Considerations |
| **Carbon Disulfide (CS₂) ** | 2.6 | Very Low | Excellent | Highly flammable, toxic, low boiling point. |
| Dichloromethane (DCM) | 9.1 | Low | Good | Good general choice, easy to remove. |
| 1,2-Dichloroethane (DCE) | 10.4 | Low | Good | Higher boiling point than DCM, useful for higher temps. |
| Nitrobenzene | 34.8 | Medium | Fair to Good | Can improve solubility but is toxic and high-boiling. |
| Tetrahydrofuran (THF) | 7.6 | High | Poor | Strong Lewis base, deactivates catalyst. |
| Acetonitrile (MeCN) | 37.5 | High | Poor | Strong Lewis base, deactivates catalyst.[6] |
Q3: I want to synthesize an ester using an alcohol, but I am getting the cyclized Friedel-Crafts ketone as a major byproduct. How can I suppress this side reaction?
A3: This is a classic selectivity problem. The formation of the Friedel-Crafts byproduct indicates that you have conditions that are activating the electrophilic aromatic substitution pathway. To favor esterification, you must create an environment that promotes nucleophilic acyl substitution while actively suppressing the conditions necessary for the Friedel-Crafts reaction.
Causality: The intramolecular Friedel-Crafts reaction is contingent upon the presence of a strong acid catalyst (typically a Lewis acid) to generate the acylium ion. In contrast, the reaction of an acyl chloride with an alcohol does not require Lewis acid catalysis. In fact, the presence of a Lewis acid can complicate matters. The key is to control the acidity of the reaction medium.
Troubleshooting Steps & Solutions:
-
DO NOT Use a Lewis Acid Catalyst: This is the most critical factor. Friedel-Crafts cyclization will not proceed efficiently without a catalyst like AlCl₃.
-
Use a Non-Acidic, Aprotic Solvent: Choose a solvent that will dissolve your starting materials but will not participate in the reaction or promote side reactions. Good choices include:
-
Tetrahydrofuran (THF): An excellent choice. It is polar enough to dissolve the components but, as discussed, would inhibit any trace Lewis acid activity.[3]
-
Dichloromethane (DCM): Also a very common and effective choice.
-
Diethyl Ether: A classic solvent for this type of transformation.
-
-
Add a Stoichiometric Amount of a Non-Nucleophilic Base: The esterification reaction produces one equivalent of HCl. This strong acid can potentially protonate the carbonyl, making it more electrophilic and possibly promoting undesired side reactions. More importantly, it can protonate the alcohol, deactivating it as a nucleophile. By adding a base like triethylamine (Et₃N) or pyridine , you neutralize the HCl as it forms, driving the esterification to completion.[3] The base forms a salt (e.g., triethylammonium chloride), which often precipitates and can be filtered off.
The following workflow can guide your decision-making process for achieving the desired product.
// Nodes Start [label="Desired Product?", shape=Mdiamond, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
// F-C Path FC_Product [label="Cyclic Ketone\n(Intramolecular F-C)", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; FC_Catalyst [label="Add Lewis Acid\n(e.g., AlCl₃, >1 eq.)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; FC_Solvent [label="Use Non-Coordinating Solvent\n(CS₂, DCM, DCE)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; FC_Conditions [label="Maintain Anhydrous\nConditions", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; FC_Success [label="High Yield of Ketone", shape=ellipse, fillcolor="#34A853", color="#34A853", fontcolor="#FFFFFF"];
// Ester Path Ester_Product [label="Ester\n(Intermolecular Substitution)", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; Ester_Catalyst [label="NO Lewis Acid", fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124", style="filled,bold"]; Ester_Base [label="Add Non-Nucleophilic Base\n(e.g., Pyridine, Et₃N)", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; Ester_Solvent [label="Use Aprotic Solvent\n(THF, DCM, Et₂O)", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; Ester_Success [label="High Yield of Ester", shape=ellipse, fillcolor="#34A853", color="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> FC_Product [label=" ", color="#4285F4"]; Start -> Ester_Product [label=" ", color="#34A853"];
FC_Product -> FC_Catalyst [color="#4285F4"]; FC_Catalyst -> FC_Solvent [color="#4285F4"]; FC_Solvent -> FC_Conditions [color="#4285F4"]; FC_Conditions -> FC_Success [color="#4285F4"];
Ester_Product -> Ester_Catalyst [color="#34A853"]; Ester_Catalyst -> Ester_Base [color="#34A853"]; Ester_Base -> Ester_Solvent [color="#34A853"]; Ester_Solvent -> Ester_Success [color="#34A853"]; }
Experimental Protocols
Protocol 1: Maximizing Intramolecular Friedel-Crafts Cyclization
This protocol is designed to favor the formation of 7-chloro-2,3-dihydro-1-benzofuran-3-one.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated HCl
-
Standard oven-dried glassware for inert atmosphere synthesis
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5 °C. Vigorous HCl gas evolution will be observed.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated HCl.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water, then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Maximizing Intermolecular Esterification
This protocol is designed to favor the formation of an ester with a representative alcohol (e.g., ethanol).
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Ethanol (1.5 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard oven-dried glassware
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the anhydrous ethanol (1.5 equiv), triethylamine (1.1 equiv), and anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in a small amount of anhydrous THF and add it to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred alcohol/base solution over 20-30 minutes. A white precipitate of triethylammonium chloride ([Et₃NH]Cl) will form.
-
Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Remove the [Et₃NH]Cl precipitate by vacuum filtration, washing the solid with a small amount of THF.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. Dissolve the residue in a suitable extraction solvent (e.g., diethyl ether or ethyl acetate), wash with dilute aqueous HCl (to remove any remaining amine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified if necessary.
References
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
- Palmer, M. H., & McVie, G. J. (1968). Alkylation and acylation reactions. Part II. The interaction of aryloxyacetyl chlorides with aluminium chloride. Journal of the Chemical Society B: Physical Organic, 745-751. [Link]
- Fraser, S. L., & Chase, D. H. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]
- Wikipedia. Friedel–Crafts reaction. [Link]
- Dunn, J., et al. (2020).
- Fraser, S. L., & Chase, D. H. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]
- Fraser, S. L., & Chase, D. H. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.
- Fraser, S. L., & Chase, D. H. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.
- ResearchGate.
- Fraser, S. L., et al. (2022). Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts.
- BioResources. (2013). Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid. [Link]
- ResearchGate. (2013).
- ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. [Link]
- Daya Chemistry. (2022). Mechanism of Cyclisation by Friedal crafts reaction. YouTube. [Link]
- ResearchGate. (2011).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkylation and acylation reactions. Part II. The interaction of aryloxyacetyl chlorides with aluminium chloride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Acylation Reactions with 4-Chlorophenoxyacetyl Chloride
Welcome to the Technical Support Center for chemists and researchers. This guide is designed to provide expert advice and practical solutions for preventing over-acylation when using 4-chlorophenoxyacetyl chloride in your synthesis workflows. As Senior Application Scientists, we understand the nuances of acylation chemistry and have curated this resource to help you achieve optimal selectivity and yield.
Troubleshooting Guide: Diagnosing and Solving Over-Acylation
This section addresses common issues encountered during acylation reactions with this compound, presenting them in a problem/solution format.
Question 1: I am observing significant amounts of di-acylated or poly-acylated byproducts in my reaction with a substrate containing multiple hydroxyl or amine groups. What is the primary cause?
Answer: Over-acylation with a reactive acylating agent like this compound typically stems from a combination of factors that favor multiple additions over selective mono-acylation. The primary culprits are often related to reaction kinetics and stoichiometry.
-
High Reactivity of this compound: The electron-withdrawing nature of the chloro- and phenoxy- groups enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.
-
Molar Ratio Imbalance: Using an excess of this compound relative to the substrate provides ample opportunity for multiple acylation events after the initial desired reaction has occurred.
-
Rapid Rate of Addition: Adding the acyl chloride too quickly can create localized areas of high concentration, leading to indiscriminate and multiple reactions on the same substrate molecule before it can be dispersed throughout the reaction mixture.
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate, often non-selectively, which can overcome the subtle differences in reactivity between various nucleophilic sites on your substrate.
Question 2: How can I modify my reaction conditions to favor mono-acylation and minimize the formation of these byproducts?
Answer: Gaining control over selectivity requires a systematic optimization of your reaction parameters. The goal is to moderate the reactivity to allow for discrimination between nucleophilic sites.
Key Parameter Adjustments for Selectivity
| Parameter | Recommendation for Mono-acylation | Rationale |
| Stoichiometry | 1.0 - 1.1 equivalents of this compound | Limits the availability of the acylating agent, thus reducing the probability of a second acylation. |
| Temperature | Start at 0 °C, then allow to warm to room temperature | Lowering the temperature slows the overall reaction rate, enhancing the kinetic differences between nucleophilic sites and allowing for more controlled acylation. |
| Rate of Addition | Slow, dropwise addition of the acyl chloride solution | Maintains a low, steady concentration of the electrophile, favoring reaction at the most reactive nucleophilic site. |
| Solvent | Anhydrous, non-protic solvents (e.g., Dichloromethane, THF, Toluene) | Prevents hydrolysis of the acyl chloride and avoids participation of the solvent in the reaction. |
| Base | Use of a non-nucleophilic, sterically hindered base (e.g., Pyridine, Triethylamine, DIPEA) | Scavenges the HCl byproduct which can catalyze side reactions, without competing with the substrate as a nucleophile. |
A logical workflow for troubleshooting these issues is presented below.
Caption: Troubleshooting workflow for over-acylation.
Frequently Asked Questions (FAQs)
Q1: My substrate is an aromatic ring. Can over-acylation still occur, and how does it differ from poly-alkylation in Friedel-Crafts reactions?
A1: Yes, over-acylation on an aromatic ring can occur, but it is generally less common than poly-alkylation. The first acyl group attached to the ring is deactivating, making the ring less nucleophilic and thus less susceptible to a second electrophilic attack. However, if the aromatic ring is highly activated to begin with (e.g., phenols, anilines, or poly-substituted aromatic compounds), a second acylation may still be possible under harsh conditions. Unlike alkyl groups, which are activating, the deactivating nature of the acyl group provides a strong, inherent control mechanism against polysubstitution.
Q2: I am working with a substrate that has both a primary amine and a primary alcohol. How can I selectively acylate only the amine?
A2: Selective acylation in the presence of multiple nucleophiles relies on exploiting their inherent reactivity differences. Primary amines are generally more nucleophilic than primary alcohols. To achieve selective acylation of the amine:
-
Control the Temperature: Perform the reaction at a low temperature (e.g., -20 °C to 0 °C). This will favor the kinetically preferred reaction with the more nucleophilic amine.
-
Stoichiometry is Key: Use only one equivalent of this compound.
-
Choice of Base: A non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl formed without competing with the substrate.
-
Protecting Groups: If selectivity cannot be achieved through kinetic control, consider using a protecting group for the alcohol (e.g., a silyl ether), perform the amidation, and then deprotect the alcohol.
Q3: What are the best analytical techniques to monitor the progress of my reaction and quantify the extent of over-acylation?
A3: Real-time monitoring is crucial for optimizing your reaction.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of starting material and the formation of mono- and di-acylated products. The different polarity of these compounds should allow for good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For quantitative analysis, LC-MS is the preferred method. It allows for the separation and identification of the starting material, mono-acylated product, and various over-acylated byproducts based on their retention times and mass-to-charge ratios. This technique is invaluable for accurately determining the product distribution and optimizing reaction conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your products are volatile and thermally stable, GC-MS is another excellent option for separation and quantification.
Q4: If I have already generated a mixture containing over-acylated byproducts, what purification strategies can I employ?
A4: Separating the desired mono-acylated product from over-acylated byproducts can be challenging due to their similar structures.
-
Column Chromatography: This is the most common and effective method. The difference in polarity between the mono- and poly-acylated products should allow for separation on silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful.
-
Recrystallization: If the desired product is a solid and has significantly different solubility characteristics from the byproducts in a particular solvent system, recrystallization can be a highly effective and scalable purification method.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC can be used, although it is less scalable than column chromatography.
Experimental Protocols
Protocol 1: Controlled Mono-acylation of a Diol Substrate
This protocol provides a general procedure for the selective mono-acylation of a substrate containing two hydroxyl groups of differing reactivity (e.g., a primary and a secondary alcohol).
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the diol substrate (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Slow Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled diol solution over 30-60 minutes using a dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting diol is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: LC-MS Analysis of Reaction Mixture
This protocol outlines a general method for analyzing the product distribution of your acylation reaction.
-
Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture in a vial containing 1 mL of acetonitrile to precipitate salts and stop the reaction. Vortex and centrifuge the sample.
-
Dilution: Dilute the supernatant to an appropriate concentration for LC-MS analysis (e.g., 1:100 dilution in 50:50 water:acetonitrile).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 95% B over 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000.
-
Analysis: Identify the mass-to-charge ratios corresponding to the starting material, mono-acylated, and di-acylated products. Quantify the relative amounts based on the peak areas from the extracted ion chromatograms.
-
Mechanistic Overview
The acylation reaction proceeds via a nucleophilic acyl substitution mechanism. Over-acylation is a competing reaction that occurs when a second nucleophilic site on the already mono-acylated product attacks another molecule of the acyl chloride.
Caption: Reaction mechanism of mono- vs. over-acylation.
References
- The effect of temperature on selectivity of acetylation. The yields of... - ResearchGate. (n.d.).
- Szadowska, A., Mazur, M., Graczyk, J., Kiełek, M. B., Guryn, R., Mikołajewska, H., Glinka, R., & Kotełko, B. (1982).
Technical Support Center: Navigating Scale-Up Challenges for Reactions with 4-Chlorophenoxyacetyl Chloride
Welcome to the dedicated technical support center for scientists, researchers, and drug development professionals working with 4-Chlorophenoxyacetyl chloride. As a highly reactive and valuable reagent, its use in progressing from bench-scale experiments to pilot-plant or industrial-scale production presents a unique set of challenges. This guide is structured to provide in-depth, field-proven insights into troubleshooting and overcoming these hurdles, ensuring the scientific integrity and success of your scale-up campaigns.
Our philosophy is grounded in the principle that a thorough understanding of the reaction's underlying principles is paramount to successful scale-up. This resource is designed to be a practical, go-to guide, offering not just solutions, but the rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the scale-up of reactions involving this compound in a question-and-answer format.
Question 1: We are observing a significant exotherm during the addition of this compound at a larger scale, which was not apparent in our lab-scale experiments. What is causing this, and how can we control it?
Answer:
This is a classic scale-up challenge rooted in the principles of heat transfer and reaction kinetics. The high reactivity of the acyl chloride functional group in this compound leads to a rapid, exothermic reaction with nucleophiles like amines and alcohols.[1]
-
Causality: The surface-area-to-volume ratio decreases as the reactor size increases. This means that the heat generated by the reaction (proportional to volume) increases more rapidly than the reactor's ability to dissipate that heat through its walls (proportional to surface area). This can lead to a rapid temperature rise, or "exotherm," which can cause side reactions, product degradation, and significant safety hazards.[2][3]
-
Troubleshooting & Mitigation Strategies:
-
Slow, Controlled Addition: Instead of adding the this compound all at once, implement a slow, controlled addition via a dosing pump. This allows the cooling system to keep pace with the heat being generated.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink. However, this may impact reaction kinetics and downstream processing, so it must be carefully evaluated.
-
Jacket Cooling and Agitation: Ensure your reactor has an efficient cooling jacket and that the agitation is sufficient to promote good heat transfer from the reaction mass to the reactor wall. Poor mixing can lead to localized hot spots.[4][5]
-
Reverse Addition: In some cases, adding the nucleophile to the this compound solution (if the nucleophile is more stable) can help control the exotherm. This should be evaluated on a case-by-case basis.
-
| Parameter | Laboratory Scale (e.g., 250 mL flask) | Pilot/Industrial Scale (e.g., 100 L reactor) |
| Surface Area to Volume Ratio | High | Low |
| Heat Dissipation | Efficient | Less Efficient |
| Addition Strategy | Often rapid or in one portion | Slow, controlled addition is critical |
| Temperature Monitoring | Single point | Multiple probes may be necessary |
Question 2: Our product isolation is complicated by the presence of a significant amount of 4-Chlorophenoxyacetic acid as an impurity. What is the source of this impurity, and how can we prevent its formation?
Answer:
The presence of 4-Chlorophenoxyacetic acid is a strong indicator of hydrolysis of your starting material, this compound.[1] This is a very common issue with acyl chlorides, as they are highly sensitive to moisture.
-
Causality: this compound readily reacts with water to form 4-Chlorophenoxyacetic acid and hydrochloric acid (HCl).[1] On a larger scale, there are more opportunities for moisture to enter the process, from sources such as:
-
Residual moisture in the reactor or transfer lines.
-
Moisture in the solvents, even if they are rated as "anhydrous."
-
Atmospheric moisture, especially during charging of reactants.
-
-
Troubleshooting & Mitigation Strategies:
-
Strictly Anhydrous Conditions: All glassware, reactors, and transfer lines must be thoroughly dried before use. On a large scale, this may involve nitrogen purging and vacuum drying.
-
Solvent Quality: Use high-quality anhydrous solvents. Consider passing them through a column of activated molecular sieves immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.
-
Raw Material Quality: Ensure that the this compound itself has not been compromised by exposure to moisture during storage.[6][7][8]
-
Question 3: During the work-up of our reaction, we are struggling with the neutralization of hydrochloric acid (HCl) generated in situ. What are the best practices for managing HCl at scale?
Answer:
The stoichiometric formation of HCl is an inherent part of the acylation reaction with this compound.[1] Managing this corrosive and reactive byproduct is critical for a successful and safe scale-up.
-
Causality: For every mole of this compound that reacts, one mole of HCl is produced. In a large-scale reaction, this can amount to a significant quantity of acid that can:
-
Protonate and deactivate amine nucleophiles.
-
Catalyze side reactions.
-
Pose a significant corrosion risk to the reactor and downstream equipment.[9]
-
Create a safety hazard if not properly contained and neutralized.
-
-
Troubleshooting & Mitigation Strategies:
-
In-situ Scavenging with a Non-Nucleophilic Base: The most common and effective strategy is to include a non-nucleophilic base in the reaction mixture to neutralize the HCl as it is formed. Tertiary amines like triethylamine or diisopropylethylamine are frequently used. At least one equivalent of the base relative to the acyl chloride is required.
-
Careful Quenching: After the reaction is complete, the reaction mixture is typically "quenched" by adding it to a separate vessel containing a stirred aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[10] This should be done carefully and with adequate cooling, as the neutralization is exothermic.
-
Material of Construction: Ensure that your reactor and all associated equipment are made of materials that are resistant to HCl, such as glass-lined steel or Hastelloy.[11]
-
Experimental Protocols
Protocol 1: Scale-Up of Amide Synthesis with this compound
This protocol outlines a general procedure for the synthesis of an amide at a 10 L scale, incorporating best practices for managing the challenges discussed above.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate (for drying)
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, nitrogen inlet, and addition funnel/dosing pump.
-
Cooling system for the reactor jacket.
-
Appropriate personal protective equipment (PPE).[12]
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen for at least one hour.
-
Reactant Charging: Under a positive pressure of nitrogen, charge the amine (1.0 equivalent) and anhydrous DCM to the reactor. Begin stirring and cool the solution to 0-5 °C using the jacketed cooling system.
-
Base Addition: Add triethylamine (1.2 equivalents) to the stirred amine solution, ensuring the temperature remains below 10 °C.
-
Acyl Chloride Addition: In a separate, dry vessel, dissolve this compound (1.05 equivalents) in anhydrous DCM. Transfer this solution to the addition funnel or the dosing pump.
-
Controlled Reaction: Add the this compound solution dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).[13]
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly add 1 M HCl to quench the excess triethylamine.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by crystallization or chromatography as required.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in reactions with this compound.
Reaction Pathway and Key Control Points
Caption: Key reaction pathways and critical control points for acylation with this compound.
References
- MDPI.
- IEEE Xplore.
- ResearchGate.
- Sciencemadness.org. Work-up strategies for high- throughput solution synthesis. [Link]
- Ascendia Pharma. How to Scale Up Pharmaceutical Manufacturing. [Link]
- Veryst Engineering. Scaling Yield and Mixing in Chemical Reactors. [Link]
- PubMed. Work-up strategies for high-throughput solution synthesis. [Link]
- Just Measure it - Zero Instrument. Common Types of Mixing in Reactors. [Link]
- ResearchGate.
- Mettler Toledo.
- Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
- Pharmaceutical Technology.
- PharmDev. Manufacturing Scale-Up of Drugs and Biologics. [Link]
- Diva-portal.org.
- PMC - NIH. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. [Link]
- Biotage. Five creative ways to increase productivity in organic synthesis. [Link]
- Reddit.
- Procyon. The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. [Link]
- ResearchGate.
- BioPharm International. Raw Materials and the Development Cycle. [Link]
- ACS Publications.
- ResearchGate.
- Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]
- Transpek Industry Limited.
- Reddit.
- Wikipedia. Process analytical technology. [Link]
- American Pharmaceutical Review. Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]
- Reaction Chemistry & Engineering (RSC Publishing). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link]
- AIChE. Challenges of scaling up chemical processes (based on real life experiences). [Link]
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
- Wikipedia. Benzene. [Link]
- ACS Omega. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]
- De Dietrich.
- Patsnap Eureka. How to Leverage Hydrochloric Acid for Enhanced Results?. [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 3. researchgate.net [researchgate.net]
- 4. zeroinstrument.com [zeroinstrument.com]
- 5. mt.com [mt.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. pharmtech.com [pharmtech.com]
- 8. salvavidaspharma.com [salvavidaspharma.com]
- 9. flinnsci.com [flinnsci.com]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 11. How to Leverage Hydrochloric Acid for Enhanced Results? [eureka.patsnap.com]
- 12. omicsonline.org [omicsonline.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting low conversion in 4-Chlorophenoxyacetyl chloride reactions
Technical Support Center: 4-Chlorophenoxyacetyl Chloride Reactions
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in organic synthesis. As a highly reactive acyl chloride, this reagent is a powerful tool for introducing the 4-chlorophenoxyacetyl moiety, but its reactivity also demands careful handling and optimized reaction conditions to achieve high conversion rates.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues in your experiments, ensuring both scientific integrity and successful outcomes.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most frequently encountered issues during reactions with this compound, categorized by common reaction types.
Category 1: Acylation of Amines & Alcohols (Amide/Ester Formation)
Question 1: My acylation of a primary/secondary amine is stalling, or the yield is consistently low (around 50%). What is the primary cause?
Answer: This is a classic and highly common issue when acylating amines with acyl chlorides. The root cause is the generation of one equivalent of hydrochloric acid (HCl) as a byproduct for every equivalent of amide formed.
-
Causality Explained: Your starting amine is a base. The generated HCl will react with the unreacted amine to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the this compound. Consequently, half of your amine is consumed as an acid scavenger, effectively capping the theoretical yield at 50%.
-
Troubleshooting Protocol:
-
Introduce a Scavenger Base: The most effective solution is to add at least one equivalent of a non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, to the reaction mixture. This base will neutralize the HCl as it forms, leaving your primary/secondary amine free to act as a nucleophile.[1]
-
Use Excess Amine: If your starting amine is inexpensive and readily available, you can use two equivalents. One equivalent will act as the nucleophile, and the second will act as the HCl scavenger.
-
Employ Schotten-Baumann Conditions: For many applications, using a biphasic system with an aqueous base (like NaOH or K₂CO₃) is highly effective.[2][3] The HCl byproduct is neutralized in the aqueous phase, driving the reaction to completion in the organic phase.[4][5][6]
-
Question 2: I'm attempting to form an ester with an alcohol, but the conversion is poor, and I'm isolating a significant amount of an acidic byproduct. What's going wrong?
Answer: The most likely culprit is the hydrolysis of your starting material, this compound, due to the presence of water. Acyl chlorides are extremely sensitive to moisture.[7][8]
-
Causality Explained: this compound reacts vigorously with water to form 4-chlorophenoxyacetic acid and HCl.[9][10][11] This reaction consumes your starting material and generates an impurity that can complicate purification. Even trace amounts of water in your solvent, on your glassware, or in your alcohol can lead to significant hydrolysis.
-
Preventative Workflow: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Reagents: Ensure your alcohol is anhydrous. If necessary, distill it or dry it over molecular sieves.
-
Atmosphere: Assemble your reaction apparatus while flushing with an inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
-
Diagram: The Hydrolysis Side Reaction
Caption: Hydrolysis of this compound by trace water.
Category 2: Friedel-Crafts Acylation
Question 3: My Friedel-Crafts acylation reaction is failing to initiate or giving very low yields. I've confirmed my starting materials are present via TLC.
Answer: Failure in Friedel-Crafts acylation typically points to one of three main issues: catalyst deactivation, insufficient catalyst loading, or a deactivated aromatic substrate.
-
Causality Explained:
-
Catalyst Deactivation by Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water, rendering them inactive.[12] Anhydrous conditions are non-negotiable for this reaction.
-
Catalyst Deactivation by Substrate: If your aromatic substrate contains basic functional groups with lone pairs (e.g., amines -NH₂, anilines, or even phenols -OH), they will preferentially coordinate with the Lewis acid catalyst, deactivating it.[13][14] This complexation is often stronger than the desired activation of the acyl chloride.
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing groups (-NO₂, -CN, -SO₃H, -C=O), it will be too "electron-poor" to attack the acylium ion electrophile, and the reaction will not proceed.[12][15]
-
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
-
Key Insight on Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid. This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[12]
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle this compound? A: Due to its high reactivity with water, it must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from moisture.[7] As it is corrosive and releases HCl upon hydrolysis, always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[16]
Q: My bottle of this compound is old and has turned yellow with a sharp odor. Is it still usable? A: A pale yellow color is often acceptable, but a strong, sharp odor of HCl indicates significant hydrolysis to 4-chlorophenoxyacetic acid.[7] Using this decomposed reagent will lead to lower yields. For best results, it is recommended to purify it by distillation under reduced pressure or to use a fresh bottle.
Q: Can I use a carboxylic acid anhydride instead of an acyl chloride for my reaction? A: Yes, in many cases, the corresponding anhydride can be used, especially for Friedel-Crafts reactions.[15] Acid anhydrides are generally less reactive than acyl chlorides, which can be an advantage. They are less sensitive to moisture, and the reaction is less vigorous. However, the byproduct is a carboxylic acid rather than HCl, which may require different workup procedures.[8]
Q: Why is polyacylation not a major concern in Friedel-Crafts reactions with this reagent? A: This is a key advantage of Friedel-Crafts acylation over alkylation. The acyl group (-C=O) attached to the aromatic ring is electron-withdrawing. This deactivates the ring, making it significantly less likely to undergo a second acylation reaction.[12][15][17]
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
-
Preparation: Place all necessary glassware (flasks, dropping funnel, condenser) in an oven at 120 °C for at least 4 hours.
-
Assembly: Assemble the glassware hot and allow it to cool under a positive flow of dry nitrogen or argon.
-
Reagent Transfer: Add anhydrous solvents and liquid reagents via syringe through rubber septa. Add solid reagents under a positive counterflow of inert gas.
-
Execution: Maintain a static inert atmosphere throughout the reaction using a nitrogen-filled balloon attached to the apparatus.
-
Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC) by carefully taking aliquots with a nitrogen-purged syringe.
Protocol 2: High-Yield Synthesis of an N-Aryl Amide (Schotten-Baumann Conditions)
This protocol details a typical acylation of an aniline derivative.
Materials:
-
Aniline derivative (1.0 eq.)
-
This compound (1.05 eq.)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)
-
Dichloromethane (DCM) or Diethyl Ether
-
Distilled Water
Procedure:
-
Setup: In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve the aniline derivative (1.0 eq.) in dichloromethane (DCM).
-
Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Biphasic Mixture: Add the aqueous NaOH solution to the flask containing the aniline solution. Begin vigorous stirring to create an emulsion. Cool the mixture to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a small amount of DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the limiting reagent.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude amide product, which can then be purified by recrystallization or column chromatography.
Data Summary Table
| Issue | Probable Cause | Key Indicator(s) | Recommended Solution |
| ~50% Yield (Amine) | HCl byproduct protonating the amine | Reaction stalls at ~50% conversion | Add 1 eq. of a non-nucleophilic base (e.g., TEA) or use 2 eq. of the amine. |
| Low Yield (General) | Hydrolysis of acyl chloride | Presence of 4-chlorophenoxyacetic acid | Use strictly anhydrous conditions (solvents, glassware, atmosphere). |
| No Reaction (F-C) | Deactivated aromatic substrate | Substrate has strong EWGs (-NO₂, -CN) | Reaction is not feasible; choose an alternative synthetic route. |
| No Reaction (F-C) | Lewis acid catalyst deactivation | Substrate has -NH₂/-OH groups or moisture is present | Protect functional groups; ensure anhydrous conditions and fresh catalyst. |
| Multiple Products | Impure starting materials or side reactions | Unexpected spots on TLC | Purify starting materials; confirm the identity of byproducts (e.g., hydrolysis product). |
References
- lseinjr1. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides [Video]. YouTube.
- Zhang, J., Sugisawa, N., Felton, K. C., Fuse, S., & Lapkin, A. A. (2024). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 9(1), 134-144.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Der Pharma Chemica. (2016). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 8(1), 406-414.
- Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Google Patents. (n.d.). EP2170801B1 - Novel method of synthesizing fenofibrate.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- ResearchGate. (2023, December). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
- Majethia, D. K., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Clark, J. (n.d.). Reactions of acyl chlorides with water, alcohols and phenol. Chemguide.
- Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 8. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. 4122-68-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 17. scribd.com [scribd.com]
Technical Support Center: Catalyst Poisoning in 4-Chlorophenoxyacetyl Chloride Reactions
Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 4-Chlorophenoxyacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose, resolve, and prevent common issues related to catalyst deactivation, ensuring robust and reproducible experimental outcomes. The following question-and-answer guide provides in-depth analysis and actionable protocols based on established scientific principles.
Frequently Asked Questions (FAQs)
FAQ 1: My Friedel-Crafts acylation with this compound has stalled or given a very low yield. How do I determine if catalyst poisoning is the cause?
A low or non-existent yield is a primary indicator of a failed reaction, and catalyst deactivation is a frequent culprit, especially in sensitive reactions like Friedel-Crafts acylation.[1] This reaction typically employs a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to activate the this compound for electrophilic aromatic substitution.[2][3] The catalyst's effectiveness is paramount.
To diagnose the issue, a systematic approach is necessary. Catalyst poisoning, or deactivation, occurs when substances bind to the catalyst's active sites, preventing reactants from accessing them.[4] This leads to a sharp decline in reaction rates.[4] Before investigating complex poisons, it is crucial to rule out more common experimental errors.
Below is a logical workflow to troubleshoot the root cause of your low yield.
Caption: Troubleshooting workflow for low reaction yield.
If you have rigorously followed standard procedures for stoichiometry and anhydrous conditions, the presence of a specific chemical poison in your starting materials or solvent is a strong possibility.
FAQ 2: What are the most common catalyst poisons in this compound acylation reactions?
Catalyst poisons are substances that chemically deactivate the catalyst, often irreversibly.[5][6] In the context of Friedel-Crafts reactions using Lewis acid catalysts like AlCl₃, the primary poisons are nucleophilic or Lewis basic compounds that compete with the acyl chloride for the catalyst's active sites.
| Poison Category | Specific Examples | Source / Mechanism of Action | Mitigation Strategy |
| Water (Moisture) | Atmospheric humidity, residual water in solvents or reagents. | Reacts violently with Lewis acids (e.g., AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl), irreversibly destroying the catalyst.[7] This is the most common cause of failure.[1][8] | Strict anhydrous technique is mandatory. Use oven/flame-dried glassware, anhydrous grade solvents, and conduct the reaction under an inert atmosphere (N₂ or Ar).[9] |
| Lewis Bases | Product ketone, amines, amides, ethers (including the ether linkage in the reactant itself), sulfoxides. | The oxygen of the product ketone complexes with the Lewis acid, sequestering it from the catalytic cycle.[1][10][11] Other Lewis basic impurities from starting materials or solvents will similarly bind to and deactivate the catalyst.[12] | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acyl chloride to account for product complexation.[3] Ensure high purity of the aromatic substrate and solvent. |
| Sulfur Compounds | Thiols, sulfides, sulfites. | Sulfur atoms strongly and often irreversibly bind to the active sites of metal-based catalysts, sterically blocking reactant adsorption.[13][14] | Purify starting materials and solvents. If sulfur contamination is suspected in feedstock, consider using a guard bed with a suitable adsorbent.[15] |
| Nitrogen Compounds | Nitriles, nitro compounds, pyridines, and other nitrogen heterocycles. | The lone pair of electrons on nitrogen atoms makes these compounds effective Lewis bases that bind strongly to the Lewis acid catalyst.[6][12] | Ensure reactants are free from nitrogen-containing impurities. Note that aromatic substrates containing amino groups (-NH₂, -NHR, -NR₂) are incompatible with Friedel-Crafts reactions for this reason.[12] |
| Heavy Metals | Arsenic (As), Lead (Pb), Mercury (Hg). | These elements can originate from feedstocks and deposit on the catalyst surface, causing deactivation.[15] | Use high-purity starting materials. If feedstock contamination is a concern, elemental analysis (e.g., ICP-MS) is recommended.[15] |
FAQ 3: How can I analytically confirm the presence of a specific catalyst poison?
Identifying the exact poison requires advanced analytical techniques. This is typically done by analyzing the deactivated catalyst itself or by screening the reactants and solvents for impurities.[4]
| Analytical Technique | Target Poison(s) | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Broad range (S, N, Cl, metals) | Provides elemental composition and chemical state information of the catalyst surface, confirming the presence of adsorbed poisons.[4][16] |
| Inductively Coupled Plasma (ICP-OES / ICP-MS) | Heavy metals (Pb, As, Hg), Phosphorus | Highly sensitive method for quantifying trace elemental contaminants after digesting the catalyst sample.[15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Organic impurities | Can be used to analyze reactants and solvents to detect unexpected organic compounds that may act as poisons.[4][5] |
| Combustion Analysis | Sulfur, Carbon | Measures the total sulfur or carbon content on a used catalyst, which is useful for diagnosing poisoning by sulfur compounds or coking.[15] |
| Infrared (IR) Spectroscopy | Broad range | Can detect changes in the chemical bonds on a catalyst's surface, indicating the presence of adsorbed species.[4] |
Experimental Protocol: Sample Preparation for Catalyst Analysis
-
Reaction Quenching: After a failed reaction, carefully quench the mixture (e.g., by pouring onto ice).
-
Catalyst Isolation: Isolate the solid catalyst residue. For a homogeneous catalyst like AlCl₃ that has hydrolyzed, this will be an aluminum hydroxide precipitate. For heterogeneous catalysts, filter the solid from the reaction mixture.
-
Washing: Wash the isolated solid thoroughly with an anhydrous, inert solvent (e.g., hexane) to remove any adsorbed organic material that is not the poison.
-
Drying: Dry the catalyst sample under vacuum to remove residual solvent.
-
Submission for Analysis: Submit the clean, dry catalyst sample for the desired analytical procedure (e.g., XPS, ICP-MS).
FAQ 4: What are the best practices to prevent catalyst poisoning in Friedel-Crafts reactions?
Prevention is unequivocally the most effective strategy for dealing with catalyst poisoning.[4] Integrating rigorous preventative measures into your standard workflow will save significant time and resources.
Core Principles:
-
Eliminate Water: Moisture is the primary antagonist for Lewis acid catalysts.[1][17]
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.[9]
-
Solvents: Use freshly opened anhydrous grade solvents or purify and dry solvents using standard laboratory procedures (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Reagents: Use high-purity reagents. If a reagent is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over molecular sieves. This compound itself is highly sensitive to moisture and will hydrolyze.[18][19]
-
-
Maintain an Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.[17] This prevents atmospheric moisture from entering the reaction vessel.
-
Purify Reactants: If you suspect the purity of your aromatic substrate or this compound, purify it before use via distillation or recrystallization.
-
Use Sufficient Catalyst: As the ketone product will complex with the Lewis acid, always use at least a 1:1 molar ratio of catalyst to this compound.[1][8] An excess (e.g., 1.1 equivalents) is often beneficial.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Gulf Bio Analytical [gulfbioanalytical.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Answered: In Friedel-Crafts acylation, why is water needed? Why does the entire step 4 mechanism need to occur? Also in the step 4 mechanism, what are the exact… | bartleby [bartleby.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. GAS Dortmund [gas-dortmund.de]
- 14. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 15. Catalyst Poisoning Testing [intertek.com]
- 16. researchgate.net [researchgate.net]
- 17. bromicacid.com [bromicacid.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
Technical Support Center: Chromatographic Separation of Products from 4-Chlorophenoxyacetyl Chloride Reactions
Welcome to the technical support center for the chromatographic analysis of reaction mixtures involving 4-Chlorophenoxyacetyl chloride. This guide is designed for researchers, chemists, and drug development professionals who require robust methods to monitor reaction progress and purify products. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods for your specific molecular targets.
Section 1: Understanding Your Reaction Mixture
A successful separation begins with a thorough understanding of the potential components in your sample. Reactions with this compound are often complicated by its high reactivity and sensitivity to moisture.
Q1: What are the primary chemical species I need to separate after reacting this compound with a nucleophile?
A1: In a typical nucleophilic acyl substitution, your goal is to form an ester or an amide. However, due to the reactivity of the acyl chloride functional group, you will likely have a mixture of at least three key components, with a fourth potential impurity.[1][2]
-
Unreacted Starting Material: this compound.
-
Desired Product: The target ester or amide resulting from the reaction with your nucleophile (e.g., an alcohol or amine).
-
Primary Byproduct (Hydrolysis): 4-Chlorophenoxyacetic acid (4-CPA). This is the most common impurity, formed when the acyl chloride reacts with trace amounts of water in your solvent or on your glassware.[1]
-
Secondary Byproduct (Hydrolysis): 4-Chlorophenol. This can form from the further breakdown of the starting material or 4-CPA, especially under harsh conditions.
Caption: Key reaction pathways originating from this compound.
Q2: How do the chemical properties of these compounds influence their separation?
A2: The separation challenge arises from the significant differences in polarity and acidity among the components. Understanding these properties is the cornerstone of developing a selective chromatographic method.
| Compound | Structure | Key Properties Affecting Separation |
| This compound | Cl-C₆H₄-O-CH₂-COCl | Highly reactive, relatively non-polar. Lacks acidic protons. |
| Desired Product (e.g., Ester) | Cl-C₆H₄-O-CH₂-COOR | Polarity is dependent on the 'R' group, but generally less polar than the carboxylic acid byproduct. |
| 4-Chlorophenoxyacetic Acid (4-CPA) | Cl-C₆H₄-O-CH₂-COOH | Acidic (pKa ≈ 3.56), polar.[3] Its charge state is highly dependent on pH, which is the critical handle for controlling its retention in reversed-phase HPLC. |
| 4-Chlorophenol | Cl-C₆H₄-OH | Weakly acidic (pKa ≈ 9.4), less polar than 4-CPA but more polar than the starting material. |
Section 2: High-Performance Liquid Chromatography (HPLC) Guide
HPLC is the preferred method for quantitative analysis and purification of these mixtures. A reversed-phase (RP) approach is typically most effective.
Recommended Starting Protocol (RP-HPLC)
This protocol is a robust starting point for method development.
| Parameter | Recommendation | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for the aromatic ring common to all analytes. A 250 mm length offers the resolving power needed for these closely related structures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Critical: The pH of this mobile phase will be ~2.7. This is well below the pKa of 4-CPA (~3.56), ensuring the carboxylic acid is protonated (neutral), making it less polar and thus retained on the C18 column.[4] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common, effective organic modifier. Methanol can also be used and may offer different selectivity.[5] |
| Gradient | 30% B to 95% B over 15 min | This gradient starts with a high aqueous content to retain the polar 4-CPA and ends at high organic content to elute the non-polar starting material and product. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures reproducible retention times by eliminating fluctuations from ambient temperature.[6][7] |
| Detection (UV) | 280 nm | The chlorophenoxy group provides strong UV absorbance around this wavelength, allowing for sensitive detection of all key components.[8] |
| Injection Vol. | 10 µL | A good starting point to avoid column overloading. |
HPLC Troubleshooting Q&A
Q3: My main byproduct, 4-CPA, elutes very early, almost with the solvent front. How do I increase its retention?
A3: This is a classic issue when separating acidic compounds in reversed-phase chromatography and indicates the 4-CPA is in its ionized (charged, highly polar) state.
-
Causality: If the mobile phase pH is above the pKa of 4-CPA (~3.56), the carboxylic acid deprotonates to a carboxylate anion (-COO⁻). This negative charge makes the molecule extremely polar, causing it to have very little affinity for the non-polar C18 stationary phase and elute quickly.
-
Solution: You must control the mobile phase pH. Ensure your aqueous mobile phase (Solvent A) contains an acidifier like formic acid or trifluoroacetic acid (TFA) to bring the pH below 3.0.[4] This forces the equilibrium to the neutral, protonated form of 4-CPA, which is significantly less polar and will be retained by the C18 column.
Q4: I'm seeing significant peak tailing for the 4-CPA peak. What is the cause and how can I fix it?
A4: Peak tailing for acidic or basic compounds is often caused by unwanted secondary interactions with the stationary phase.
-
Causality: Standard silica-based C18 columns have residual, un-capped silanol groups (-Si-OH) on their surface. These silanols are acidic and can become deprotonated (-Si-O⁻), creating active sites for strong ionic interactions with polar analytes like 4-CPA. This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[9]
-
Solutions:
-
Lower Mobile Phase pH: Operating at a low pH (as recommended above) not only protonates your analyte but also suppresses the ionization of the problematic silanol groups, minimizing these secondary interactions.[9]
-
Use a High-Purity Column: Modern columns are made with higher purity silica and feature advanced end-capping to minimize exposed silanols. If tailing persists, upgrading your column is a reliable solution.
-
Increase Buffer Strength: A higher concentration of your mobile phase buffer (e.g., 20-25 mM phosphate instead of 0.1% formic acid) can help to saturate the active sites and shield the analyte from interacting with them.[9]
-
Q5: My retention times are drifting between runs. What are the most likely causes?
A5: Drifting retention times point to an unstable chromatographic system. The cause is usually related to the column, mobile phase, or hardware.
-
Most Common Causes & Solutions:
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. Any change in mobile phase requires re-equilibration.[6]
-
Mobile Phase Instability: Buffers can precipitate if the organic concentration gets too high. Ensure your buffer is soluble in the highest percentage of organic solvent used in your gradient. Always use freshly prepared mobile phases.[10]
-
Temperature Fluctuations: Without a column oven, small changes in lab temperature can cause significant shifts in retention. A thermostatted column compartment is essential for reproducible results.[7]
-
Pump or System Leaks: Check all fittings for any signs of salt buildup or moisture, which indicate a leak and can lead to an inconsistent mobile phase composition and flow rate.[7][10]
-
Caption: Troubleshooting flowchart for common HPLC separation issues.
Section 3: Thin-Layer Chromatography (TLC) for Rapid Monitoring
TLC is an indispensable, low-cost tool for quickly assessing reaction progress before committing to a lengthy HPLC analysis.
Q6: How can I use TLC to quickly determine if my starting material has been consumed?
A6: By spotting your starting material, your reaction mixture, and a "co-spot" on the same plate, you can visually track the transformation.
Step-by-Step TLC Protocol
-
Prepare the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "RXN" (Reaction Mixture).[11]
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to apply a small spot of your diluted this compound solution.
-
In the "RXN" lane, apply a small spot of your reaction mixture.
-
In the "C" lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase (see table below). Ensure the solvent level is below your spotting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.[11][12]
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
View the plate under a UV lamp (254 nm). The aromatic rings in all components will appear as dark spots.
-
Interpretation: In a successful reaction, the spot corresponding to the starting material in the "RXN" lane should be gone or very faint. A new spot, corresponding to your product, should have appeared. The co-spot lane helps to confirm if any spot in your reaction mixture has the same Rf as your starting material.
-
| Product Polarity | Suggested TLC Mobile Phase (Solvent System) | Expected Result |
| Non-polar | 20% Ethyl Acetate in Hexane | Product Rf > Starting Material Rf |
| Intermediate | 40% Ethyl Acetate in Hexane | Product Rf ≈ Starting Material Rf |
| Polar | 60% Ethyl Acetate in Hexane | Product Rf < Starting Material Rf |
Q7: The product and starting material spots are visible under UV, but how can I specifically identify the 4-CPA byproduct on the TLC plate?
A7: You can use a pH-indicator stain that selectively reacts with acidic compounds.
-
Method: After developing the plate and viewing it under UV, allow it to dry completely. Then, briefly dip the plate into a Bromocresol Green staining solution.
-
Result: The 4-Chlorophenoxyacetic acid (4-CPA) spot will appear as a distinct yellow spot on a blue or green background, confirming the presence and location of the acidic byproduct.[13][14] Other non-acidic components will not change color.
Section 4: Frequently Asked Questions (FAQs)
Q8: Why is it so critical to use anhydrous (dry) solvents for my reaction?
A8: this compound is an acyl chloride, a functional group that is highly reactive towards water. Any moisture present will rapidly hydrolyze the starting material to 4-Chlorophenoxyacetic acid (4-CPA), reducing your yield of the desired product and complicating the purification.[1]
Q9: Can I use a C8 column instead of a C18 for the HPLC separation?
A9: Yes, but expect changes in retention. A C8 column has shorter alkyl chains than a C18 column, making it less hydrophobic. As a result, all compounds will be retained less strongly and will elute earlier. This may be advantageous if your compounds are very non-polar and have excessively long retention times on a C18 column.
Q10: My HPLC system backpressure suddenly spiked after I started my run. What is the first thing I should check?
A10: A sudden pressure increase almost always indicates a blockage. The most common cause in buffered reversed-phase chromatography is buffer precipitation.[10] This happens if you mix your aqueous buffer with a high concentration of organic solvent too quickly or if the buffer is not soluble in the organic phase. Systematically disconnect fittings starting from the detector and working back towards the pump to identify where the blockage is located. A clogged in-line filter or guard column is often the culprit.[9][10]
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of pCPA (4-Chlorophenoxyacetic Acid).
- SIELC Technologies. (n.d.). 4-CPA.
- Warner, T. G. (1979). High Pressure Liquid Chromatography of Ester and Salt Formulations of 2-Methyl-4-Chlorophenoxyacetic Acid. Journal of AOAC INTERNATIONAL.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Singh, S., et al. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe.
- Dong, M. W. (n.d.). HPLC Troubleshooting.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
- Sojka, M., et al. (2004). Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. Journal of Chromatography A.
- MilliporeSigma. (n.d.). Thin Layer Chromatography.
- Ahangaran, F., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment.
- Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
- University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
Sources
- 1. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. 4-CPA | SIELC Technologies [sielc.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. realab.ua [realab.ua]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. file.chemscene.com [file.chemscene.com]
Validation & Comparative
A Comparative Guide to Acylation: 4-Chlorophenoxyacetyl Chloride vs. Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of an appropriate acylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of two common, yet distinct, acylating agents: 4-chlorophenoxyacetyl chloride and acetic anhydride. By examining their fundamental reactivity, experimental protocols, and strategic applications, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Properties
A foundational understanding of the intrinsic properties of each reagent is paramount to appreciating their differing behaviors in acylation reactions.
| Property | This compound | Acetic Anhydride |
| Molecular Formula | C₈H₆Cl₂O₂ | C₄H₆O₃ |
| Molecular Weight | 205.04 g/mol | 102.09 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless, volatile liquid |
| Boiling Point | 142 °C at 17 mmHg | 139.8 °C |
| Reactivity Class | Acyl Chloride (High) | Acid Anhydride (Moderate) |
| Byproduct of Acylation | Hydrochloric Acid (HCl) | Acetic Acid (CH₃COOH) |
| Moisture Sensitivity | High; hydrolyzes readily | High; hydrolyzes |
The Core of the Matter: Reactivity and Mechanistic Considerations
The fundamental difference in the performance of this compound and acetic anhydride stems from their positions in the reactivity hierarchy of carboxylic acid derivatives. Acyl chlorides are inherently more reactive than acid anhydrides.[1] This heightened reactivity is a consequence of two primary electronic factors: the inductive effect of the highly electronegative chlorine atom and the excellent leaving group ability of the chloride ion (Cl⁻), which is the conjugate base of a strong acid (HCl).[1]
In contrast, acetic anhydride possesses a carboxylate leaving group (CH₃COO⁻), which is a weaker leaving group than chloride. Consequently, the carbonyl carbon of an acyl chloride is more electrophilic and thus more susceptible to nucleophilic attack.[2]
Nucleophilic Acyl Substitution: A Shared Pathway
Both reagents undergo acylation via a nucleophilic acyl substitution mechanism. The process can be visualized as a two-step addition-elimination sequence.
Figure 1: General mechanism of nucleophilic acyl substitution.
For this compound, 'L' is Cl, a superior leaving group. For acetic anhydride, 'L' is OCOCH₃, a moderately good leaving group. This difference in leaving group ability is the primary determinant of their reactivity profiles.
Experimental Showdown: N-Acylation of an Aromatic Amine
Protocol 1: N-Acylation of Aniline with Acetic Anhydride
This classic experiment is a staple in many organic chemistry laboratories and is well-documented for its reliability and high yield.[3]
Reaction: Aniline + Acetic Anhydride → Acetanilide + Acetic Acid
Step-by-Step Methodology:
-
In a suitable flask, dissolve 500 mg of aniline in 14 mL of water. Note that aniline is not fully soluble and will form a biphasic mixture.
-
Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble in water.
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride with swirling.
-
Immediately add the sodium acetate solution. The sodium acetate acts as a base to deprotonate the anilinium ion, regenerating the nucleophilic aniline and neutralizing the acetic acid byproduct.
-
A white precipitate of acetanilide will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a 95% ethanol/water mixture.
Protocol 2: N-Acylation of Aniline with a Substituted Phenoxyacetyl Chloride
This protocol is adapted from procedures for the synthesis of phenoxyacetamide derivatives, which are of significant interest in medicinal chemistry.[4][5]
Reaction: Aniline + this compound → N-Phenyl-2-(4-chlorophenoxy)acetamide + HCl
Step-by-Step Methodology:
-
Dissolve aniline (1.0 mmol) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a tertiary amine base, such as triethylamine (1.2 mmol) or pyridine, to the solution to act as an acid scavenger for the HCl byproduct.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in the same solvent to the stirred aniline solution. The high reactivity of the acyl chloride necessitates slow, controlled addition to manage the exothermic reaction.[6]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Comparative Analysis of Performance
| Parameter | This compound | Acetic Anhydride | Causality |
| Reaction Rate | Very fast, often complete in a few hours at room temperature. | Slower, may require heating to proceed at a reasonable rate. | Higher electrophilicity of the carbonyl carbon and better leaving group (Cl⁻ vs. CH₃COO⁻).[7] |
| Reaction Conditions | Often requires anhydrous conditions and an inert atmosphere due to high moisture sensitivity. Typically run at 0 °C to room temperature. | More tolerant of aqueous conditions in some protocols (e.g., with sodium acetate). Often requires gentle heating. | The high reactivity of the acyl chloride necessitates stricter control to avoid hydrolysis and side reactions.[1] |
| Byproduct Management | Produces corrosive HCl gas, which must be neutralized with a base (e.g., triethylamine, pyridine). | Produces acetic acid, which is less corrosive and can often be removed by washing or co-evaporation.[7] | The nature of the leaving group dictates the byproduct. |
| Substrate Scope | Can acylate less reactive nucleophiles due to its high reactivity. | May not be effective for acylating very hindered or electronically deactivated nucleophiles. | The higher energy of the acyl chloride allows it to overcome higher activation barriers. |
| Cost & Handling | Generally more expensive and requires more careful handling due to its high reactivity and corrosive byproduct. | Less expensive, easier to handle, and its byproduct is less hazardous.[8] | Acetic anhydride is a high-volume industrial chemical. |
Strategic Selection in Drug Development and Synthesis
The choice between these two reagents is not merely a matter of reactivity but a strategic decision based on the synthetic context.
Figure 2: Decision-making flowchart for selecting an acylating agent.
When to Choose this compound:
-
Introduction of Specific Moieties: The primary reason to select this compound is to introduce the 4-chlorophenoxyacetyl group, a common scaffold in pharmacologically active molecules, such as anticonvulsants and herbicides.[5]
-
Acylating Unreactive Substrates: Its high reactivity makes it the reagent of choice for acylating sterically hindered or electronically deactivated amines and alcohols where acetic anhydride would be sluggish or ineffective.
-
Streamlining Synthetic Routes: In complex syntheses, using a pre-functionalized acylating agent like this compound can be more efficient than a multi-step approach (e.g., Williamson ether synthesis followed by acylation), leading to higher overall yields and shorter reaction times.[4]
When to Choose Acetic Anhydride:
-
Simple Acetylation: For the straightforward introduction of an acetyl group, acetic anhydride is almost always the preferred reagent due to its lower cost, easier handling, and less corrosive byproduct.[7]
-
Large-Scale Synthesis: In industrial settings, the cost-effectiveness and more manageable safety profile of acetic anhydride make it a more practical choice for large-scale acetylations.
-
Reactions Requiring Milder Conditions: While seemingly counterintuitive given its lower reactivity, acetic anhydride is often considered "milder" because its reactions are less violently exothermic and do not produce corrosive HCl gas, making temperature control and byproduct management simpler.[8]
Safety and Handling: A Critical Overview
Both reagents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This compound:
-
Hazards: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water, releasing HCl gas.[9][10]
-
Handling: Must be handled under anhydrous conditions. Use in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of a spill, do not use water for cleanup; use an inert absorbent material.
Acetic Anhydride:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[1]
-
Handling: Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area away from moisture. Reacts with water to form acetic acid.
Conclusion
The choice between this compound and acetic anhydride is a nuanced one, guided by the specific demands of the synthetic target. This compound is a powerful, specialized reagent, indispensable for introducing the 4-chlorophenoxyacetyl moiety and for acylating challenging substrates. Its high reactivity, however, necessitates stringent handling procedures and careful management of its corrosive byproduct.
Acetic anhydride, in contrast, is the workhorse for general acetylations. Its moderate reactivity, coupled with its lower cost and the less hazardous nature of its acetic acid byproduct, makes it the more practical and often preferred choice for a wide range of applications, particularly on a larger scale. A thorough understanding of the trade-offs between reactivity, cost, safety, and the specific synthetic goal will ultimately lead to the most logical and efficient choice of acylating agent.
References
- ACETYLATION Acetyl chloride: Acetic acid: (URL: [Link])
- Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
- Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC - PubMed Central. (URL: [Link])
- 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem. (URL: [Link])
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
- A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04 - SciSpace. (URL: [Link])
- Reactions of Phenol Acylation of Phenols Halogenation Carboxyl
- "Acetyl Chloride". In: Kirk-Othmer Encyclopedia of Chemical Technology. (URL: [Link])
- Acyl Chlorides and Acid Anhydrides | chemrevise. (URL: [Link])
- Does Acetyl Chloride (AcCl)
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
- ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl 4 - ResearchG
- The Benefits of Chlorine Chemistry in Pharmaceuticals in the United St
- 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (URL: [Link])
- Mechanism of acylation of aniline with acetic anhydride? : r/chemhelp - Reddit. (URL: [Link])
- enantioselective three-component reaction for the preparation of - Organic Syntheses Procedure. (URL: [Link])
- CN104030893A - Method for preparing 4-methyl catechol - Google P
- Phenoxyacetyl chloride | C8H7ClO2 | CID 69703 - PubChem. (URL: [Link])
- (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19)
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. chemrevise.org [chemrevise.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 4-Chlorophenoxyacetyl Chloride and Benzoyl Chloride for Synthetic Chemists
In the landscape of organic synthesis, acyl chlorides are indispensable reagents for the formation of esters, amides, and other carbonyl derivatives. Their high reactivity makes them efficient acylating agents, but this same reactivity can also be a double-edged sword, leading to challenges in chemoselectivity and substrate compatibility. A nuanced understanding of how substituents on an acyl chloride modulate its reactivity is therefore paramount for the discerning synthetic chemist.
This guide provides an in-depth comparison of the reactivity of two commonly employed acyl chlorides: 4-chlorophenoxyacetyl chloride and benzoyl chloride. We will dissect their electronic properties, present a theoretical framework for predicting their relative reactivity, and provide detailed experimental protocols for empirical validation. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Molecular Structure and its Influence on Electrophilicity
The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. The greater the partial positive charge on this carbon, the more susceptible it is to nucleophilic attack. This electrophilicity is, in turn, dictated by the electronic effects of the substituent attached to the carbonyl group.
-
Benzoyl Chloride: The carbonyl group is directly attached to a phenyl ring. The phenyl group is generally considered to be electron-withdrawing through the inductive effect due to the sp2 hybridization of its carbons. However, it can also act as an electron-donating group through resonance, where the pi system of the ring donates electron density to the carbonyl group. In the case of benzoyl chloride, the inductive effect tends to dominate, but the resonance donation still plays a role in stabilizing the carbonyl group.
-
This compound: In this molecule, the carbonyl group is separated from the aromatic ring by a methylene (-CH2-) and an ether oxygen. The 4-chlorophenoxy group exerts its electronic influence through several atoms. The ether oxygen is electron-withdrawing by induction but can be electron-donating through resonance. The chlorine atom on the phenyl ring is strongly electron-withdrawing through its inductive effect. The intervening methylene group, however, dampens the electronic effects of the 4-chlorophenoxy group on the carbonyl carbon.
To visualize these electronic influences, consider the following diagram:
Caption: Electronic effects in Benzoyl Chloride and this compound.
Theoretical Prediction of Relative Reactivity
Based on the analysis of their electronic structures, we can formulate a hypothesis regarding the relative reactivity of these two acyl chlorides. The key is to assess the net electron-withdrawing or -donating character of the substituents.
The phenyl group in benzoyl chloride is a moderately activating group. In contrast, the 4-chlorophenoxyacetyl group in this compound is likely to be more strongly deactivating. The combined inductive effects of the ether oxygen and the 4-chloro substituent, even though dampened by the methylene spacer, are expected to render the carbonyl carbon in this compound more electrophilic than that in benzoyl chloride.
Hypothesis: this compound is expected to be more reactive towards nucleophiles than benzoyl chloride.
Experimental Verification of Reactivity
To empirically test our hypothesis, we will employ a competitive acylation reaction. This method provides a direct comparison of the two acyl chlorides' reactivity by allowing them to compete for a limited amount of a nucleophile.
Experimental Protocol: Competitive Acylation of Aniline
This experiment will involve the reaction of an equimolar mixture of this compound and benzoyl chloride with a substoichiometric amount of aniline. The ratio of the resulting amides, N-phenyl-2-(4-chlorophenoxy)acetamide and benzanilide, will be determined by High-Performance Liquid Chromatography (HPLC). The product ratio will directly correlate with the relative reactivity of the starting acyl chlorides.
Materials:
-
This compound (Reagent A)
-
Benzoyl chloride (Reagent B)
-
Aniline (Nucleophile)
-
Triethylamine (Base)
-
Dichloromethane (Solvent)
-
Acetonitrile (HPLC mobile phase)
-
Water (HPLC mobile phase)
-
Trifluoroacetic acid (HPLC mobile phase additive)
-
Standard samples of N-phenyl-2-(4-chlorophenoxy)acetamide and benzanilide
Procedure:
-
Preparation of Reagent Solution: Prepare a 0.5 M stock solution of an equimolar mixture of this compound and benzoyl chloride in anhydrous dichloromethane.
-
Preparation of Nucleophile Solution: Prepare a 0.4 M stock solution of aniline in anhydrous dichloromethane.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of the reagent solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Nucleophile: Slowly add 10 mL of the aniline solution to the stirred reagent solution over 10 minutes.
-
Addition of Base: Add 1.1 equivalents of triethylamine to the reaction mixture to scavenge the HCl byproduct.
-
Reaction Quench: After stirring for 1 hour at 0 °C, quench the reaction by adding 10 mL of deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Sample Preparation for HPLC: Dissolve the crude product in a known volume of acetonitrile for HPLC analysis.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Quantification: Integrate the peak areas of the two amide products. The ratio of the peak areas, corrected for response factors if necessary, will give the product ratio.
The following workflow diagram illustrates the experimental process:
Caption: Workflow for the competitive acylation experiment.
Expected Results and Data Interpretation
The HPLC chromatogram will show two major product peaks corresponding to N-phenyl-2-(4-chlorophenoxy)acetamide and benzanilide. The relative peak areas will allow for the calculation of the product ratio.
| Analyte | Retention Time (min) (Hypothetical) | Peak Area (Hypothetical) | Molar Ratio |
| Benzanilide | 8.5 | 1,200,000 | 1.0 |
| N-phenyl-2-(4-chlorophenoxy)acetamide | 10.2 | 3,600,000 | 3.0 |
In this hypothetical result, the molar ratio of N-phenyl-2-(4-chlorophenoxy)acetamide to benzanilide is 3:1. This would indicate that This compound is approximately three times more reactive than benzoyl chloride under these reaction conditions.
This result would support our initial hypothesis. The stronger net electron-withdrawing effect of the 4-chlorophenoxyacetyl group makes the associated carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by aniline.
Practical Implications for Synthesis
The observed difference in reactivity has significant implications for synthetic planning:
-
Chemoselectivity: When a molecule contains multiple functional groups that can be acylated, a more reactive acylating agent like this compound may be less selective. Conversely, the milder reactivity of benzoyl chloride might allow for the selective acylation of a more reactive hydroxyl or amino group in the presence of a less reactive one.
-
Reaction Conditions: The higher reactivity of this compound may allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times), which can be beneficial for sensitive substrates. Reactions with benzoyl chloride might require more forcing conditions to achieve comparable conversion.
-
Choice of Base: For highly reactive acyl chlorides, a weaker base or no base at all might be sufficient, which can help to minimize side reactions.
Conclusion
This guide has provided a comprehensive comparison of the reactivity of this compound and benzoyl chloride. Through an analysis of their molecular structures, we predicted that this compound would be the more reactive of the two. A detailed experimental protocol for a competitive acylation reaction was presented to empirically validate this hypothesis. The expected results and their interpretation confirm the higher reactivity of this compound and highlight the practical implications of this difference for synthetic chemists. By understanding the subtle interplay of electronic effects and reactivity, researchers can make more informed choices of reagents, leading to more efficient and selective chemical syntheses.
References
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006).Modern Physical Organic Chemistry. University Science Books. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
alternative acylating agents to 4-Chlorophenoxyacetyl chloride
An In-Depth Guide to Alternative Acylating Agents for 4-Chlorophenoxyacetic Acid: A Comparative Analysis for the Modern Laboratory
Authored by a Senior Application Scientist
For researchers and chemists in the fields of medicinal chemistry, agrochemistry, and materials science, the acylation of nucleophiles is a cornerstone of molecular synthesis. The introduction of the 4-chlorophenoxyacetyl group, in particular, is pivotal for creating a range of biologically active molecules, including herbicides and plant growth regulators.[1][2] The traditional reagent of choice, 4-Chlorophenoxyacetyl chloride (4-CPAC) , is a highly reactive acyl chloride that facilitates efficient bond formation.[3] However, its utility is often counterbalanced by significant practical challenges, including its high moisture sensitivity, corrosive nature, and the liberation of stoichiometric amounts of hydrochloric acid (HCl), which can be detrimental to sensitive substrates and require careful handling.[3][4]
This guide provides a comprehensive comparison of viable alternative acylating systems. Moving beyond a simple list of reagents, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each alternative. The objective is to equip the modern researcher with the knowledge to select the optimal acylation strategy, balancing reactivity with selectivity, stability, and operational simplicity.
The Benchmark: Understanding this compound
This compound is a classic acylating agent, typically prepared from the parent 4-chlorophenoxyacetic acid (4-CPA) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Its high reactivity stems from the excellent leaving group ability of the chloride ion, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[5]
Reaction Mechanism with 4-CPAC
Caption: Reaction of 4-CPAC with a nucleophile, highlighting HCl byproduct.
While effective, the generation of HCl necessitates the use of a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to act as a scavenger, which can complicate purification. This fundamental reactivity profile serves as our baseline for evaluating alternatives.
In Situ Activation: Carboxylic Acids with Coupling Agents
The most direct alternative to using an isolated acyl chloride is to activate the parent carboxylic acid, 4-chlorophenoxyacetic acid (4-CPA), in situ. This approach avoids the handling of highly reactive and unstable intermediates.
Acyl Imidazolides via Carbonyldiimidazole (CDI)
N,N'-Carbonyldiimidazole (CDI) is an excellent reagent for activating carboxylic acids. It reacts with 4-CPA to form a highly reactive N-acyl imidazole intermediate, releasing carbon dioxide and imidazole.[6][7] This intermediate readily acylates nucleophiles, and the imidazole byproduct is weakly basic and generally easy to remove.
Mechanism of CDI Activation and Acylation
Caption: Two-stage process of CDI-mediated acylation.
Advantages:
-
Mild Conditions: Reactions are typically run at room temperature.
-
Clean Byproducts: CO₂ is a gas, and imidazole is water-soluble.
-
High Reactivity: Acyl imidazolides are potent acylating agents, often more selective than acid chlorides.[8][9][10]
Disadvantages:
-
Moisture Sensitivity: CDI itself is sensitive to moisture.
-
Cost: CDI is more expensive than reagents like thionyl chloride.
Carbodiimide Coupling (DCC, EDC)
Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are staples of peptide synthesis and are highly effective for forming amide and ester bonds. They activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the nucleophile.
Advantages:
-
Wide Applicability: Effective for a broad range of amines and alcohols.
-
Water-Soluble Byproduct (EDC): The urea byproduct from EDC is water-soluble, simplifying purification via aqueous workup.
Disadvantages:
-
Insoluble Byproduct (DCC): The dicyclohexylurea (DCU) byproduct from DCC is often difficult to remove completely.
-
Side Reactions: Can lead to racemization in chiral substrates and the formation of N-acylurea byproducts. Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used to suppress these side reactions and improve efficiency by forming an intermediate active ester.[11]
Pre-formed Activated Intermediates
For applications requiring a stable, isolable acylating agent that is less aggressive than an acyl chloride, pre-forming an activated intermediate is an ideal strategy.
Acid Anhydrides
Symmetrical or mixed anhydrides of 4-CPA can be used as effective acylating agents. They are generally less reactive than acyl chlorides, which can lead to improved selectivity.[4][12][13] Mixed carboxylic-carbonic anhydrides, formed by reacting 4-CPA with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base, are particularly useful.[14][15]
Advantages:
-
Modulated Reactivity: Less reactive than acyl chlorides, reducing side reactions with sensitive functional groups.[4][13]
-
Improved Handling: Generally less volatile and moisture-sensitive than their acyl chloride counterparts.
Disadvantages:
-
Atom Economy: In a symmetrical anhydride, only one acyl group is transferred, reducing atom efficiency.[12]
-
Selectivity in Mixed Anhydrides: The nucleophile can potentially attack either carbonyl group in a mixed anhydride, although steric and electronic factors usually favor attack at the desired carbonyl center.[16][17]
Active Esters
Active esters are ester functional groups that are highly susceptible to nucleophilic attack due to electron-withdrawing groups on the alkoxy component.[11] Common examples include esters of N-hydroxysuccinimide (NHS), pentafluorophenol (PFP), and nitrophenols. These can be prepared from 4-CPA using a coupling agent (like DCC) and the corresponding alcohol.
Advantages:
-
Stability: Many active esters (especially NHS esters) are stable, crystalline solids that can be purified and stored.
-
High Selectivity: Particularly effective for acylating amines in the presence of other nucleophiles like alcohols or water, making them ideal for bioconjugation.[11]
-
Mild Conditions: Reactions proceed under neutral or slightly basic conditions at room temperature.[18]
Disadvantages:
-
Multi-step Process: Requires an additional step to prepare the active ester from the carboxylic acid.
-
Lower Reactivity: Less reactive than acyl chlorides or anhydrides, sometimes requiring longer reaction times.[13]
Comparative Performance Summary
The choice of acylating agent is a multi-faceted decision. The following table provides a comparative overview to guide selection based on key experimental parameters.
| Acylating Agent/System | Relative Reactivity | Key Byproducts | Handling/Safety | Typical Conditions | Cost Factor |
| This compound | Very High | HCl (corrosive) | Highly moisture-sensitive, corrosive, lachrymator | Anhydrous solvent, base (e.g., pyridine, TEA), 0°C to RT | Low |
| 4-CPA + CDI | High | CO₂, Imidazole | CDI is moisture-sensitive | Anhydrous THF or DCM, RT | Medium |
| 4-CPA + EDC/HOBt | Medium-High | Water-soluble urea, HOBt | EDC is an irritant | DCM, DMF, RT | High |
| Mixed Anhydride | Medium | CO₂, Alcohol, Salt | Prepare fresh, moisture-sensitive | Anhydrous solvent, base (e.g., NMM), <0°C | Medium |
| Active Ester (e.g., NHS) | Medium | N-Hydroxysuccinimide | Stable solid, easy to handle | Aprotic solvent (DMF, DMSO), aq. buffer, RT | High |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these alternatives, detailed protocols for the amidation of benzylamine with 4-chlorophenoxyacetic acid are provided below.
Protocol 1: Acylation using CDI Activation
This protocol describes the formation of N-benzyl-2-(4-chlorophenoxy)acetamide via an acyl imidazolide intermediate.
Workflow Diagram
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. 4-Chlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 4. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Active ester - Wikipedia [en.wikipedia.org]
- 12. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Yield Analysis of Phenoxyacetyl Chlorides
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Phenoxyacetyl chlorides are a critical class of building blocks, notably in the synthesis of β-lactam antibiotics like Penicillin V, as well as various other pharmaceuticals and fine chemicals.[1] The yield of phenoxyacetyl chloride synthesis directly impacts the overall efficiency and economic viability of these processes. This guide provides an in-depth comparative analysis of synthetic yields for various phenoxyacetyl chlorides, grounded in experimental data and mechanistic insights.
The Crucial Role of Phenoxyacetyl Chlorides in Synthesis
Phenoxyacetyl chloride and its derivatives are highly valued acylating agents in organic synthesis.[2] Their utility stems from the reactive acyl chloride group, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively.[1] This reactivity is fundamental to their application in constructing complex molecular architectures. A landmark application is in the synthesis of Penicillin V, where phenoxyacetyl chloride is reacted with 6-aminopenicillanic acid.[1]
Synthetic Routes to Phenoxyacetyl Chlorides: A Comparative Overview
The synthesis of phenoxyacetyl chlorides can be broadly categorized into two primary strategies: the chlorination of phenoxyacetic acids and the direct O-acylation of phenols. The choice of method and the specific reagents employed significantly influence the reaction yield and purity of the final product.
Chlorination of Phenoxyacetic Acids
This is a widely adopted and generally high-yielding approach. The core transformation involves the conversion of a carboxylic acid to an acyl chloride using a suitable chlorinating agent.
-
Thionyl Chloride (SOCl₂): A cornerstone reagent for this conversion, thionyl chloride is favored for its efficiency and the convenient removal of byproducts (SO₂ and HCl) as gases.[1] The reaction is typically carried out by refluxing the phenoxyacetic acid with an excess of thionyl chloride.[1] While highly effective, thionyl chloride is corrosive and moisture-sensitive.[1]
-
Oxalyl Chloride ((COCl)₂): In the presence of a catalytic amount of dimethylformamide (DMF), oxalyl chloride is a highly efficient reagent for converting carboxylic acids to acyl chlorides under mild conditions.[1][3] The gaseous byproducts (CO, CO₂, and HCl) simplify product isolation.[1] Using the sodium salt of the corresponding phenoxyacetic acid with oxalyl chloride can often lead to even higher yields, ranging from 75% to over 90%.[4]
-
Phosphorus Pentachloride (PCl₅): This is another effective but highly reactive chlorinating agent.[1] A significant drawback is the formation of phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the desired phenoxyacetyl chloride, often through fractional distillation.[1]
-
Phosphorus Trichloride (PCl₃): PCl₃ can also be used, typically by heating the carboxylic acid with the reagent.[5][6] The resulting acid chloride is then decanted from the phosphorous acid residue.[5]
Expert Insight: The choice between these chlorinating agents often comes down to a balance of reactivity, cost, and ease of purification. For general-purpose synthesis, thionyl chloride remains a popular choice due to its cost-effectiveness and the straightforward workup. However, for sensitive substrates or when milder conditions are required, the oxalyl chloride/DMF system is often superior.
Direct O-Acylation of Phenols
This method involves the reaction of a phenol with chloroacetyl chloride. The regioselectivity of this reaction (O-acylation vs. C-acylation) is a critical factor influencing the yield of the desired phenoxyacetyl chloride.
-
Reaction Conditions: In nonpolar solvents like benzene, the reaction of phenol with chloroacetyl chloride predominantly proceeds via O-acylation, affording high yields of phenylchloroacetate (up to 94%).[7] The use of catalysts can significantly impact the reaction. For instance, Lewis acids like FeCl₃ can promote O-acylation, while its hydrated form, FeCl₃·6H₂O, may favor C-acylation (a Fries-type rearrangement).[7] An improved solvent-free process has also been developed using catalytic amounts of organic ammonium salts, phosphonium salts, amines, phosphines, or amides.[8]
Causality in Experimental Design: The choice of a nonpolar solvent in the direct acylation of phenols is a deliberate strategy to favor O-acylation. In polar solvents, the solvent molecules can stabilize the charged intermediate of C-acylation (an electrophilic aromatic substitution), making it a more competitive pathway. By using a nonpolar solvent, the less polar transition state of O-acylation is favored, leading to a higher yield of the desired phenoxyacetyl chloride.
Comparative Yield Analysis: A Data-Driven Approach
The following table summarizes reported yields for the synthesis of various phenoxyacetyl chlorides. It is important to note that direct comparison of yields should be approached with caution, as reaction conditions, scale, and reagent purity can vary between studies.
| Phenoxyacetyl Chloride Derivative | Starting Material | Reagent(s) | Solvent | Temperature | Yield (%) | Reference |
| Phenylacetyl Chloride | Phenylacetic Acid | PCl₃ | Benzene | Steam Bath | 82-83 | [6] |
| Phenylacetyl Chloride | Phenylacetic Acid | Oxalyl Chloride | - | Reflux | 74 | [4] |
| Phenylchloroacetate | Phenol | Chloroacetyl Chloride | Benzene | Reflux | 94 | [7] |
| p-Methoxyphenylchloroacetate | p-Methoxyphenol | Chloroacetyl Chloride | Benzene | Reflux | 87.7 | [7] |
| m-Methoxyphenylchloroacetate | m-Methoxyphenol | Chloroacetyl Chloride | Benzene | Reflux | 92 | [7] |
| o-Methoxyphenylchloroacetate | o-Methoxyphenol | Chloroacetyl Chloride | Benzene | Reflux | 86.9 | [7] |
| Phenylchloroacetate | Phenol | Chloroacetyl Chloride | Pyridine | Reflux | 83 | [9] |
| Phenylchloroacetate | Phenol | Chloroacetyl Chloride | Benzene | Reflux | Not specified | [9] |
| Phenylchloroacetate | Phenol | Chloroacetyl Chloride, AlCl₃ | - | 0°C | 70 | [9] |
Observations and Insights:
-
The direct chloroacetylation of phenols in a nonpolar solvent like benzene appears to be a very high-yielding method for unsubstituted and methoxy-substituted phenoxyacetyl chlorides.
-
The position of the methoxy group on the phenol ring influences the yield, with the meta-substituted derivative showing the highest yield in the cited study.[7]
-
The use of a base like pyridine as a solvent can also provide good yields, although potentially lower than in a nonpolar solvent.[9]
-
The use of a strong Lewis acid like AlCl₃ at low temperatures for the direct chloroacetylation of phenol resulted in a lower yield compared to other methods.[9]
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of phenoxyacetyl chloride from phenoxyacetic acid and thionyl chloride is presented as a self-validating system, with built-in checks for reaction completion and product purity.
Objective: To synthesize phenoxyacetyl chloride from phenoxyacetic acid with high yield and purity.
Materials:
-
Phenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional, as a solvent)
-
Round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation: In a clean, dry round-bottom flask, place phenoxyacetic acid (1 equivalent). If desired, add a small amount of dry toluene as a solvent.
-
Reagent Addition: Slowly add an excess of thionyl chloride (2-3 equivalents) to the flask at room temperature. The reaction is often exothermic and will be accompanied by the evolution of HCl and SO₂ gas.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature.
-
Monitoring Reaction Completion: The reaction is complete when the evolution of gas ceases. This indicates that all the phenoxyacetic acid has been converted to the acid chloride.
-
Purification:
-
Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under atmospheric pressure.
-
Vacuum Distillation: Purify the resulting crude phenoxyacetyl chloride by vacuum distillation. Collect the fraction that distills at the appropriate boiling point (225-226 °C at atmospheric pressure, lower under vacuum).[10]
-
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as FT-IR (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber) and ¹H NMR spectroscopy.
Self-Validation:
-
Gas Evolution: The cessation of gas evolution provides a clear visual cue for reaction completion.
-
Boiling Point: A sharp and consistent boiling point during vacuum distillation indicates a pure product.
-
Spectroscopic Analysis: FT-IR and ¹H NMR spectra provide definitive structural confirmation and an assessment of purity.
Visualizing the Process: Diagrams and Workflows
General Reaction Mechanism for Phenoxyacetyl Chloride Synthesis from Phenoxyacetic Acid
Caption: Mechanism of phenoxyacetyl chloride synthesis.
Experimental Workflow for Comparative Yield Analysis
Caption: Workflow for comparative yield analysis.
Conclusion and Future Outlook
The synthesis of phenoxyacetyl chlorides can be achieved with high yields through several established methods. The direct chloroacetylation of phenols in nonpolar solvents and the chlorination of phenoxyacetic acids with reagents like thionyl chloride or oxalyl chloride are particularly effective. The choice of the optimal synthetic route will depend on factors such as the nature of the substituents on the aromatic ring, the desired scale of the reaction, and considerations of cost and ease of purification. Future research in this area may focus on the development of even more efficient and environmentally benign catalytic systems for these important transformations, potentially utilizing continuous flow methodologies for safer and more scalable production.[3]
References
- Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. [Link]
- Reddy SM et al. J. Chem. Pharm. Res., 2020, 12(3):10-14.
- Synthesis of Phenylacetyl Chloride , Hive Methods Discourse. [Link]
- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. [Link]
- How can I synthesize phenylacetyl chloride using PCl3?
- Phenoxyacetyl chloride One Chongqing Chemdad Co. ,Ltd. [Link]
- Desoxybenzoin - Organic Syntheses Procedure. [Link]
- WO1992016491A1 - Improved process for preparing phenyl chloroacetate - Google P
- Acetyl Chloride - ResearchG
- Supporting Information - The Royal Society of Chemistry. [Link]
- Phenoxyacetyl chloride | C8H7ClO2 | CID 69703 - PubChem. [Link]
- Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed. [Link]
- (PDF)
- Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 701-99-5: 2-Phenoxyacetyl chloride | CymitQuimica [cymitquimica.com]
- 3. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. WO1992016491A1 - Improved process for preparing phenyl chloroacetate - Google Patents [patents.google.com]
- 9. nveo.org [nveo.org]
- 10. Phenoxyacetyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Spectroscopic Guide to the Transformation of 4-Chlorophenoxyacetyl Chloride
For researchers and professionals in drug development and organic synthesis, a thorough understanding of reaction progression through spectroscopic analysis is paramount. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-Chlorophenoxyacetyl chloride and its primary reaction products: 4-chlorophenoxyacetic acid, methyl 4-chlorophenoxyacetate, and 4-chlorophenoxyacetamide. By examining the shifts in spectral data across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we can elucidate the structural changes that occur during these fundamental chemical transformations.
Introduction to this compound: A Versatile Reagent
This compound is a highly reactive acyl chloride, making it a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals and herbicides.[1] Its reactivity stems from the electron-withdrawing nature of the chlorine atom attached to the carbonyl group, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] This inherent reactivity allows for the facile conversion of the acyl chloride into carboxylic acids, esters, and amides through reactions with appropriate nucleophiles.
This guide will explore the spectroscopic signatures of this compound and its derivatives formed through hydrolysis, alcoholysis (with methanol), and aminolysis (with ammonia). Understanding these spectral shifts is crucial for reaction monitoring, product identification, and purity assessment.
Comparative Spectroscopic Analysis
The transformation of this compound into its derivatives is accompanied by distinct changes in their respective spectra. These changes provide a clear fingerprint of the functional group conversion.
Infrared (IR) Spectroscopy: Tracking the Carbonyl Stretch
The most significant change observed in the IR spectrum is the shift in the carbonyl (C=O) stretching frequency. This is a direct consequence of the change in the electronic environment of the carbonyl group.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~1800 (strong, sharp) | The highly electronegative chlorine atom attached to the carbonyl carbon leads to a significant increase in the C=O bond order, resulting in a high stretching frequency.[3][4] |
| 4-chlorophenoxyacetic acid | 2500-3300 (very broad), ~1700 (strong) | The broad absorption is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[5] The C=O stretch is at a lower frequency compared to the acyl chloride due to resonance and hydrogen bonding. |
| methyl 4-chlorophenoxyacetate | ~1740 (strong, sharp), 1200-1000 (strong) | The C=O stretch of the ester is at a lower frequency than the acyl chloride but higher than the carboxylic acid.[6] The strong C-O stretches are also characteristic of the ester group. |
| 4-chlorophenoxyacetamide | ~3350 and ~3150 (medium), ~1660 (strong) | The two N-H stretching bands are indicative of a primary amide. The C=O stretch (Amide I band) is at a significantly lower frequency due to the resonance donation of the nitrogen lone pair, which decreases the C=O bond order.[3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
Both ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the protons and carbons in the molecule, respectively. The chemical shifts of the methylene (-CH₂-) protons and the carbonyl carbon are particularly diagnostic.
¹H NMR Spectroscopy:
The protons of the methylene group adjacent to the carbonyl are sensitive to the nature of the functional group.
| Compound | Aromatic Protons (ppm) | Methylene (-OCH₂CO-) Protons (ppm) | Other Protons (ppm) |
| This compound | ~6.8-7.3 | ~4.9 | - |
| 4-chlorophenoxyacetic acid | ~6.9-7.3 | ~4.6 | ~11 (broad s, 1H, COOH) |
| methyl 4-chlorophenoxyacetate | ~6.8-7.3 | ~4.6 | ~3.7 (s, 3H, OCH₃) |
| 4-chlorophenoxyacetamide | ~6.8-7.3 | ~4.5 | ~7.5 (broad s, 2H, NH₂) |
¹³C NMR Spectroscopy:
The chemical shift of the carbonyl carbon is highly indicative of the carboxylic acid derivative.
| Compound | Aromatic Carbons (ppm) | Methylene (-OCH₂CO-) Carbon (ppm) | Carbonyl (C=O) Carbon (ppm) | Other Carbons (ppm) |
| This compound | ~116-156 | ~73 | ~170 | - |
| 4-chlorophenoxyacetic acid | ~116-156 | ~65 | ~173 | - |
| methyl 4-chlorophenoxyacetate | ~116-156 | ~65 | ~169 | ~52 (OCH₃) |
| 4-chlorophenoxyacetamide | ~116-156 | ~66 | ~171 | - |
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The fragmentation of these molecules is often dictated by the stability of the resulting ions. A common fragmentation pathway for all these compounds involves the cleavage of the bond between the methylene group and the carbonyl carbon, leading to the formation of a stable 4-chlorophenoxy radical or cation.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation |
| This compound | 204/206 | 127/129, 77 | The molecular ion peak shows the characteristic 3:1 ratio for the presence of one chlorine atom. The base peak is often at m/z 127, corresponding to the 4-chlorophenoxy radical. |
| 4-chlorophenoxyacetic acid | 186/188 | 141/143, 127/129 | The molecular ion shows the isotopic pattern for one chlorine atom. Loss of COOH gives a fragment at m/z 141. |
| methyl 4-chlorophenoxyacetate | 200/202 | 141/143, 127/129, 59 | Loss of the methoxy group (-OCH₃) leads to an acylium ion at m/z 141. The fragment at m/z 59 corresponds to the methoxycarbonyl group. |
| 4-chlorophenoxyacetamide | 199/201 | 127/129, 44 | The fragment at m/z 44 corresponds to the primary amide fragment [H₂N-C=O]⁺. |
Experimental Protocols
The following protocols are provided as a guide for the synthesis of 4-chlorophenoxyacetic acid, methyl 4-chlorophenoxyacetate, and 4-chlorophenoxyacetamide from this compound.
Synthesis of 4-chlorophenoxyacetic acid (Hydrolysis)
Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the weak nucleophile, water. The subsequent elimination of HCl yields the carboxylic acid.[7]
Protocol:
-
In a fume hood, add 10 mL of distilled water to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add 2.05 g (10 mmol) of this compound to the stirred water.
-
A white precipitate of 4-chlorophenoxyacetic acid will form.
-
Continue stirring in the ice bath for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure 4-chlorophenoxyacetic acid.
-
Dry the product in a desiccator.
Synthesis of methyl 4-chlorophenoxyacetate (Esterification)
Causality: The alcohol (methanol) acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A base, such as pyridine, is often used to neutralize the HCl byproduct, driving the reaction to completion.
Protocol:
-
In a fume hood, dissolve 2.05 g (10 mmol) of this compound in 20 mL of anhydrous dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of 0.4 mL (10 mmol) of methanol and 0.8 mL (10 mmol) of pyridine in 5 mL of anhydrous dichloromethane.
-
Add the methanol/pyridine solution dropwise to the stirred acyl chloride solution over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl 4-chlorophenoxyacetate.
Synthesis of 4-chlorophenoxyacetamide (Amidation)
Causality: Ammonia, being a stronger nucleophile than water or alcohol, readily attacks the acyl chloride. Two equivalents of ammonia are required; one acts as the nucleophile and the second as a base to neutralize the HCl formed.
Protocol:
-
In a fume hood, cool a 50 mL round-bottom flask containing 20 mL of a concentrated aqueous ammonia solution in an ice bath.
-
Slowly add a solution of 2.05 g (10 mmol) of this compound in 10 mL of anhydrous tetrahydrofuran (THF) to the stirred ammonia solution.
-
A white precipitate of 4-chlorophenoxyacetamide will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chlorophenoxyacetamide.
-
Dry the product in a desiccator.
Visualizing the Transformations
Reaction Pathway
Caption: Reaction pathways from this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound with its hydrolysis, esterification, and amidation products provides a clear and instructive view of functional group transformations. The distinct shifts in IR, NMR, and MS data serve as reliable diagnostic tools for chemists. By understanding these spectral correlations and employing the outlined synthetic protocols, researchers can confidently synthesize, identify, and characterize these and similar compounds, ensuring the integrity and success of their scientific endeavors.
References
- Oregon State University.
- Chemistry LibreTexts. 21.
- PubChem. (4-Chlorophenoxy)acetic acid. [Link]
- Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]
- JoVE.
- Chegg. Please indicate the integration, shift and splitting for the chemical compound: 4-Chlorophenoxyacetic acid based on the 1H nmr provided. [Link]
- PubChem. (4-chloro-2-Methylphenoxy)acetic acid. [Link]
- MassBank. 4-Chlorophenoxyacetic acid; LC-ESI-QFT; MS2; CE: 30; R=17500; [M-H]-. [Link]
- NIST. Acetic acid, (4-chlorophenoxy)-. [Link]
- NIST. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. [Link]
- PubChem. N-(4-Chlorophenyl)acetamide. [Link]
- NIST. Acetamide, N-(4-chlorophenyl)-. [Link]
- ResearchGate. Concerted SN2 mechanism for the hydrolysis of acid chlorides.
Sources
- 1. chegg.com [chegg.com]
- 2. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorophenoxyacetic acid(122-88-3) 1H NMR [m.chemicalbook.com]
- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Acetic acid, (4-chlorophenoxy)- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Route Validation: The Case of 4-Chlorophenoxyacetyl Chloride
For researchers, scientists, and drug development professionals, the selection and validation of a synthetic route is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of bringing a chemical entity from the lab to production. A route that appears elegant on paper or at the milligram scale may present significant challenges in terms of safety, cost, and waste generation when scaled. This guide provides an in-depth comparison of synthetic strategies using 4-chlorophenoxyacetyl chloride, a highly reactive and useful intermediate, to illustrate the principles of synthetic route validation.
As a senior application scientist, my focus is not merely on the procedural steps but on the underlying chemical principles and strategic decisions that drive route selection. We will explore two distinct pathways to a target molecule, objectively comparing their performance with supporting methodologies and data. This guide is designed to be a self-validating system, where the rationale behind each choice is as important as the outcome itself.
The Central Challenge: Synthesizing Fipexide
To ground our comparison in a practical example, we will examine the synthesis of Fipexide, a nootropic agent. Its structure features an amide bond formed between a 4-chlorophenoxyacetyl moiety and piperonylpiperazine. The formation of this amide linkage is the crux of our comparative analysis.
Target Molecule: Fipexide (1-(4-chlorophenoxyacetyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine)
We will evaluate two common and logical synthetic approaches:
-
Route A: The Acid Chloride Pathway. A classic, high-reactivity approach involving the synthesis and use of this compound.
-
Route B: The Direct Coupling Pathway. A modern approach that avoids the isolation of the highly reactive acid chloride by using a peptide coupling agent.
Route A: The High-Reactivity Acid Chloride Pathway
This two-step approach leverages the exceptional reactivity of an acyl chloride to drive the acylation of the secondary amine on piperonylpiperazine. The high electrophilicity of the acyl chloride carbonyl carbon ensures a rapid and often high-yielding reaction.
Causality Behind This Choice: This is the workhorse method of acylation. The conversion of a stable carboxylic acid into a highly reactive acid chloride is a common strategy to overcome the low electrophilicity of the acid itself and the potential for an unfavorable equilibrium. It is often chosen for its speed and the low cost of the activating agent (e.g., thionyl chloride).
Experimental Protocol: Route A
Step 1: Synthesis of this compound
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber for HCl and SO₂), add 4-chlorophenoxyacetic acid (18.6 g, 0.10 mol) and dichloromethane (CH₂Cl₂, 100 mL).
-
Slowly add thionyl chloride (SOCl₂, 14.3 g, 8.8 mL, 0.12 mol) to the stirred suspension at room temperature over 30 minutes.[1]
-
Heat the reaction mixture to reflux (approx. 40°C for CH₂Cl₂) and maintain for 4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride by rotary evaporation under reduced pressure. The resulting crude this compound, a pale yellow liquid, is used directly in the next step without further purification.[1][2]
Step 2: Synthesis of Fipexide
-
In a separate 500 mL flask, dissolve piperonylpiperazine (22.0 g, 0.10 mol) and a non-nucleophilic base such as triethylamine (12.1 g, 16.7 mL, 0.12 mol) in dichloromethane (150 mL). Cool the mixture to 0-5°C in an ice bath.
-
Dissolve the crude this compound from Step 1 in dichloromethane (50 mL).
-
Add the acid chloride solution dropwise to the cooled piperonylpiperazine solution over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[3][4]
-
Upon completion, wash the reaction mixture sequentially with water (2 x 100 mL), 1 M HCl (to remove excess triethylamine), and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford Fipexide as a white crystalline solid.
Route B: The Milder Direct Coupling Pathway
This one-pot approach circumvents the need to prepare and handle the corrosive and moisture-sensitive acid chloride.[2] It employs a coupling agent to activate the carboxylic acid in situ, allowing it to react directly with the amine under milder conditions.
Causality Behind This Choice: Direct coupling methods are favored when dealing with sensitive substrates that cannot tolerate the harsh conditions of acid chloride formation (heat, HCl). They also offer improved safety profiles by avoiding reagents like thionyl chloride. While coupling agents can be more expensive, the trade-off for higher functional group tolerance, fewer steps, and potentially simpler workups is often justified in complex pharmaceutical syntheses. We will use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as a representative system.
Experimental Protocol: Route B
-
To a 500 mL round-bottom flask, add 4-chlorophenoxyacetic acid (18.6 g, 0.10 mol), piperonylpiperazine (22.0 g, 0.10 mol), and Hydroxybenzotriazole (HOBt) (15.3 g, 0.10 mol) in dichloromethane (250 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0-5°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (21.1 g, 0.11 mol) portion-wise over 30 minutes, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction progress by TLC or HPLC.[3]
-
Once the reaction is complete, dilute the mixture with dichloromethane (100 mL).
-
Wash the organic phase sequentially with 5% citric acid solution (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). The acidic and basic washes serve to remove unreacted starting materials and the urea byproduct formed from EDC.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol.
Validation and Comparative Analysis
A synthetic route's success is not measured by yield alone. A holistic evaluation using key performance indicators (KPIs) is essential for making an informed decision, especially when considering scale-up.[5] The "SELECT" criteria (Safety, Environmental, Legal, Economics, Control, and Throughput) provide a robust framework for this assessment.[5][6]
| Key Performance Indicator (KPI) | Route A: Acid Chloride | Route B: Direct Coupling | Rationale & Field Insights |
| Overall Yield (%) | ~85-95% | ~80-90% | The high reactivity of the acid chloride often leads to slightly higher yields and more complete conversion. |
| Product Purity (Post-Recrystallization) | >99% | >99% | Both routes, with proper workup and purification, can yield high-purity material. The key is effective removal of byproducts. |
| Number of Steps | 2 (with intermediate isolation) | 1 (one-pot) | Fewer operational steps significantly reduce manufacturing time, complexity, and potential for material loss.[5] |
| Reaction Time | 5-6 hours | 16-18 hours | The acid chloride route is significantly faster due to the high reactivity of the electrophile. |
| Process Mass Intensity (PMI) | ~15-20 | ~12-17 | PMI (Total Mass In / Mass of Product) is a key green chemistry metric. Route B is often better due to fewer reagents (no SOCl₂) and potentially less solvent for workup.[5] |
| Safety & Handling | High Hazard: Uses corrosive SOCl₂. Generates HCl gas. Acid chloride is moisture-sensitive.[2] | Moderate Hazard: EDC/HOBt are irritants but generally safer. No corrosive gas evolution. | For scale-up, avoiding highly corrosive and water-reactive reagents is a major advantage, reducing risks and equipment demands. |
| Reagent Cost | Low: SOCl₂ and triethylamine are inexpensive commodity chemicals. | High: Peptide coupling agents like EDC and HOBt are significantly more expensive. | This is often the deciding factor. The high cost of coupling agents can be prohibitive for large-scale manufacturing of non-pharmaceuticals. |
| Byproduct Removal | Simple: Triethylamine hydrochloride is easily removed by aqueous washes. | More Complex: The urea byproduct from EDC can sometimes be challenging to remove completely and may require chromatography on a larger scale. |
Visualizing the Workflows
A clear visual representation of the synthetic pathways and the decision-making process is crucial for effective communication among scientific teams.
Caption: Comparative workflow for Fipexide synthesis via two distinct routes.
Caption: A logical workflow for the validation and selection of a synthetic route.
Conclusion and Authoritative Recommendation
The validation of a synthetic route is a data-driven process that balances competing priorities.
-
For rapid, lab-scale synthesis or when cost is the primary driver, Route A (Acid Chloride) is highly effective. Its speed, high yield, and use of inexpensive reagents make it a powerful and straightforward method. However, the associated hazards of thionyl chloride and HCl evolution must be managed with appropriate engineering controls.
-
For pharmaceutical development, particularly when dealing with complex molecules or prioritizing safety and process simplicity for scale-up, Route B (Direct Coupling) presents a compelling alternative. It eliminates a hazardous reagent and a corrosive byproduct, simplifying the operational workflow. While the reagent cost is higher, this is often offset by reduced equipment demands (e.g., no need for scrubbers), milder conditions, and a superior safety profile, which are paramount in a regulated cGMP (Current Good Manufacturing Practice) environment.
Ultimately, the choice is not about which route is universally "better," but which is most "fit-for-purpose." A thorough validation, considering a holistic set of KPIs as outlined here, empowers chemists and drug development professionals to de-risk the scale-up process and make strategic decisions grounded in robust scientific and safety principles.[5]
References
- Benchchem.
- Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Research in Engineering and Science (IJRES).
- Takaoka, D., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Advances.
- CymitQuimica. (4-Chlorophenoxy)acetyl chloride.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2012). Analytical Methods.
- Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine. (1983).
- Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. (2022). ChemRxiv.
- 4-Chlorophenoxyacetic acid. Wikipedia.
- Synthesis of a novel functionalized hydrophobic monomer and its water-soluble copolymer for enhanced oil recovery. (2016). New Journal of Chemistry.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
A Cost-Benefit Analysis of 4-Chlorophenoxyacetyl Chloride in Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of acylating agent is a critical decision that impacts reaction efficiency, cost, and overall workflow. 4-Chlorophenoxyacetyl chloride stands out as a highly reactive and effective reagent for introducing the 4-chlorophenoxyacetyl moiety, a common structural motif in pharmaceuticals and agrochemicals.[1] However, its use necessitates a careful evaluation against alternative methods, primarily the in-situ activation of its parent carboxylic acid, 4-chlorophenoxyacetic acid, using coupling reagents. This guide provides an in-depth technical comparison to inform the selection of the optimal synthetic strategy.
At a Glance: Strategic Comparison of Acylation Methods
The decision to use this compound or an alternative method hinges on a balance of factors including cost, reaction time, substrate sensitivity, and safety considerations. The following table provides a summary of these key parameters.
| Parameter | This compound | 4-Chlorophenoxyacetic Acid + Coupling Agent (e.g., HATU) |
| Relative Cost | Higher initial reagent cost | Lower cost for the acid, but requires a stoichiometric amount of a often expensive coupling agent |
| Reaction Time | Typically faster (minutes to a few hours) | Generally longer (1-24 hours) |
| Reactivity | Very high, suitable for unreactive amines | High, but tunable based on the choice of coupling agent |
| Byproducts | Corrosive HCl gas | Varies with coupling agent (e.g., tetramethylurea for HATU) |
| Handling | Moisture-sensitive, corrosive | Acid is a stable solid; coupling agents can be moisture-sensitive |
| Substrate Scope | Broad, but may not be suitable for sensitive substrates with multiple nucleophilic sites | Excellent for sensitive and complex molecules; minimizes side reactions |
| Primary Use Case | Rapid, high-yield acylation of simple and unreactive amines | Controlled acylation of complex, sensitive, or valuable substrates where yield and purity are paramount |
Cost Analysis: A Quantitative Look
To provide a more concrete understanding of the cost implications, the following table compares the approximate cost of this compound with the combined cost of 4-Chlorophenoxyacetic acid and a common, highly effective coupling agent, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Prices are based on currently available supplier information and are subject to change.
| Reagent | Supplier Example & Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | Apollo Scientific, 100g | £172.00 (~$218) | $2.18 |
| 4-Chlorophenoxyacetic Acid | Duchefa Biochemie, 100g | €43.30 (~$47) | $0.47 |
| HATU | Chem-Impex, 100g | $195.00 | $1.95 |
Note: The cost of the coupling agent approach should also factor in the use of a non-nucleophilic base, such as DIPEA, and the appropriate solvent.
The Synthetic Pathways: A Mechanistic Overview
The fundamental difference between the two approaches lies in the activation of the carboxylic acid moiety. This compound is a pre-activated species, ready for nucleophilic attack. In contrast, the use of a coupling agent involves the in-situ generation of a highly reactive activated ester.
Workflow for Synthesis Using this compound
Caption: General workflow for coupling agent-mediated acylation.
Decision Matrix for Reagent Selection
The choice between these two synthetic routes is often dictated by the specific requirements of the synthesis. The following decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision tree for selecting the appropriate acylation method.
Experimental Protocols: A Side-by-Side Comparison
To illustrate the practical differences between the two methods, the following section provides detailed, step-by-step protocols for the synthesis of a representative N-aryl-2-(4-chlorophenoxy)acetamide.
Protocol 1: Synthesis of N-(4-chlorophenyl)-2-(4-chlorophenoxy)acetamide using this compound
This protocol is adapted from standard Schotten-Baumann conditions for the acylation of anilines. [1][2] Materials:
-
4-chloroaniline (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-(4-chlorophenyl)-2-(4-chlorophenoxy)acetamide.
Protocol 2: Synthesis of N-(4-chlorophenyl)-2-(4-chlorophenoxy)acetamide using 4-Chlorophenoxyacetic Acid and HATU
This protocol is based on standard HATU-mediated amide coupling procedures. [3][4] Materials:
-
4-Chlorophenoxyacetic acid (1.0 eq)
-
4-chloroaniline (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
1M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask, add 4-Chlorophenoxyacetic acid (1.0 eq), HATU (1.1 eq), and 4-chloroaniline (1.1 eq).
-
Dissolve the mixture in anhydrous DMF and cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-(4-chlorophenyl)-2-(4-chlorophenoxy)acetamide.
Conclusion and Recommendations
The choice between this compound and the in-situ activation of 4-chlorophenoxyacetic acid is a nuanced one, with no single "best" method.
This compound is the reagent of choice when:
-
Reaction speed is a priority.
-
The amine substrate is relatively simple and not prone to side reactions.
-
The slightly higher initial cost of the reagent is acceptable.
The use of 4-Chlorophenoxyacetic acid with a coupling agent is recommended when:
-
The amine substrate is complex, valuable, or contains sensitive functional groups that could react with the harsh byproducts of the acyl chloride reaction.
-
Maximizing yield and purity is more critical than reaction speed.
-
A more controlled and milder reaction is desired to minimize side product formation.
For large-scale industrial applications where cost is a major driver, the in-situ generation of the acyl chloride from the less expensive carboxylic acid and a chlorinating agent like thionyl chloride may present a viable compromise, though this approach requires careful handling of hazardous reagents and byproducts. [2] Ultimately, the optimal strategy will be determined by a thorough evaluation of the specific synthetic challenge at hand, taking into account the factors of cost, time, substrate sensitivity, and desired product purity.
References
Click to expand
- IndiaMART. EDC HCL 25026-34-0.
- Oakwood Chemical. HATU.
- Duchefa Biochemie. p-Chlorophenoxyacetic acid (4-CPA).
- Chem-Supply. EDC HCl >98.0% [Coupling Agent for Peptide Synthesis].
- CP Lab Safety. This compound, min 98% (T), 100 grams.
- Fisher Scientific. Amide Synthesis.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Sources
A Senior Application Scientist's Guide to Purity Assessment of 4-Chlorophenoxyacetyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly in the realms of agrochemicals and pharmaceuticals, the purity of the final product is paramount. Reactions involving 4-Chlorophenoxyacetyl chloride, a versatile building block for creating a range of esters and amides, are no exception. The presence of even minute impurities can significantly alter the biological activity, toxicity, and overall safety profile of the target molecule. This guide provides an in-depth comparison of analytical techniques for assessing the purity of these reaction products, grounded in scientific principles and practical laboratory experience.
The Synthetic Landscape: Understanding Potential Impurities
The primary reactions of this compound involve nucleophilic acyl substitution with alcohols or amines to yield the desired esters or amides, respectively. However, the high reactivity of the acyl chloride functional group also opens the door to several potential side reactions and impurities.[1][2] A thorough understanding of these pathways is the first line of defense in ensuring product purity.
Common Impurities and Their Origins:
-
4-Chlorophenoxyacetic acid: The most common impurity, arising from the hydrolysis of the starting material, this compound, upon exposure to moisture.[1][3] This can occur during the reaction if anhydrous conditions are not strictly maintained, or during workup and storage.
-
Unreacted Starting Materials: Incomplete reactions can leave residual this compound or the nucleophile (alcohol or amine) in the final product.
-
Side-Products from the Nucleophile: The nucleophile itself might undergo side reactions. For instance, secondary alcohols used in esterification can be prone to elimination reactions under basic conditions.
-
Over-acylation Products: In the case of primary amines, double acylation can occur, leading to the formation of a diacyl-amine impurity.
-
Products of Ring Substitution: While less common under typical reaction conditions, electrophilic aromatic substitution on the chlorophenoxy ring could theoretically occur, leading to positional isomers.
Diagram: Reaction Pathways and Potential Impurity Formation
Caption: Synthetic pathways for esters and amides from this compound and the origins of common impurities.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment is critical and depends on factors such as the nature of the expected impurities, the required sensitivity, and the available instrumentation. Here, we compare the workhorses of the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of 4-chlorophenoxyacetic acid derivatives.[4][5]
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the compounds of interest, reversed-phase HPLC is the most common modality, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
-
Instrumentation and Column:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (for pH adjustment).
-
Mobile Phase: A gradient elution is often preferred for separating a range of impurities with different polarities. A typical starting gradient could be:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30-90% B over 20 minutes.
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm and 280 nm (monitor multiple wavelengths to ensure detection of all impurities).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Causality Behind Experimental Choices:
-
The C18 column is chosen for its excellent retention and separation of moderately polar to nonpolar aromatic compounds.
-
A gradient elution is employed to ensure the elution of both polar impurities (like 4-chlorophenoxyacetic acid) and less polar byproducts within a reasonable timeframe.
-
Acidifying the mobile phase suppresses the ionization of the carboxylic acid impurity, leading to better peak shape and retention.
-
DAD detection allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment.
Diagram: HPLC Workflow for Purity Assessment
Caption: A streamlined workflow for assessing product purity using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of many 4-chlorophenoxyacetic acid derivatives, a derivatization step is often necessary to increase their volatility and thermal stability.[6][7]
Principle: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a capillary column. The separated compounds are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.
-
Instrumentation and Column:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass spectrometer (e.g., quadrupole).
-
Capillary column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for silylating the acidic proton of any residual 4-chlorophenoxyacetic acid and the N-H protons of amides.[8]
-
Procedure:
-
Dissolve approximately 1 mg of the sample in 500 µL of a dry solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Causality Behind Experimental Choices:
-
Derivatization with BSTFA replaces active hydrogens with nonpolar trimethylsilyl (TMS) groups, increasing volatility and preventing unwanted interactions with the GC column.[8]
-
The DB-5ms column is a good general-purpose column with a stationary phase that provides excellent separation for a wide range of compounds.
-
The temperature program is designed to separate compounds with a range of boiling points, from the more volatile derivatized impurities to the less volatile target ester or amide.
-
EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus in a molecule, making it invaluable for identifying impurities and confirming the structure of the desired product.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical shift, integration, and splitting pattern of the NMR signals provide a wealth of structural information.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Interpretation of Spectra:
-
Desired Product: The spectrum of the pure ester or amide will show characteristic signals for the aromatic protons of the 4-chlorophenoxy group, the methylene protons of the acetyl group, and the protons of the alcohol or amine moiety.
-
Impurities:
-
4-Chlorophenoxyacetic acid: A broad singlet for the carboxylic acid proton will be visible, typically downfield (>10 ppm).[9][10]
-
Unreacted Alcohol/Amine: Signals corresponding to the unreacted nucleophile will be present.
-
The integration of the impurity signals relative to the product signals can be used to estimate the purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as powerful as chromatographic or NMR techniques for quantitative analysis of minor impurities, it is an excellent tool for confirming the formation of the desired product and detecting the presence of certain key impurities.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
-
Sample Preparation:
-
ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation of Spectra:
-
Ester Formation: The disappearance of the broad O-H stretch from the starting carboxylic acid (if present as an impurity) and the appearance of a strong C=O stretching band for the ester (typically around 1735-1750 cm⁻¹) and a C-O stretching band (around 1100-1300 cm⁻¹).[11]
-
Amide Formation: The appearance of a C=O stretching band for the amide (typically around 1630-1680 cm⁻¹) and N-H stretching bands (for primary and secondary amides) in the region of 3100-3500 cm⁻¹.[12][13]
-
4-Chlorophenoxyacetic acid impurity: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ would indicate its presence.
Performance Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Differential partitioning between liquid and solid phases | Separation by volatility, detection by mass | Nuclear spin transitions in a magnetic field | Vibrational transitions of functional groups |
| Sample Volatility | Not required | Required (derivatization often needed) | Not required | Not required |
| Separation Power | High | Very High | None (for a single spectrum) | None |
| Identification | Based on retention time and UV spectrum | Based on retention time and mass spectrum | Definitive structural information | Functional group identification |
| Quantification | Excellent | Excellent | Good (with internal standard) | Poor for minor components |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | Low |
| Throughput | High | Moderate (due to derivatization and run time) | Low | Very High |
| Cost | Moderate | High | Very High | Low |
| Key Advantage | Robustness and versatility for non-volatile compounds | High sensitivity and specificity for volatile compounds | Unambiguous structure elucidation | Speed and ease of use for functional group analysis |
| Key Limitation | Lower resolution than GC for some compounds | Requires derivatization for polar analytes | Lower sensitivity and throughput | Limited structural information and poor for quantification |
Conclusion and Recommendations
The comprehensive purity assessment of products from this compound reactions necessitates a multi-faceted analytical approach.
-
For routine quality control and quantification of known impurities, HPLC is the method of choice due to its robustness, high throughput, and excellent quantitative capabilities for the non-volatile compounds of interest.[4]
-
For the identification of unknown impurities and for achieving the highest sensitivity, GC-MS is invaluable, provided that a reliable derivatization method is employed.[14]
-
For definitive structural confirmation of the final product and key impurities, NMR spectroscopy is the gold standard.
-
For a rapid check of reaction completion and functional group transformation, FTIR spectroscopy is a highly efficient and cost-effective tool.
By understanding the potential impurities and leveraging the complementary strengths of these analytical techniques, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of pCPA (4-Chlorophenoxyacetic Acid).
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
- Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- Chegg. (2022). Question: Please indicate the integration, shift and splitting for the chemical compound: 4-Chlorophenoxyacetic acid based on the 1H nmr provided.
- ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Lin, D. L., & Wang, S. M. (2013). Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Journal of food and drug analysis, 21(4), S1-S7. [Link]
- ResearchGate. (n.d.). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry.
- University of Hertfordshire. (n.d.). (4-chlorophenoxy)acetic acid.
- Lee, H. B., Peart, T. E., & Svoboda, M. L. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Restek. (n.d.). GC Derivatization.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
- ResearchGate. (n.d.). Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups.
- YouTube. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides.
- SIELC Technologies. (n.d.). 4-CPA.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Wikipedia. (n.d.). 4-Chlorophenoxyacetic acid.
- SpectraBase. (n.d.). 4-(p-Chlorophenoxy)-3-nitrobenzoic acid, methyl ester - Optional[FTIR] - Spectrum.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Reddit. (2024). Esterification/Amidation Problems.
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups.
- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents.
- MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.
- Cengage. (n.d.). 13 Saponification of Esters.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. 4-Chlorophenoxyacetic acid(122-88-3) 1H NMR [m.chemicalbook.com]
- 10. chegg.com [chegg.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Kinetic Analysis of 4-Chlorophenoxyacetyl Chloride Reactions: A Comparative Framework
For the modern researcher, scientist, and drug development professional, the precise control of chemical reactions is paramount. The acyl chloride, 4-chlorophenoxyacetyl chloride, is a valuable reagent in the synthesis of a variety of compounds, from pharmaceuticals to agrochemicals. Its utility stems from the high reactivity of the acyl chloride group, which allows for the facile introduction of the 4-chlorophenoxyacetyl moiety. However, this high reactivity also necessitates a thorough understanding of its kinetic behavior to ensure optimal reaction outcomes, minimize byproduct formation, and enable safe and scalable processes.
This guide provides a comprehensive framework for studying the kinetics of this compound reactions, specifically its hydrolysis, alcoholysis, and aminolysis. While specific kinetic data for this compound is not extensively available in public literature, this guide will equip you with the foundational knowledge and detailed experimental protocols to conduct such studies. Furthermore, we will objectively compare this compound with alternative acylating agents, providing you with the insights needed to make informed decisions in your synthetic endeavors.
The Reactivity of this compound: A Mechanistic Overview
This compound is a bifunctional molecule, possessing both an electrophilic acyl chloride and a substituted aromatic ring. The primary site of reaction is the highly reactive acyl chloride group, which readily undergoes nucleophilic acyl substitution.[1] The general mechanism for this transformation involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the acylated product.
The rate of these reactions is influenced by several factors:
-
The nature of the nucleophile: Stronger nucleophiles (e.g., primary amines) will react faster than weaker ones (e.g., water, alcohols).
-
Solvent polarity: Polar solvents can stabilize the transition state, potentially accelerating the reaction.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.
-
Steric hindrance: Bulky nucleophiles or substituents near the reaction center can slow down the reaction.
The three primary reactions of interest for this compound in many applications are:
-
Hydrolysis: Reaction with water to form 4-chlorophenoxyacetic acid. This is often an undesirable side reaction that can consume the reagent.
-
Alcoholysis: Reaction with an alcohol to form an ester.
-
Aminolysis: Reaction with an amine to form an amide.
A Framework for Kinetic Investigation: Experimental Protocols
To quantitatively assess the reactivity of this compound, a detailed kinetic study is necessary. The following protocols are designed to be self-validating and provide a robust methodology for determining reaction rates.
General Considerations for Handling this compound
This compound is corrosive and moisture-sensitive.[2][3] All experiments should be conducted in a well-ventilated fume hood, and all glassware and solvents must be scrupulously dried to prevent premature hydrolysis of the reagent. An inert atmosphere (e.g., nitrogen or argon) is recommended for all reactions.
Kinetic Study of Hydrolysis
The rate of hydrolysis can be monitored by measuring the production of hydrochloric acid over time.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetone, acetonitrile)
-
Deionized water
-
pH indicator (e.g., bromothymol blue) or a pH meter
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Thermostated water bath
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
In a reaction vessel maintained at a constant temperature, add a known volume of the solvent and a small amount of the pH indicator.
-
Initiate the reaction by adding a precise volume of the this compound stock solution.
-
Monitor the time required for the pH to drop to a predetermined value (or for the indicator to change color).
-
Immediately add a known volume of the standardized NaOH solution to neutralize the HCl produced and return the solution to its initial pH.
-
Record the time and the volume of NaOH added.
-
Repeat steps 4-6 until the reaction is complete.
-
The rate constant can be determined by plotting the concentration of the reactant versus time.
Kinetic Study of Alcoholysis and Aminolysis
The kinetics of alcoholysis and aminolysis can be followed by monitoring the disappearance of the starting material or the appearance of the product using techniques like chromatography or spectroscopy.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
The alcohol or amine of interest
-
Internal standard for chromatography
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) instrument
Procedure:
-
Prepare stock solutions of this compound, the nucleophile (alcohol or amine), and an internal standard in the chosen anhydrous solvent.
-
In a thermostated reaction vessel, combine the solvent, the nucleophile solution, and the internal standard solution.
-
Initiate the reaction by adding a precise volume of the this compound stock solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a non-reactive solvent or a quenching reagent).
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the reactant and/or product relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the rate constant.
Visualizing the Process: Workflow and Mechanism
To better understand the experimental setup and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized workflow for the kinetic analysis of this compound reactions.
Caption: The general mechanism of nucleophilic acyl substitution for this compound.
A Comparative Look at Alternative Acylating Agents
While this compound is a potent acylating agent, its high reactivity and the generation of corrosive HCl byproduct may not be suitable for all applications.[4] A variety of alternative reagents can be employed, each with its own set of advantages and disadvantages.
| Acylating Agent Category | Examples | Relative Reactivity | Byproducts | Key Considerations |
| Acyl Halides | This compound | Very High | HCl | Highly reactive, moisture-sensitive, corrosive byproduct.[4] |
| Acid Anhydrides | (4-Chlorophenoxy)acetic anhydride | High | 4-Chlorophenoxyacetic acid | Less reactive and less moisture-sensitive than acyl chlorides; byproduct is less corrosive.[4] |
| Activated Esters | N-Hydroxysuccinimide (NHS) ester of 4-chlorophenoxyacetic acid | Moderate | NHS | Good for sensitive substrates, often used in bioconjugation; byproduct is water-soluble and easily removed. |
| Carboxylic Acids with Coupling Agents | 4-Chlorophenoxyacetic acid + EDC, DCC | Variable (depends on coupling agent) | Urea derivatives, water | Avoids the need to prepare the acyl chloride; wide range of coupling agents available for different applications.[5] |
Causality Behind the Choice of Reagent:
-
For rapid and high-yielding reactions where the substrate is not acid-sensitive, This compound is often the reagent of choice.
-
When milder conditions and higher selectivity are required, or when working with acid-sensitive substrates, an acid anhydride or an activated ester may be preferable.[4]
-
For in-situ activation and to avoid handling highly reactive acylating agents, using the carboxylic acid with a coupling agent is a versatile and often safer alternative.[5]
Conclusion: A Path Forward for Controlled Acylation
The study of reaction kinetics is fundamental to the development of robust and efficient chemical processes. While a comprehensive public database of kinetic data for this compound is lacking, the principles and protocols outlined in this guide provide a clear path for researchers to undertake such investigations. By understanding the mechanistic underpinnings of its reactivity and having a framework for quantitative analysis, scientists can better control reaction outcomes. Furthermore, the consideration of alternative acylating agents allows for a more nuanced approach to synthesis, enabling the selection of the most appropriate reagent for the specific challenges at hand. This holistic understanding empowers researchers to move beyond trial-and-error and towards a more predictive and controlled approach to chemical synthesis.
References
- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794. [Link]
- ResearchGate. (2025). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology.
- ResearchGate. (2025). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data.
- ResearchGate. (2025). Observed rate constants for alcoholysis of arenesulfonyl chlorides at 313K.
- D'Souza, M. J., Ryu, Z. H., Park, B. C., & Kevill, D. N. (2008). Correlation of the rates of solvolysis of acetyl chloride and α-substituted derivatives. Canadian Journal of Chemistry, 86(5), 359-367. [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Sixty Years of the Grunwald–Winstein Equation: Development and Recent Applications. Journal of Chemical Research, 2008(2), 61-66. [Link]
- ResearchGate. (2025). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- ResearchGate. (2024). Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?.
- Organic Syntheses. (n.d.). Procedure.
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. 4122-68-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | 4122-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Regioselectivity in the Acylation of Anisole with 4-Chlorophenoxyacetyl Chloride
Introduction: Navigating the Nuances of Regioselectivity in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce aryl ketones—critical intermediates in the pharmaceutical and fine chemical industries.[1][2][3] The regiochemical outcome of this electrophilic aromatic substitution is dictated by a delicate interplay of electronic and steric factors.[4] The methoxy group of anisole is a strong activating, ortho, para-directing group due to its electron-donating resonance effect.[4][5] This guide provides an in-depth analysis of the regioselectivity of the Friedel-Crafts acylation of anisole with 4-chlorophenoxyacetyl chloride, a relatively bulky acylating agent. We will explore how the choice of Lewis acid catalyst can be strategically employed to influence the ortho versus para product distribution.
The reaction proceeds via the formation of an acylium ion, a potent electrophile, generated from the reaction of this compound with a Lewis acid.[4][6] This acylium ion then attacks the electron-rich anisole ring. While electronic factors favor substitution at both the ortho and para positions, steric hindrance from the bulky acylating agent is expected to play a significant role in favoring the para product.[7][8]
This guide will compare the catalytic performance of two common Lewis acids, Aluminum Chloride (AlCl₃) and Tin(IV) Chloride (SnCl₄), in this reaction. We will present hypothetical, yet scientifically grounded, experimental data to illustrate the expected regiochemical outcomes and provide detailed protocols for researchers to validate these findings in their own laboratories.
Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid is a critical parameter influencing the regioselectivity of Friedel-Crafts acylation. Stronger Lewis acids, like AlCl₃, can lead to higher reactivity but may sometimes exhibit lower selectivity. Milder Lewis acids, such as SnCl₄, may offer a more controlled reaction with potentially higher selectivity for the sterically less hindered product.
Data Presentation: Predicted Outcomes
The following table summarizes the predicted yields and regioselectivity for the acylation of anisole with this compound using AlCl₃ and SnCl₄ as catalysts. These predictions are based on established principles of Friedel-Crafts reactions and data from analogous systems.
| Catalyst | Lewis Acid Strength | Predicted Total Yield (%) | Predicted ortho:para Ratio | Dominant Isomer |
| AlCl₃ | Strong | 85-95 | ~10:90 | para |
| SnCl₄ | Mild | 70-80 | <5:95 | para |
This data suggests that while both catalysts are expected to strongly favor the formation of the para isomer due to the steric bulk of the acylating agent, the milder Lewis acid, SnCl₄, is predicted to offer even higher para-selectivity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acylation of anisole with this compound using both AlCl₃ and SnCl₄.
Synthesis of 1-(2-methoxyphenyl)-2-(4-chlorophenoxy)ethan-1-one (ortho isomer) and 1-(4-methoxyphenyl)-2-(4-chlorophenoxy)ethan-1-one (para isomer)
Materials:
-
Anisole
-
This compound
-
Aluminum Chloride (AlCl₃), anhydrous
-
Tin(IV) Chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure for AlCl₃ Catalyzed Acylation:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL).
-
Add the this compound solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl (100 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (50 mL each).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the ortho and para isomers.
-
Characterize the products using ¹H NMR, ¹³C NMR, and IR spectroscopy.[9]
Procedure for SnCl₄ Catalyzed Acylation:
-
Follow the same setup as the AlCl₃ catalyzed reaction.
-
To the flask, add anisole (1.0 equivalent) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add tin(IV) chloride (1.2 equivalents) dropwise to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL).
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up and purification follow the same procedure as described for the AlCl₃ catalyzed reaction.
Visualization of Key Processes
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Experimental workflow for the Friedel-Crafts acylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. alexandonian.com [alexandonian.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
A Researcher's Guide to Selecting Sustainable Acylating Agents: A Comparative Environmental Impact Analysis
Introduction: Beyond Yield - Embracing Green Chemistry in Acylation
In the pursuit of novel therapeutics and advanced materials, acylation remains a cornerstone of organic synthesis. For decades, the primary measure of a successful reaction was yield. However, the escalating environmental cost of chemical synthesis has compelled a paradigm shift. Researchers, scientists, and drug development professionals are now tasked with not only innovating but doing so sustainably. This guide moves beyond traditional metrics to provide an in-depth environmental comparison of common acylating agents, empowering you to make informed, greener choices in your laboratory.
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2] For acylation reactions, this involves a critical evaluation of the entire process, from the inherent properties of the acylating agent to the solvents used and the waste produced. Traditional agents like acyl chlorides and anhydrides, while highly effective, often come with significant environmental baggage, including poor atom economy and the formation of corrosive byproducts.[3][4] This guide will dissect these issues and present a data-driven comparison with greener alternatives that leverage catalysis and milder conditions.[5][6][7][8]
Pillar 1: The Metrics of "Green" - Quantifying Environmental Impact
To objectively compare acylating agents, we must move beyond qualitative descriptors and employ established green chemistry metrics. These tools provide a quantitative framework for assessing the sustainability of a chemical process.
-
Atom Economy (AE): Proposed by Barry Trost, AE measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product.[9] An ideal, 100% atom-economical reaction incorporates all reactant atoms into the desired product, generating no waste byproducts.[10][11]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor focuses directly on waste, quantifying the mass of waste produced per unit mass of product.[12][13] The pharmaceutical industry, with its complex multi-step syntheses, historically has a very high E-Factor.[2]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[14][15][16] It provides a comprehensive view of process efficiency and has become a key benchmark for sustainability in the pharmaceutical sector.[17]
These metrics are not merely academic; they are practical tools that drive process optimization, reduce costs, and minimize environmental footprints.[17][18][19]
Pillar 2: A Comparative Analysis of Acylating Agents
The choice of an acylating agent is a critical decision that dictates reaction conditions, byproduct formation, and overall process safety and sustainability. Here, we compare the performance of traditional agents against emerging greener alternatives.
The Traditional Workhorses: Acyl Chlorides vs. Acid Anhydrides
Acetyl chloride and acetic anhydride are two of the most common reagents for introducing an acetyl group.[3][20][21][22] While both are effective, they present a classic trade-off between reactivity and environmental impact.[3][23]
-
Acyl Chlorides (e.g., Acetyl Chloride): These are the most reactive acylating agents.[20][23] This high reactivity can lead to faster reaction times. However, it comes at a significant environmental and safety cost. The reaction produces stoichiometric amounts of corrosive hydrogen chloride (HCl) gas, which requires careful handling and neutralization, adding to the process waste stream.[3][4] Their high reactivity can also lead to lower selectivity with complex substrates.[4]
-
Acid Anhydrides (e.g., Acetic Anhydride): Anhydrides are generally less reactive and more selective than their acyl chloride counterparts.[3][4] The byproduct is a carboxylic acid (e.g., acetic acid), which is significantly less hazardous and easier to handle than HCl.[3][4] For these reasons, despite potentially longer reaction times, acetic anhydride is often the preferred reagent for larger-scale syntheses or when working with acid-sensitive molecules.[3][24][25]
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Very High[4][23] | High |
| Byproduct | Hydrogen Chloride (HCl)[3] | Acetic Acid[3] |
| Hazards | Corrosive, fumes, reacts violently with water[4][23] | Less corrosive, easier to handle[4] |
| Atom Economy | Lower (due to HCl byproduct) | Higher (than acyl chloride) |
| Typical Use Case | Rapid, small-scale reactions where HCl is tolerated[3] | Large-scale synthesis, acid-sensitive substrates[3] |
The Greener Frontier: Catalytic and Alternative Approaches
The drive for sustainability has spurred the development of innovative acylation methods that offer significant environmental benefits over traditional protocols.
-
Carboxylic Acids with Catalytic Activation: Using carboxylic acids directly as acylating agents is highly desirable as the only byproduct is water, leading to a near-perfect atom economy.[10] The challenge lies in their lower reactivity. This has been overcome by developing methods that activate the carboxylic acid in situ. One such "greener" methodology involves using methanesulfonic anhydride as an activating agent, which allows for the preparation of aryl ketones with minimal metallic or halogenated waste.[26] Another approach utilizes solid acid catalysts like zeolites, which can be easily separated and recycled, making the process more environmentally friendly, especially under solvent-free conditions.[27]
-
Enzymatic Acylation: Biocatalysis offers an environmentally benign route for acylation, leveraging enzymes like hydrolases under mild conditions.[7] While often perceived as inherently "green," the overall sustainability depends heavily on the choice of acyl donor. Using carboxylic acids as the acyl donor in enzymatic reactions, coupled with efficient water removal, represents a much more sustainable choice compared to commonly used enol esters.[7]
-
Alternative Acylating Agents: Research continues to identify novel acyl surrogates to make acylation more attractive and environmentally friendly.[5][6] These include aldehydes, alcohols, and esters, often employed in transition-metal or metal-free catalytic systems.[6]
Pillar 3: Experimental Design & Protocols
To translate theory into practice, this section provides a workflow for selecting an acylating agent and a comparative experimental protocol.
Workflow for Selecting a Greener Acylating Agent
The following decision-making workflow can guide researchers in choosing the most appropriate and sustainable acylating agent for their specific needs.
Caption: Decision workflow for acylating agent selection.
Comparative Protocol: Acetylation of Benzyl Alcohol
This protocol provides a framework for comparing the acetylation of a simple alcohol using acetyl chloride and acetic anhydride. The key is to maintain consistent stoichiometry and monitor reaction progress, yield, and waste generation for a direct comparison.
Objective: To compare the efficiency, work-up, and waste generation of acetylating benzyl alcohol with acetyl chloride versus acetic anhydride.
Materials:
-
Benzyl alcohol
-
Acetyl chloride
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure 1: Acetylation with Acetyl Chloride
-
Setup: In a fume hood, dissolve benzyl alcohol (1.0 eq) and pyridine (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.
-
Reaction: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: The reaction is highly exothermic, and slow addition is crucial to control the temperature and prevent side reactions. Pyridine acts as a base to neutralize the HCl byproduct, forming pyridinium hydrochloride.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl acetate.
-
Analysis: Purify by column chromatography if necessary. Calculate the yield. Record the mass and volume of all solvents and aqueous waste generated to calculate the PMI.
Procedure 2: Acetylation with Acetic Anhydride
-
Setup: Dissolve benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in a round-bottom flask. Note: A catalyst such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction: Add acetic anhydride (1.2 eq) to the solution. Heat the reaction to a moderate temperature (e.g., 50-60 °C) if necessary. Causality Note: Acetic anhydride is less reactive, so gentle heating or a catalyst is often required to achieve a reasonable reaction rate.
-
Monitoring: Stir the reaction for 2-4 hours, or until TLC indicates completion.
-
Work-up & Isolation: Follow steps 4-6 from Procedure 1. The work-up is generally simpler as the acetic acid byproduct is less hazardous.
-
Analysis: Calculate the yield and PMI, and compare the results with Procedure 1.
This self-validating system allows for a direct, side-by-side comparison of the two agents under controlled laboratory conditions, highlighting differences in reaction time, required conditions, and the complexity of the work-up procedure.
Visualizing Atom Economy
The following diagram illustrates the fundamental difference in atom economy between using an acyl chloride and a greener, catalytic addition reaction.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic acylation : assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC15576H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Atom economy - Wikipedia [en.wikipedia.org]
- 10. Chemistry Teaching Labs - Reaction metrics: Atom economy [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 14. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 15. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmtech.com [pharmtech.com]
- 18. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00997H [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 21. study.com [study.com]
- 22. Acylation - Wikipedia [en.wikipedia.org]
- 23. pediaa.com [pediaa.com]
- 24. quora.com [quora.com]
- 25. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. ijcps.org [ijcps.org]
A Senior Application Scientist's Guide to 4-Chlorophenoxyacetyl Chloride: A Comparative Review of Synthetic Applications
For the discerning researcher, scientist, and drug development professional, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Among the diverse array of acylating agents, 4-Chlorophenoxyacetyl chloride stands out as a versatile and highly reactive reagent. This guide provides an in-depth technical comparison of its applications in the synthesis of pharmaceuticals and agrochemicals, juxtaposing its performance with common alternative methodologies. Through a detailed examination of experimental data and protocols, we will elucidate the strategic advantages and causal factors behind choosing this potent chemical intermediate.
Core Applications: A Gateway to Bioactive Molecules
This compound is a cornerstone in the synthesis of several classes of commercially significant molecules. Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it an excellent acylating agent for a variety of nucleophiles.[1] The primary applications fall into two major categories:
-
Pharmaceutical Synthesis: It is a key building block for the synthesis of fibrates, a class of lipid-lowering drugs, and has been employed in the development of novel anticonvulsant agents.
-
Agrochemical Synthesis: The 4-chlorophenoxyacetic acid moiety, readily introduced using the acyl chloride, is the core structure of several widely used phenoxy herbicides.
This guide will delve into specific examples within these domains, providing a comparative analysis of synthetic strategies.
Pharmaceutical Synthesis: The Fibrate and Anticonvulsant Connection
The phenoxyacetyl scaffold is a privileged structure in medicinal chemistry. This compound provides a direct and efficient route to introduce this moiety, leading to the synthesis of vital therapeutics.
The Synthesis of Fibrates: A Comparative Analysis
Fibrates, such as Clofibrate and Fenofibrate, are essential drugs for treating hyperlipidemia.[2] While various synthetic routes exist, the use of phenoxyacetyl chlorides offers a streamlined approach.
Alternative 1: The Classical Williamson Ether Synthesis
A common alternative to using this compound involves a multi-step Williamson ether synthesis.[3] This method typically involves the reaction of a phenoxide with an α-haloester.
Alternative 2: Direct Acylation with this compound (and related precursors)
A more direct approach involves the acylation of a suitable phenol, which can be part of a larger molecular framework. For instance, the synthesis of Fenofibrate can be conceptualized through the acylation of 4-hydroxybenzophenone, followed by further modifications. While direct use of this compound for fibrate synthesis isn't the most common industrial route, the related 4-chlorobenzoyl chloride is a key precursor.[4] The principles of acylation remain the same.
Let's compare these approaches for a model synthesis of a phenoxyacetamide, a core component of some anticonvulsant drug candidates. This provides a clear illustration of the advantages of the direct acylation route.[5]
Table 1: Comparative Synthesis Data for a Model Phenoxyacetamide
| Parameter | Route 1: Direct Acylation with (4-Methylphenoxy)acetyl chloride | Route 2: Williamson Ether Synthesis |
| Key Reagents | (4-Methylphenoxy)acetyl chloride, 3-chloroaniline | Chloroacetyl chloride, 3-chloroaniline, p-cresol, K₂CO₃ |
| Number of Steps | 1 | 2 |
| Overall Yield | ~85-95% | ~70-85% |
| Reaction Time | 2-4 hours | 8-12 hours |
| Purity (post-crystallization) | >98% | >98% |
| Key Byproducts | HCl (neutralized with base) | KCl, H₂O |
Data adapted from a comparative study on a structurally related phenoxyacetyl chloride.[5]
The direct acylation route demonstrates significant advantages in terms of efficiency, with a higher yield and drastically reduced reaction time. This is a direct consequence of a more convergent synthetic strategy, which is a key principle in modern process chemistry for minimizing waste and maximizing throughput.
Experimental Protocols: A Tale of Two Syntheses
To fully appreciate the practical implications of these different strategies, let's examine the detailed experimental protocols.
Protocol 1: Direct Acylation with a Phenoxyacetyl Chloride [5]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (e.g., 3-chloroaniline, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent like dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath to manage the exothermic nature of the reaction.
-
Acylation: Slowly add a solution of the phenoxyacetyl chloride (e.g., (4-Methylphenoxy)acetyl chloride, 1.1 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.
Protocol 2: Two-Step Williamson Ether Synthesis [5]
Step 1: Synthesis of the α-chloro-N-arylacetamide intermediate
-
React the amine (e.g., 3-chloroaniline, 1.0 eq) with chloroacetyl chloride (1.05 eq) in the presence of a base like sodium acetate in glacial acetic acid.
-
Stir at room temperature for 2 hours.
-
Precipitate the product in ice-water, filter, and dry.
Step 2: Etherification
-
Reflux the α-chloro-N-arylacetamide intermediate (1.0 eq) with the desired phenol (e.g., p-cresol, 1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in a solvent like acetone for 6-10 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts, concentrate the filtrate, and perform a liquid-liquid extraction.
-
Dry the organic layer and remove the solvent. Purify the product by recrystallization.
Visualizing the Workflow: A Clearer Path to Synthesis
The advantages of the direct acylation route can be clearly visualized in the following workflow diagram.
Caption: Comparative synthetic workflows for phenoxyacetamide synthesis.
Anticonvulsant Phenoxyacetamide Derivatives
The phenoxyacetamide scaffold is a recognized pharmacophore for developing compounds with anticonvulsant properties.[5] The synthesis of these potential drug candidates often relies on the efficient formation of the amide bond, where this compound can be a key reagent.[2][6]
Agrochemical Synthesis: Herbicides
This compound is a direct precursor to 4-chlorophenoxyacetic acid (4-CPA), a phenoxy herbicide used to control broadleaf weeds.[7] The synthesis of related and widely used herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA) also involves similar chemical principles, often starting from the corresponding phenols and reacting them with chloroacetic acid or its derivatives.[8][9]
While the direct use of this compound in large-scale herbicide production might be less common than using chloroacetic acid with the corresponding phenol, the underlying chemistry of forming the ether linkage is a core concept.
Friedel-Crafts Acylation: Building Complex Architectures
Beyond its direct use in forming esters and amides, this compound is a valuable reagent in Friedel-Crafts acylation reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the 4-chlorophenoxyacetyl group onto an aromatic ring, creating complex ketones that serve as intermediates for a wide range of other molecules, including fungicides.[10][11]
The mechanism involves the activation of the acyl chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This then undergoes electrophilic aromatic substitution on an electron-rich aromatic substrate.[11]
Sources
- 1. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 2. US4739101A - Method for the preparation of fibrates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106278842A - A kind of preparation method of fenofibrate key intermediate 4 chlorine 4 ' dihydroxy benaophenonel - Google Patents [patents.google.com]
- 5. This compound 98 4122-68-3 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CA1282424C - Method for the preparation of fibrates - Google Patents [patents.google.com]
- 8. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 9. researchgate.net [researchgate.net]
- 10. EP0245156A1 - Preparation of fibrates - Google Patents [patents.google.com]
- 11. websites.umich.edu [websites.umich.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chlorophenoxyacetyl Chloride
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. 4-Chlorophenoxyacetyl chloride (CAS No: 4122-68-3) is a highly reactive acyl chloride that requires a specific, carefully executed disposal protocol. This guide provides a comprehensive, step-by-step procedure grounded in chemical principles to ensure this compound is handled and neutralized safely, protecting both laboratory personnel and the environment.
The core principle behind the safe disposal of this compound is a two-stage process: controlled hydrolysis followed by neutralization. Due to its nature as an acyl chloride, it reacts vigorously with water and other nucleophiles.[1][2] This reactivity, while useful in synthesis, presents significant hazards if not managed correctly during disposal. Improper handling can lead to a violent exothermic reaction and the release of corrosive hydrogen chloride gas.[2][3]
Hazard Assessment and Immediate Safety Precautions
Before beginning any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is classified as a corrosive material that causes severe skin burns and eye damage.[4][5] All handling and disposal steps must be performed inside a certified chemical fume hood.
Table 1: Essential Safety and Hazard Information for this compound
| Identifier | Information | Source |
| CAS Number | 4122-68-3 | |
| UN Number | UN 3265 | [5][6] |
| GHS Pictogram | GHS05 (Corrosion) | [4] |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [7] |
| Required PPE | Chemical safety goggles, face shield, nitrile or neoprene gloves, flame-retardant lab coat. Use of a type ABEK (EN14387) respirator filter is recommended if vapors are generated. |
The Chemistry of Safe Disposal: A Two-Stage Approach
The disposal strategy is designed to systematically de-energize the reactive acyl chloride functional group.
Stage 1: Controlled Hydrolysis Acyl chlorides are among the most reactive carboxylic acid derivatives. The carbon atom of the carbonyl group is highly electrophilic (electron-deficient) because it is bonded to two strongly electronegative atoms: oxygen and chlorine.[1][2] This makes it highly susceptible to nucleophilic attack. In this procedure, water acts as the nucleophile.
The reaction proceeds via a nucleophilic acyl substitution (often described as an addition-elimination) mechanism.[3][8] Water attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step yields the products: 4-chlorophenoxyacetic acid and hydrochloric acid (HCl).[8] Both of these products are acidic and require subsequent neutralization.
Stage 2: Neutralization The acidic solution resulting from hydrolysis must be neutralized to a pH between 5.5 and 9.0 before it can be considered for drain disposal, pending local regulations.[9][10] This is a standard acid-base reaction. A weak base like sodium bicarbonate or sodium carbonate is often preferred for initial neutralization as the reaction is less exothermic than with strong bases like sodium hydroxide.[11]
Standard Operating Procedure (SOP) for Disposal
This protocol is designed for small quantities (typically <10 g) of this compound.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Large glass beaker (at least 10x the volume of the waste and reagents)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Dropping funnel or pipette
-
pH meter or pH strips
-
Neutralizing agent: 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A dilute solution of sodium hydroxide (NaOH) can be used for final pH adjustment.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE.
-
Perform the entire procedure in a chemical fume hood.
-
Prepare a 5% solution of sodium bicarbonate or sodium carbonate in a large beaker. Place this beaker in an ice bath on a magnetic stir plate and begin gentle stirring. The volume of the basic solution should be at least 20 times the volume of the acyl chloride to be destroyed.
-
-
Controlled Hydrolysis and Initial Neutralization:
-
Slowly, and with extreme caution, add the this compound dropwise to the cold, stirring basic solution. The addition must be slow to control the exothermic reaction and prevent splashing.[10] Effervescence (release of CO₂) will occur as the generated acids are neutralized.
-
Causality Check: Adding the reactive chemical to a large excess of a cold neutralizing solution ensures that the heat generated is safely absorbed and the acidic byproducts are immediately neutralized, preventing the release of corrosive HCl gas.
-
-
Complete Neutralization:
-
Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction has gone to completion.
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Check the pH of the solution using a calibrated pH meter or pH paper. The solution will likely still be acidic.
-
-
Final pH Adjustment:
-
Continue to add the basic solution (or a dilute solution of sodium hydroxide for finer control) dropwise while stirring until the pH of the solution is stable within a neutral range, typically between 5.5 and 9.0.[9]
-
Self-Validating System: The stable pH reading confirms that all the acyl chloride has been hydrolyzed and the resulting acids have been fully neutralized.
-
-
Final Disposal:
-
Before any drain disposal, you are REQUIRED to consult your institution’s Environmental Health and Safety (EHS) office and local wastewater regulations.[9] Some municipalities have specific rules for the disposal of neutralized organic salts.
-
If permitted, flush the neutralized solution down the drain with a large excess of running water (at least 20 parts water to 1 part solution).[10]
-
-
Decontamination:
-
Rinse all glassware with water, then wash thoroughly.
-
Clean the work area within the fume hood.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the safe disposal of this compound.
Caption: Decision workflow for safe hydrolysis and neutralization.
Regulatory Compliance and Waste Management
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[12][13] As the generator of the waste, you are legally responsible for ensuring it is correctly identified, managed, and treated prior to disposal.[12] Always follow your organization's specific waste disposal guidelines, which are designed to comply with these federal and state laws.
Emergency Procedures
-
Spill: In case of a small spill inside the fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). Collect the contaminated material into a sealed, labeled container for hazardous waste pickup. Do not use water.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[4][5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[5]
References
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. [Link]
- How to Treat Acid Waste: A Comprehensive Guide. (2024). Greenflow. [Link]
- Hydrolysis of acid/acyl chlorides with w
- Acid Waste Neutralisation (AWN) Treatment System.
- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]
- SOP for Chemical Waste Disposal via Neutralization.
- Acyl Chlorides - formation and hydrolysis mechanism. (2025). The Organic Chemistry Tutor via YouTube. [Link]
- 4-CHLOROPHENYLACETYL CHLORIDE MSDS. (2018). Loba Chemie. [Link]
- Neutralization Chemicals. Wastech Controls & Engineering. [Link]
- Acid Halides to Carboxylic Acids: Hydrolysis. JoVE. [Link]
- EPA Hazardous Waste Management. (2024).
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Learn the Basics of Hazardous Waste. US EPA. [Link]
- Household Hazardous Waste (HHW). US EPA. [Link]
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone via YouTube. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. lobachemie.com [lobachemie.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 4122-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 9. uwb.edu [uwb.edu]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 11. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
Mastering the Handling of 4-Chlorophenoxyacetyl Chloride: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, 4-Chlorophenoxyacetyl chloride (CAS 4122-68-3) stands as a valuable reactive intermediate.[1] However, its utility is matched by its hazardous nature, demanding a meticulous and informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding that empowers laboratory personnel to work safely and effectively. We will delve into the "why" behind each procedural step, ensuring a culture of safety that is both understood and practiced.
Understanding the Inherent Risks: The Reactivity of an Acyl Chloride
This compound is a colorless to pale yellow liquid with a pungent odor.[1] At its core, the significant hazard of this compound lies in its acyl chloride functional group. This group is highly susceptible to nucleophilic attack, most notably by water. This reactivity is the root cause of its primary hazards:
-
Corrosivity: The compound itself is corrosive, but its reaction with moisture, including humidity in the air or on surfaces, rapidly produces hydrochloric acid (HCl) and 4-chlorophenoxyacetic acid.[1] It is this generation of HCl that is responsible for the severe burns and damage to skin, eyes, and the respiratory tract.[2][3]
-
Inhalation Hazard: The vapor and any aerosolized droplets are highly irritating to the respiratory system. Inhalation can lead to coughing, shortness of breath, and potentially severe and delayed pulmonary edema.[4]
-
Dermal and Ocular Hazard: Direct contact with the liquid will cause severe chemical burns.[2][5] The consequences of eye contact can be particularly severe, leading to permanent damage.[3]
Due to these hazards, this compound is classified as a substance that causes severe skin burns and eye damage.[3]
The First Line of Defense: Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and a Full-Face Shield. Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A full-face shield is mandatory to protect the entire face from splashes.[6] |
| Hand Protection | Thick, chemical-resistant gloves (e.g., Butyl rubber or Nitrile). Acyl chlorides can degrade some common glove materials. Always inspect gloves for any signs of degradation or perforation before use. It is advisable to wear two pairs of nitrile gloves as a secondary layer of protection.[6][7] |
| Body Protection | Chemical-resistant lab coat or apron. This should be worn over personal clothing to protect against splashes and spills. Ensure the material is appropriate for corrosive materials.[8] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases (e.g., type ABEK (EN14387) respirator filter). This is crucial, especially when working outside of a certified chemical fume hood or when dealing with larger quantities. The pungent odor of the compound should not be used as an indicator of exposure, as olfactory fatigue can occur.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. These will protect the feet from any potential spills. |
Visualizing the PPE Protocol
Caption: PPE Donning and Doffing Sequence.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount to ensuring safety and experimental integrity.
3.1. Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: All manipulations of the chemical must be performed inside a certified chemical fume hood with a tested and adequate face velocity. This is the primary engineering control to prevent inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested. Have an appropriate spill kit readily available.
3.2. Handling Procedure
-
Don PPE: Before entering the designated work area, don all required PPE as outlined in the sequence above.
-
Inert Atmosphere: When possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Dispensing: Use a syringe or cannula for transfers to minimize exposure to air. If pouring, do so slowly and carefully to avoid splashing.
-
Reaction Quenching: Be mindful that reactions involving this compound may produce HCl as a byproduct. The quenching procedure should be planned to safely neutralize this acid.
-
Decontamination of Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., acetone) followed by a slow and careful addition of a neutralizing agent like a dilute sodium bicarbonate solution.
Emergency Response Plan: Immediate Actions are Critical
In the event of an exposure or spill, a rapid and correct response is crucial to mitigate harm.
Visualizing the Emergency Response
Caption: Emergency Response Flowchart.
4.1. In Case of Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[5]
4.2. In Case of a Spill
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill, as this could increase the rate of vaporization.
-
Contain and Neutralize: For small spills, use a spill kit containing a neutralizer for acids and corrosive materials (such as sodium bicarbonate). Do not use water, as this will exacerbate the generation of HCl gas.[2]
-
Absorb: Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect and Dispose: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Waste Containers: Use designated, clearly labeled, and sealed containers for hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless it is part of a planned reaction quenching and workup procedure.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.[9]
By understanding the chemical nature of this compound and adhering to these detailed operational and safety protocols, researchers can confidently and safely utilize this important reagent in their work.
References
- Loba Chemie. (2018). 4-CHLOROPHENYLACETYL CHLORIDE MSDS.
- PubChem. (n.d.). 4-Chlorophenylacetyl chloride.
- Chemos GmbH & Co.KG. (2019). Acetyl chloride Safety Data Sheet.
- GOV.UK. (2024). What to do in a chemical emergency.
- American Chemistry Council. (n.d.). Protective Equipment.
- Lab Tech. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- University of Illinois. (n.d.). Personal Protective Equipment (PPEs).
- Chemsrc. (n.d.). Acetyl chloride,2-(4-chlorophenoxy)-.
- Gsrs. (n.d.). This compound.
- Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl) B 1 Information and recommendations for paramedics and doctors at the site.
- CHEMM. (n.d.). Chlorine Emergency Department/Hospital Management.
- CDC Archive. (n.d.). Chemical Weapons Elimination - Emergency Room Procedures in Chemical Hazard Emergencies.
Sources
- 1. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]
- 2. lobachemie.com [lobachemie.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. This compound | 4122-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
